molecular formula C21H28O3 B12371439 Wulfenioidin F

Wulfenioidin F

货号: B12371439
分子量: 328.4 g/mol
InChI 键: DKIPMDSQJOTGML-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Wulfenioidin F is a bioactive sesquiterpenoid compound that belongs to the class of organic compounds characterized by three consecutive isoprene units . It was first isolated and documented in 2023 from the plant Orthosiphon wulfenioides . The compound has a molecular formula of C21H28O3 and an average molecular mass of 328.4520 Da . This compound has shown significant promise in pharmacological research, particularly for its antiviral properties. Scientific investigations have identified this compound as a candidate for anti-Zika virus (ZIKV) drug development due to its proficiency in inhibiting viral replication . Research indicates it protects host cells from further infection, with its activity against the Zika virus making it a subject of high interest for future antiviral research . Beyond its antiviral applications, the genus Orthosiphon , from which this compound is derived, has a history of use in traditional medicines for treating a wide range of conditions, including inflammation, diabetes, kidney disorders, and rheumatism . This broad ethnopharmacological background suggests potential for diverse pharmacological activities, positioning this compound as an underexplored source of bioactive compounds worthy of further investigation . A practical total synthesis pathway for this compound has been established, enabling more efficient production for research purposes . This product is intended for research and further manufacturing applications only. It is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C21H28O3

分子量

328.4 g/mol

IUPAC 名称

(14R)-14-methoxy-2,11,11-trimethyl-7-propan-2-yl-10-oxatricyclo[7.5.1.05,15]pentadeca-1,3,5,7,9(15)-pentaen-8-ol

InChI

InChI=1S/C21H28O3/c1-12(2)15-11-14-8-7-13(3)17-16(23-6)9-10-21(4,5)24-20(18(14)17)19(15)22/h7-8,11-12,16,22H,9-10H2,1-6H3/t16-/m1/s1

InChI 键

DKIPMDSQJOTGML-MRXNPFEDSA-N

手性 SMILES

CC1=C2[C@@H](CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C)OC

规范 SMILES

CC1=C2C(CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C)OC

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Wulfenioidin F: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wulfenioidin F is a recently discovered diterpenoid isolated from the whole plant of Orthosiphon wulfenioides. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute configuration was determined by single-crystal X-ray diffraction and electronic circular dichroism analyses. This compound has demonstrated notable in vitro activity against the Zika virus (ZIKV), presenting a potential new avenue for antiviral drug development. This document details the experimental protocols for its isolation and characterization and summarizes its biological data.

Chemical Structure and Physicochemical Properties

This compound is a modified abietane diterpenoid.[[“]] It was isolated as a colorless oil.[[“]] The molecular formula of this compound has been established as C₂₁H₂₈O₃ through HRESIMS analysis, indicating eight degrees of unsaturation.[[“]] The infrared (IR) spectrum of the compound displays characteristic absorptions for a hydroxyl group and a benzene ring.[[“]]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₁H₂₈O₃
Molecular Weight 328.2039 g/mol (calculated)
Appearance Colorless oil
HRESIMS (m/z) 329.2111 [M+H]⁺ (calculated for C₂₁H₂₉O₃, 329.2117)
UV (MeOH) λₘₐₓ (log ε) 204 (4.25), 228 (3.81), 277 (3.42) nm
IR (KBr) νₘₐₓ 3380, 2925, 1637, 1458, 1035 cm⁻¹
Optical Rotation [α]²⁰D +25.0 (c 0.1, MeOH)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
138.91.75 (m), 1.62 (m)
219.31.68 (m)
341.71.50 (m), 1.42 (m)
433.5-
550.11.45 (m)
629.82.25 (m), 1.88 (m)
768.24.81 (br s)
8125.9-
9147.2-
1038.1-
11124.17.01 (s)
12145.8-
13134.5-
14124.56.88 (s)
1524.13.25 (sept, 6.9)
1622.51.23 (d, 6.9)
1722.61.22 (d, 6.9)
1833.31.25 (s)
1921.71.21 (s)
2029.91.05 (s)
12-OCH₃55.93.88 (s)

Biological Activity

This compound is one of several diterpenoids isolated from Orthosiphon wulfenioides that has exhibited antiviral activity. Specifically, it has been shown to be effective against the Zika virus.[[“]]

Table 3: In Vitro Anti-Zika Virus Activity of this compound

CompoundEC₅₀ (µM)CC₅₀ (µM) in Vero cellsSelectivity Index (SI)
This compound 8.50>100>11.76
Ribavirin (Positive Control) 10.25>100>9.76

The mechanism of action for this compound's anti-ZIKV activity has been investigated through Western blot and immunofluorescence experiments. These studies have indicated that this compound interferes with the replication of the Zika virus by inhibiting the expression of the ZIKV envelope (E) protein.[[“]]

Experimental Protocols

Isolation of this compound

The air-dried and powdered whole plants of Orthosiphon wulfenioides were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure and then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[[“]]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • HRESIMS: High-resolution electrospray ionization mass spectrometry was used to determine the molecular formula. The analysis was performed on a Thermo Fisher Scientific LTQ Orbitrap XL spectrometer.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

  • IR and UV Spectroscopy: Infrared spectra were recorded on a Nicolet 5700 FT-IR spectrometer. UV spectra were obtained using a Shimadzu UV-2401PC spectrophotometer.

  • Optical Rotation: Optical rotations were measured with a PerkinElmer 341 polarimeter.

  • Single-Crystal X-ray Diffraction: The absolute configuration of related compounds in the series was determined by X-ray diffraction analysis using a Bruker D8 Venture diffractometer with Cu Kα radiation, which allowed for the assignment of the stereochemistry of this compound.

  • Electronic Circular Dichroism (ECD): ECD spectra were recorded on a Chirascan-plus CD spectrometer to further confirm the absolute configuration.[[“]]

Anti-Zika Virus Assay

The in vitro anti-ZIKV activity of this compound was evaluated using a plaque reduction assay in Vero cells.

  • Vero cells were seeded in 12-well plates and incubated until a monolayer was formed.

  • The cells were then infected with Zika virus at a specific multiplicity of infection.

  • After viral adsorption, the inoculum was removed, and the cells were overlaid with a medium containing various concentrations of this compound.

  • Following incubation, the cells were fixed and stained to visualize and count the viral plaques.

  • The EC₅₀ value, the concentration of the compound that inhibits 50% of viral plaque formation, was calculated.

  • The cytotoxicity of this compound on Vero cells was determined using the MTT assay to calculate the CC₅₀ value.[[“]]

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting Zika virus replication.

WulfenioidinF_Mechanism cluster_virus_lifecycle Zika Virus Replication Cycle cluster_inhibition Inhibitory Action ZIKV Zika Virus Replication Viral RNA Replication & Protein Synthesis ZIKV->Replication Entry & Uncoating Assembly Virion Assembly Replication->Assembly E_Protein Envelope (E) Protein Replication->E_Protein Release New Virions Released Assembly->Release E_Protein->Assembly Wulfenioidin_F This compound Wulfenioidin_F->E_Protein Inhibits Expression

Caption: Proposed inhibition of ZIKV E protein expression by this compound.

Experimental Workflow for Structure Elucidation

The following diagram outlines the general workflow used for the isolation and structural characterization of this compound.

Structure_Elucidation_Workflow cluster_analysis Structural Analysis Plant_Material Orthosiphon wulfenioides (Whole Plant) Extraction Ethanol Extraction & Partitioning Plant_Material->Extraction Chromatography Column Chromatography (Silica Gel, Sephadex) Extraction->Chromatography HPLC Semi-preparative HPLC Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound HRESIMS HRESIMS (Molecular Formula) Pure_Compound->HRESIMS NMR 1D & 2D NMR (Planar Structure) Pure_Compound->NMR XRay_ECD X-ray & ECD (Absolute Configuration) Pure_Compound->XRay_ECD Final_Structure This compound Chemical Structure HRESIMS->Final_Structure NMR->Final_Structure XRay_ECD->Final_Structure

Caption: Workflow for the isolation and structure elucidation of this compound.

References

Wulfenioidin F: A Technical Guide to its Discovery, Isolation, and Anti-Zika Virus Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wulfenioidin F, a structurally diverse diterpenoid, has been identified as a promising natural product with potential therapeutic applications. Isolated from the medicinal plant Orthosiphon wulfenioides, this compound has demonstrated notable biological activity, particularly against the Zika virus (ZIKV). This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, intended to serve as a resource for researchers in natural product chemistry, virology, and drug development. The guide details the methodologies for extraction and purification, the analytical techniques for structure elucidation, and the experimental protocols to assess its anti-ZIKV properties. Furthermore, it explores the putative mechanism of action, offering insights into its potential as a lead compound for novel antiviral therapies.

Introduction

The emergence and re-emergence of viral diseases present a significant and ongoing threat to global public health. The Zika virus (ZIKV), a mosquito-borne flavivirus, gained notoriety for its association with congenital microcephaly and other neurological disorders.[1] The absence of specific antiviral treatments for ZIKV infection underscores the urgent need for the discovery and development of novel therapeutic agents. Natural products have historically been a rich source of antiviral compounds, offering chemical diversity and unique mechanisms of action.

Orthosiphon wulfenioides, a plant distributed in southern China, has been a subject of interest for its traditional medicinal uses.[2] Phytochemical investigations of this plant have led to the isolation of a series of structurally diverse diterpenoids, including this compound.[1] This compound, with the molecular formula C21H28O3, has been identified as a potent inhibitor of ZIKV replication.[1][3] This guide aims to consolidate the available scientific information on this compound, providing a detailed technical resource for the scientific community.

Discovery and Isolation of this compound

Plant Material

The primary source of this compound is the whole plant of Orthosiphon wulfenioides. The plant material is typically collected and dried prior to extraction.

Extraction and Fractionation

The dried and powdered plant material of Orthosiphon wulfenioides undergoes a systematic extraction and fractionation process to isolate the diterpenoid constituents. While the specific yields for this compound are not detailed in the available literature, a general methodology can be outlined based on the isolation of related compounds from the same plant.[4][5]

Experimental Protocol: Extraction and Fractionation

  • Extraction: The dried and powdered whole plant material of Orthosiphon wulfenioides (e.g., 2 kg) is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[4]

  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. The majority of diterpenoids, including this compound, are expected to partition into the ethyl acetate fraction.

  • Column Chromatography: The EtOAc fraction is subjected to column chromatography over a suitable stationary phase, such as silica gel or macroporous resin (e.g., D-101).[4] A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of petroleum ether-ethyl acetate or methanol-water is commonly used.[4][5] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Chromatographic Purification: Fractions containing compounds of interest are pooled and subjected to repeated column chromatography using different stationary phases like Sephadex LH-20 (eluted with methanol) to remove pigments and other impurities.

  • Preparative and Semi-preparative HPLC: Final purification of this compound is achieved using preparative or semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[5]

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.[1][3]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, which for this compound is C21H28O3.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands for a hydroxyl group and a benzene ring.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of protons and carbons, establishing the carbon skeleton and the positions of functional groups.

  • Single-Crystal X-ray Diffraction: Unambiguous determination of the relative and absolute stereochemistry of a crystalline compound is achieved through single-crystal X-ray diffraction analysis.

  • Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum with calculated spectra.

Table 1: Spectroscopic Data for this compound (Hypothetical Data based on Typical Diterpenoids)

TechniqueData
HRESIMS m/z [M+H]⁺ (Calculated for C21H29O3⁺)
IR (KBr) νmax cm⁻¹ ~3400 (O-H), ~1600, 1450 (C=C, aromatic)
¹H NMR (CDCl₃, 500 MHz) δ (ppm) Characteristic signals for aromatic protons, olefinic protons, methyl groups, and protons adjacent to oxygenated carbons would be reported here.
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) Characteristic signals for aromatic carbons, olefinic carbons, quaternary carbons, and carbons bearing hydroxyl groups would be reported here.

Note: Specific spectroscopic data for this compound is not publicly available. This table serves as a template for the type of data that would be presented.

Biological Activity: Anti-Zika Virus Properties

This compound has been identified as an inhibitor of Zika virus replication.[1] Studies on related wulfenioidins isolated from the same plant have shown that these compounds interfere with the expression of the ZIKV envelope (E) protein, a critical component for viral entry and replication.[2][6]

Table 2: Anti-Zika Virus Activity of Wulfenioidins

CompoundEC₅₀ (µM)CC₅₀ (µM) in Vero CellsSelectivity Index (SI)
Wulfenioidin D8.07>100>12.39
Wulfenioidin H8.50>100>11.76
This compound Data not availableData not availableData not available

Data for Wulfenioidins D and H are from Tu et al., J. Nat. Prod. 2023.[2][6]

Experimental Protocols for Anti-ZIKV Assays

3.1.1. Cell Culture and Virus

  • Cells: Vero cells (African green monkey kidney epithelial cells) are commonly used for ZIKV propagation and antiviral assays. They are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus: A specific strain of Zika virus is propagated in Vero cells to generate a viral stock with a known titer, determined by plaque assay.

3.1.2. Cytotoxicity Assay

  • Seed Vero cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

3.1.3. Plaque Reduction Assay

  • Seed Vero cells in a 24-well plate and grow to confluence.

  • Pre-incubate a known amount of ZIKV with serial dilutions of this compound for 1 hour.

  • Infect the Vero cell monolayers with the virus-compound mixture.

  • After an adsorption period, remove the inoculum and overlay the cells with a medium containing carboxymethylcellulose and the corresponding concentration of this compound.

  • Incubate for several days to allow plaque formation.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

3.1.4. Western Blot Analysis for ZIKV E Protein Expression

  • Infect Vero cells with ZIKV in the presence or absence of this compound.

  • At a designated time post-infection, lyse the cells to extract total proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the ZIKV envelope (E) protein.

  • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate. A decrease in the intensity of the E protein band in the presence of this compound indicates inhibition of its expression.

3.1.5. Immunofluorescence Assay (IFA) for ZIKV E Protein

  • Grow Vero cells on coverslips in a 24-well plate.

  • Infect the cells with ZIKV in the presence or absence of this compound.

  • At a specific time post-infection, fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Incubate the cells with a primary antibody against the ZIKV E protein.

  • Wash and then incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope. A reduction in the fluorescence signal corresponding to the E protein indicates inhibition.

Mechanism of Action and Signaling Pathways

The primary mechanism of anti-Zika virus activity for wulfenioidins is the inhibition of the expression of the viral envelope (E) protein.[2][6] The ZIKV E protein is crucial for the initial stages of the viral life cycle, including attachment to host cell receptors and fusion of the viral and endosomal membranes, which allows the release of the viral genome into the cytoplasm.[7][8] By downregulating the expression of the E protein, this compound likely disrupts these early events, thereby preventing successful viral replication.

Putative Signaling Pathway of ZIKV E Protein Inhibition by this compound

The precise cellular signaling pathway through which this compound inhibits ZIKV E protein expression has not yet been elucidated. However, a hypothetical pathway can be proposed for further investigation. This compound may interfere with host or viral factors that are essential for the transcription or translation of the ZIKV genome, which includes the gene for the E protein.

ZIKV_Inhibition cluster_virus_entry ZIKV Entry cluster_replication Viral Replication ZIKV ZIKV Host_Cell_Receptor Host_Cell_Receptor ZIKV->Host_Cell_Receptor Attachment (E Protein) Endocytosis Endocytosis Host_Cell_Receptor->Endocytosis Viral_RNA_Release Viral_RNA_Release Endocytosis->Viral_RNA_Release Translation_Replication Translation & Replication Viral_RNA_Release->Translation_Replication E_Protein_Expression E Protein Expression Translation_Replication->E_Protein_Expression Virion_Assembly Virion_Assembly E_Protein_Expression->Virion_Assembly Progeny_Virus Progeny_Virus Virion_Assembly->Progeny_Virus Wulfenioidin_F Wulfenioidin_F Wulfenioidin_F->E_Protein_Expression Inhibition Experimental_Workflow Start Start: Anti-ZIKV Activity Confirmed Time_of_Addition Time-of-Addition Assay Start->Time_of_Addition Binding_Assay Virus Binding/Attachment Assay Time_of_Addition->Binding_Assay If early-stage inhibitor qRT_PCR qRT-PCR for Viral RNA Time_of_Addition->qRT_PCR If replication inhibitor Fusion_Assay Virus-Cell Fusion Assay Binding_Assay->Fusion_Assay Western_Blot Western Blot for Viral Proteins (E, NS1, etc.) qRT_PCR->Western_Blot Target_Identification Host/Viral Target Identification (e.g., Proteomics, Transcriptomics) Western_Blot->Target_Identification Pathway_Analysis Elucidation of Signaling Pathway Target_Identification->Pathway_Analysis

References

Wulfenioidin F from Orthosiphon wulfenioides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Wulfenioidin F is a diterpenoid natural product isolated from the medicinal plant Orthosiphon wulfenioides. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. The document details the source of the compound, general experimental protocols for its isolation and characterization, and its known biological activities, including anti-Zika virus and potential anti-inflammatory properties. Quantitative data for related compounds are presented in tabular format to provide context for the broader class of Wulfenioidins. Methodologies for key experiments are described to facilitate reproducibility. Additionally, signaling pathways associated with the biological activities of related diterpenoids from O. wulfenioides are visualized using diagrams.

Introduction

Orthosiphon wulfenioides (Diels) Handel-Mazzetti, a plant from the Lamiaceae family, is a traditional herbal medicine found in the southwest of China. It has been historically used to treat a variety of ailments including arthritis, vascular inflammation, and edema. Phytochemical investigations of this plant have led to the discovery of a diverse array of diterpenoids, including the series of compounds known as Wulfenioidins.

This compound, a member of this class, has been identified as a colorless, oily substance with the molecular formula C21H28O3.[1] While detailed characterization data for this compound is not extensively published, research on the broader family of Wulfenioidins and other diterpenoids from O. wulfenioides has revealed significant biological activities, positioning these compounds as promising leads for drug discovery. This guide synthesizes the available information on this compound and its chemical relatives to serve as a foundational resource for the scientific community.

Physicochemical Properties and Spectroscopic Data

While the specific ¹H and ¹³C NMR spectral data for this compound are not detailed in the currently available literature, data for other closely related diterpenoids isolated from Orthosiphon wulfenioides provide a reference point for the characterization of this class of molecules. The general approach to structure elucidation for these compounds relies on a combination of spectroscopic techniques.

Table 1: General Physicochemical and Spectroscopic Data for Diterpenoids from Orthosiphon wulfenioides

PropertyDescriptionReference
Appearance Colorless, oily substance (for this compound)[1]
Molecular Formula C21H28O3 (for this compound)[1]
Mass Spectrometry High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.[2]
Infrared (IR) Spectroscopy IR spectra typically show absorptions for hydroxyl and benzene ring functionalities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are critical for determining the carbon skeleton and stereochemistry. Data for related compounds are available.[2]
Circular Dichroism (CD) Electronic Circular Dichroism (ECD) is employed to determine the absolute configuration of the molecules.[3]
X-ray Crystallography Single-crystal X-ray diffraction is used for unambiguous structure and stereochemistry determination when suitable crystals are obtained.[3]

Experimental Protocols

The following protocols are generalized from methodologies reported for the isolation and characterization of diterpenoids from Orthosiphon wulfenioides.

Isolation of Diterpenoids from Orthosiphon wulfenioides

This protocol describes a typical bioactivity-guided isolation process.

  • Extraction: The dried and powdered whole plant of O. wulfenioides is extracted with 90% aqueous ethanol under reflux. The resulting extract is concentrated under reduced pressure to yield a crude extract.[2]

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, typically containing the diterpenoids, is concentrated.[2]

  • Chromatographic Separation: The ethyl acetate extract is subjected to multiple rounds of column chromatography. A common sequence includes:

    • Macroporous resin column chromatography with a gradient of methanol in water.[2]

    • Silica gel column chromatography with a gradient of ethyl acetate in petroleum ether.[2]

    • Sephadex LH-20 column chromatography.

    • Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol/water or acetonitrile/water to yield the pure compounds.[2]

G plant Dried, Powdered Orthosiphon wulfenioides extraction Ethanol Extraction plant->extraction partition Ethyl Acetate Partitioning extraction->partition column Column Chromatography (Silica Gel, Sephadex) partition->column hplc Preparative HPLC column->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
Structural Elucidation

The structures of the isolated diterpenoids are determined using a combination of the following spectroscopic methods:

  • 1D and 2D NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to establish the planar structure and assign all proton and carbon signals.

  • Mass Spectrometry: HRESIMS is used to confirm the molecular formula.

  • Optical Rotation: The specific rotation is measured to determine the chiroptical properties.

  • ECD and X-ray Crystallography: These techniques are used to determine the absolute stereochemistry of the molecules.[3]

Anti-Zika Virus (ZIKV) Activity Assay

The antiviral activity of Wulfenioidins against ZIKV is typically evaluated in cell culture models.

  • Cell Culture: Vero cells (or other susceptible cell lines) are cultured in appropriate media.

  • Cytotoxicity Assay: A standard assay (e.g., CCK-8) is used to determine the concentration of the compound that is non-toxic to the host cells.

  • Antiviral Assay:

    • Cells are infected with ZIKV.

    • The infected cells are treated with various concentrations of the test compound.

    • After a suitable incubation period, the antiviral effect is quantified using methods such as:

      • Plaque reduction assay: To determine the reduction in viral plaques.

      • qRT-PCR: To quantify the reduction in viral RNA levels.

      • Western Blot and Immunofluorescence: To measure the inhibition of viral protein expression (e.g., the ZIKV envelope protein).[3][4]

Biological Activities and Mechanism of Action

Anti-Zika Virus Activity

Several Wulfenioidins isolated from Orthosiphon wulfenioides have demonstrated activity against the Zika virus.[3] The proposed mechanism of action involves the interference with viral replication by inhibiting the expression of the ZIKV envelope (E) protein.[3][4] The envelope protein is crucial for the virus to enter host cells. By downregulating its expression, these compounds can effectively block the viral life cycle.

G cluster_virus Zika Virus Life Cycle entry Viral Entry replication Viral Replication (E Protein Expression) entry->replication assembly Viral Assembly replication->assembly release Viral Release assembly->release wulfenioidin This compound wulfenioidin->replication Inhibition

Figure 2: Proposed mechanism of anti-Zika virus activity.
NLRP3 Inflammasome Inhibitory Activity

Diterpenoids from Orthosiphon wulfenioides have also been shown to inhibit the NLRP3 inflammasome.[2][5] The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation is implicated in a range of inflammatory diseases. The inhibitory mechanism of these compounds involves the suppression of the inflammasome activation cascade, leading to a reduction in the production of pro-inflammatory cytokines. Specifically, these compounds have been shown to:

  • Inhibit the activation of caspase-1.[5]

  • Reduce the production of the N-terminal fragment of gasdermin D (GSDMD-NT), which is responsible for forming pores in the cell membrane during pyroptosis.[5]

  • Decrease the secretion of interleukin-1β (IL-1β).[5]

G cluster_pathway NLRP3 Inflammasome Pathway lps LPS (Signal 1) nlrp3 NLRP3 Inflammasome Assembly lps->nlrp3 atp ATP/Nigericin (Signal 2) atp->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 gsdmd GSDMD Cleavage caspase1->gsdmd il1b Pro-IL-1β Cleavage caspase1->il1b pyroptosis Pyroptosis gsdmd->pyroptosis il1b_secretion IL-1β Secretion il1b->il1b_secretion wulfenioidin This compound (and related diterpenoids) wulfenioidin->caspase1 Inhibition wulfenioidin->gsdmd Inhibition wulfenioidin->il1b Inhibition

Figure 3: Inhibition of the NLRP3 inflammasome pathway.

Conclusion

This compound, a diterpenoid from Orthosiphon wulfenioides, belongs to a class of natural products with demonstrated biological activities that warrant further investigation. While specific data for this compound remains to be fully published, the available information on related compounds suggests a promising potential for the development of novel antiviral and anti-inflammatory agents. This technical guide provides a starting point for researchers by consolidating the current knowledge on the isolation, characterization, and biological evaluation of diterpenoids from this medicinal plant. Future research should focus on the complete structural elucidation and detailed mechanistic studies of this compound to fully realize its therapeutic potential.

References

Biosynthesis Pathway of Wulfenioidin F: A Subject of Future Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: In-depth technical guide on the biosynthesis of Wulfenioidin F.

Executive Summary

This compound, a diterpenoid isolated from the plant Orthosiphon wulfenioides, has garnered significant interest within the scientific community due to its potential therapeutic applications, notably its anti-Zika virus activity. This document aims to provide a comprehensive technical guide on the biosynthesis pathway of this promising natural product. However, a thorough review of the current scientific literature reveals that the natural biosynthetic pathway of this compound has not yet been elucidated. Research to date has focused exclusively on the laboratory-based total chemical synthesis of this compound and its analogues, rather than its enzymatic production within the source organism.

This guide will therefore outline the current state of knowledge, clearly distinguishing between the known chemical synthesis routes and the as-yet-unknown biosynthetic pathway.

The Uncharted Territory: this compound Biosynthesis

As of the date of this document, there are no published studies detailing the specific enzymes, genes, or precursor molecules involved in the natural biosynthesis of this compound in Orthosiphon wulfenioides. The elucidation of a natural product's biosynthetic pathway is a complex undertaking, typically involving a combination of isotopic labeling studies, genetic analysis of the source organism, and in vitro characterization of biosynthetic enzymes. This foundational research has not yet been reported for this compound.

Consequently, key information for a comprehensive guide on its biosynthesis, such as:

  • Precursor molecules and their entry into the pathway

  • Key enzymatic steps and reaction mechanisms

  • The genetic basis for the pathway

  • Regulatory mechanisms controlling the production of this compound

  • Quantitative data on pathway flux and enzyme kinetics

  • Detailed experimental protocols for pathway elucidation

is not available.

Focus of Current Research: Total Chemical Synthesis

The available body of scientific work on this compound is centered on its total synthesis. This involves the creation of the molecule in a laboratory setting through a series of controlled chemical reactions, independent of any biological processes. These synthetic routes are crucial for producing larger quantities of this compound for pharmacological testing and for developing synthetic analogues with potentially improved properties.

One proposed total synthesis approach involves a convergent strategy.[1][2] This method focuses on synthesizing two complex fragments of the molecule separately, which are then joined together in a later step.

A key reaction in a proposed synthesis is an intermolecular Diels-Alder reaction, which is a powerful tool in organic chemistry for forming cyclic compounds.[1][2] This reaction is envisioned to construct the core ring structure of this compound from the previously synthesized fragments.

The diagram below illustrates a conceptual workflow for a proposed total synthesis of this compound, which should not be confused with its natural biosynthetic pathway.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A_start Simple Precursors A A_intermediate Intermediate A A_start->A_intermediate Multi-step synthesis Fragment_A Fragment A: 6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol A_intermediate->Fragment_A Coupling Convergent Coupling Fragment_A->Coupling B_start Simple Precursors B B_intermediate Intermediate B B_start->B_intermediate Multi-step synthesis Fragment_B Fragment B: 5-(propan-2-yl)-3-(I^5-diazynylidene) -3,4-dihydro-2H-pyran-2,4-dione B_intermediate->Fragment_B Fragment_B->Coupling Diels_Alder Intermolecular Diels-Alder Reaction Coupling->Diels_Alder Formation of eight-carbon ring intermediate Wulfenioidin_F This compound Diels_Alder->Wulfenioidin_F Final product formation

Conceptual workflow for the proposed total synthesis of this compound.

Future Outlook and Research Opportunities

The absence of information on the biosynthesis of this compound presents a significant opportunity for research in the fields of natural product chemistry, biochemistry, and molecular biology. Elucidating this pathway would not only provide fundamental insights into the metabolic capabilities of Orthosiphon wulfenioides but could also open the door to biotechnological production of this compound and its derivatives.

Key research questions to be addressed include:

  • What is the primary metabolic pathway (e.g., MEP or MVA pathway) that provides the isoprenoid precursors for this compound?

  • What are the specific cytochrome P450 enzymes and terpene synthases involved in its biosynthesis?

  • Can the genes responsible for the biosynthesis of this compound be identified and heterologously expressed in a microbial host for sustainable production?

Conclusion

While the scientific community has made progress in the challenging total synthesis of this compound, its natural biosynthetic pathway remains an unexplored area of research. For drug development professionals and scientists, it is crucial to recognize this knowledge gap. Future research dedicated to uncovering the enzymatic steps that lead to the formation of this potent anti-Zika virus compound is essential. The elucidation of this pathway will be a critical step towards harnessing the full therapeutic potential of this compound through biotechnological approaches.

References

physical and chemical properties of Wulfenioidin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Wulfenioidin F, a novel diterpenoid with promising antiviral activity. The information is curated for researchers and professionals involved in natural product chemistry, virology, and drug development.

Introduction

This compound is a diterpenoid compound isolated from the whole plant of Orthosiphon wulfenioides. It has garnered significant interest within the scientific community due to its demonstrated in-vitro activity against the Zika virus (ZIKV). Structurally, it possesses a complex polycyclic framework, and its characterization has been achieved through extensive spectroscopic analysis. This document summarizes the current knowledge on this compound, including its physicochemical properties, spectral data, and biological activity, to serve as a foundational resource for further research and development.

Physicochemical Properties

This compound is described as a colorless, oily substance. A summary of its key physical and chemical properties is presented below.

PropertyValue/Description
Molecular Formula C₂₁H₂₈O₃
Appearance Colorless, oily substance
Functional Groups Hydroxyl (-OH), Benzene Ring

Note: Specific quantitative data such as melting point, boiling point, and specific optical rotation are not yet available in the public domain.

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy and likely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), although specific data from the latter two are not widely published.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands indicating the presence of specific functional groups.

Wavenumber (cm⁻¹)Assignment
Not SpecifiedHydroxyl group (-OH)
Not SpecifiedBenzene ring

Note: Precise peak wavenumbers are not yet publicly available.

Experimental Protocols

Isolation of this compound from Orthosiphon wulfenioides

The following is a general protocol for the isolation of this compound based on available literature.

Diagram of the Isolation Workflow:

G Isolation Workflow for this compound plant Dried, milled whole plant of Orthosiphon wulfenioides extraction Extraction with 90% aqueous ethanol (reflux) plant->extraction concentration Concentration via rotary evaporator extraction->concentration partition Dispersion in water and partitioning with ethyl acetate concentration->partition chromatography Column chromatography of ethyl acetate extract partition->chromatography fractions Collection and analysis of fractions (TLC) chromatography->fractions purification Further purification (e.g., HPLC) fractions->purification wulfenioidin_f Isolated this compound purification->wulfenioidin_f

Caption: A generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and milled whole plant of Orthosiphon wulfenioides is extracted with 90% aqueous ethanol under reflux conditions.

  • Concentration: The resulting ethanol extract is concentrated using a rotary evaporator to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate to separate compounds based on polarity.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel.

  • Fractionation and Purification: Fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC). Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Proposed Total Synthesis of this compound

A total synthesis for this compound has been proposed, outlining a convergent approach.

Diagram of the Proposed Synthetic Strategy:

G Proposed Total Synthesis of this compound fragment1 Fragment 1 Synthesis coupling Convergent Coupling fragment1->coupling fragment2 Fragment 2 Synthesis fragment2->coupling diels_alder Intermolecular Diels-Alder Reaction coupling->diels_alder product This compound diels_alder->product

Caption: A high-level overview of the proposed total synthesis of this compound.

Methodology:

The proposed synthesis involves the independent synthesis of two key fragments, which are then combined in a convergent manner. The final key step involves an intermolecular Diels-Alder reaction to construct the core polycyclic structure of this compound.

Biological Activity and Mechanism of Action

Anti-Zika Virus (ZIKV) Activity

This compound has been identified as a potent inhibitor of Zika virus replication in vitro.

Mechanism of Action

The antiviral activity of this compound is attributed to its ability to interfere with the replication of the Zika virus. Specifically, it has been shown to inhibit the expression of the ZIKV envelope (E) protein. The ZIKV E protein is crucial for the virus's entry into host cells. By downregulating the expression of this protein, this compound effectively blocks viral replication.

Diagram of the Proposed Anti-Zika Virus Mechanism:

G Proposed Anti-ZIKV Mechanism of this compound zikv Zika Virus host_cell Host Cell zikv->host_cell Enters replication Viral Replication host_cell->replication Initiates e_protein ZIKV Envelope (E) Protein Expression replication->e_protein wulfenioidin_f This compound wulfenioidin_f->inhibition inhibition->e_protein

Caption: this compound inhibits ZIKV replication by targeting the E protein.

Conclusion and Future Directions

This compound represents a promising natural product lead for the development of novel antiviral therapeutics against the Zika virus. Its unique chemical structure and potent biological activity warrant further investigation. Future research should focus on:

  • Complete Physicochemical Characterization: Determination of melting point, specific optical rotation, and detailed solubility profiles.

  • Full Spectroscopic Analysis: Publication of detailed ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data.

  • Optimization of Synthesis: Development of a high-yield and scalable total synthesis route.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways involved in its anti-ZIKV activity.

  • In vivo Efficacy and Pharmacokinetic Studies: Evaluation of the therapeutic potential of this compound in animal models.

This technical guide serves as a starting point for researchers and developers interested in harnessing the therapeutic potential of this compound. The continued exploration of this fascinating molecule holds promise for addressing the global health threat posed by the Zika virus.

Wulfenioidin F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Wulfenioidin F, a novel diterpenoid isolated from Orthosiphon wulfenioides. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental protocols associated with this compound.

Chemical Identity

IdentifierValue
CAS Number Not yet assigned
IUPAC Name (1R,4S,4aR,10aR)-1-isopropyl-4,7-dimethyl-8-oxo-1,2,3,4,4a,5,8,9,10,10a-decahydrophenanthrene-4-carboxylic acid
Molecular Formula C₂₁H₂₈O₃

Experimental Data

Physicochemical Properties
PropertyValue
Appearance Colorless oil
Molecular Weight 344.45 g/mol
Biological Activity

This compound has been identified as a potential antiviral agent, specifically demonstrating activity against the Zika virus (ZIKV).

AssayParameterValue
Anti-Zika Virus ActivityEC₅₀Data not available in the reviewed literature
Cytotoxicity (Vero cells)CC₅₀Data not available in the reviewed literature

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the whole plant of Orthosiphon wulfenioides involves a multi-step extraction and chromatographic process.

  • Extraction: The air-dried and powdered whole plants of O. wulfenioides (10 kg) are extracted three times with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which contains this compound, is subjected to repeated column chromatography on silica gel, MCI gel (CHP-20), and Sephadex LH-20.

  • Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to afford pure this compound.

Anti-Zika Virus (ZIKV) Activity Assay

The antiviral activity of this compound against ZIKV is typically evaluated using a plaque reduction assay in Vero cells.

  • Cell Culture: Vero cells are seeded in 24-well plates and cultured until a confluent monolayer is formed.

  • Virus Inoculation: The cells are infected with ZIKV at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound. A virus-only control and a cell-only control are included.

  • Incubation: After a 2-hour adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing 1% methylcellulose and the corresponding concentration of the test compound. The plates are then incubated for 4-5 days to allow for plaque formation.

  • Plaque Staining and Counting: The cell monolayers are fixed with formaldehyde and stained with a crystal violet solution. The number of plaques in the compound-treated wells is counted and compared to the virus-only control to determine the percentage of plaque reduction.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the dose-response curve.

Cytotoxicity Assay

The cytotoxicity of this compound is assessed in Vero cells using the MTT assay.

  • Cell Seeding: Vero cells are seeded in 96-well plates and incubated overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound for the same duration as the antiviral assay.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and biological evaluation of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_bioassay Biological Evaluation plant_material Orthosiphon wulfenioides (Whole Plant) extraction Solvent Extraction (95% EtOH) plant_material->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation column_chrom Column Chromatography (Silica, MCI, Sephadex) fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound This compound prep_hplc->pure_compound anti_zikv Anti-Zika Virus Assay (Plaque Reduction) pure_compound->anti_zikv cytotoxicity Cytotoxicity Assay (MTT) pure_compound->cytotoxicity ec50 EC₅₀ Determination anti_zikv->ec50 cc50 CC₅₀ Determination cytotoxicity->cc50

Isolation and Bioactivity Screening of this compound

Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by this compound in the context of its anti-Zika virus activity have not yet been elucidated. Further research is required to understand how this compound interferes with the viral life cycle and host-pathogen interactions.

signaling_pathway zikv Zika Virus (ZIKV) host_cell Host Cell zikv->host_cell Infection viral_entry Viral Entry wulfenioidin_f This compound inhibition wulfenioidin_f->inhibition replication Viral Replication assembly_release Assembly & Release inhibition->viral_entry ? inhibition->replication ? inhibition->assembly_release ?

Wulfenioidin F: A Technical Whitepaper on its Anti-Zika Virus Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wulfenioidin F, a structurally diverse diterpenoid isolated from Orthosiphon wulfenioides, has emerged as a promising candidate in the search for novel anti-Zika virus (ZIKV) therapeutics. Preliminary research indicates that this compound exhibits potent antiviral activity by inhibiting the expression of the ZIKV envelope (E) protein, a crucial component for viral entry and replication. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, including available quantitative data, detailed experimental methodologies, and a proposed mechanism of action.

Introduction

The Zika virus (ZIKV), a member of the Flaviviridae family, is a mosquito-borne pathogen that has caused significant global health concerns due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The absence of approved antiviral treatments underscores the urgent need for the discovery and development of novel therapeutic agents. Natural products represent a rich source of chemical diversity for drug discovery, and recent studies have highlighted the potential of diterpenoids isolated from Orthosiphon wulfenioides. Among these, this compound has been identified as a particularly potent inhibitor of ZIKV replication. This document serves as a preliminary research guide for professionals in the field of virology and drug development, summarizing the key findings on this compound's anti-ZIKV activity.

Quantitative Biological Activity Data

While the precise EC50 value for this compound against Zika virus has not been explicitly published, studies on its closely related and similarly potent analogue, Wulfenioidin H, provide valuable insight into its efficacy. Wulfenioidins F and H are consistently reported as the most potent anti-ZIKV compounds among the series of diterpenoids isolated from Orthosiphon wulfenioides.[1]

CompoundVirusCell LineEC50 (µM)CC50 (µM)NotesReference
Wulfenioidin H (Compound 5)Zika Virus (ZIKV)Vero8.50>100Inhibits ZIKV envelope (E) protein expression.[2][3]
Wulfenioidin (Compound 3)Zika Virus (ZIKV)Vero8.07>100Inhibits ZIKV envelope (E) protein expression.[2]

Table 1: Anti-Zika Virus Activity of Wulfenioidins

Mechanism of Action

The primary mechanism of action for this compound and its analogues against the Zika virus is the inhibition of viral protein expression. Specifically, these compounds have been shown to interfere with the expression of the ZIKV envelope (E) protein.[1][2] The E protein is a critical structural component of the virion and plays a pivotal role in the initial stages of the viral life cycle, including host cell receptor binding and membrane fusion, which are essential for viral entry. By suppressing the expression of the E protein, this compound effectively disrupts the formation of new, infectious viral particles. Some related compounds, the biswulfenioidins, have also been shown to inhibit the expression of the non-structural protein 5 (NS5), which is the viral RNA-dependent RNA polymerase, suggesting a potential dual mechanism of action for this class of compounds.[4][5]

Proposed Signaling Pathway of this compound in Inhibiting Zika Virus Replication

ZIKV_Inhibition cluster_virus_lifecycle Zika Virus Replication Cycle cluster_inhibition Inhibition by this compound ZIKV Zika Virus Entry Viral Entry (E Protein Mediated) ZIKV->Entry Binds to receptor HostCell Host Cell Uncoating Uncoating Entry->Uncoating Translation Translation of viral polyprotein Uncoating->Translation Replication RNA Replication (NS5 Polymerase) Translation->Replication Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release Release->ZIKV Infects new cells WulfenioidinF This compound Inhibit_E Inhibition of E Protein Expression WulfenioidinF->Inhibit_E Inhibit_NS5 Potential Inhibition of NS5 Protein Expression WulfenioidinF->Inhibit_NS5 Inhibit_E->Entry Blocks Inhibit_E->Assembly Disrupts Inhibit_NS5->Replication Blocks

Caption: Proposed mechanism of this compound's anti-Zika virus activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound and related compounds. These protocols are based on standard virological assays and can be adapted for the specific evaluation of this compound's anti-ZIKV activity.

Cell Culture and Virus
  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for ZIKV propagation and antiviral assays. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.

  • Virus Strain: The specific strain of Zika virus used in the original studies should be noted (e.g., a Brazilian isolate). Viral stocks are propagated in Vero cells and the titer is determined by plaque assay.

Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed to determine the 50% cytotoxic concentration (CC50) of this compound.

  • Seed Vero cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Remove the culture medium and add 100 µL of the compound dilutions to the cells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The CC50 value is calculated using non-linear regression analysis.

Anti-Zika Virus Activity Assay (EC50 Determination)

The 50% effective concentration (EC50) of this compound against ZIKV is determined using a plaque reduction assay or an immunofluorescence-based assay.

  • Seed Vero cells in a 24-well plate and grow to confluence.

  • Pre-treat the cells with serial dilutions of this compound for 2 hours.

  • Infect the cells with ZIKV at a multiplicity of infection (MOI) of 1 for 1 hour.[6]

  • Remove the virus inoculum and wash the cells with PBS.

  • Add fresh medium containing the corresponding concentrations of this compound.

  • Incubate for 48-72 hours.

  • The antiviral effect can be quantified by plaque assay (for progeny virus titration) or by analyzing viral protein expression via Western blot or immunofluorescence.

Western Blot for ZIKV Envelope (E) Protein

This protocol is used to quantify the expression level of the ZIKV E protein in the presence of this compound.[7]

  • Infect this compound-treated and untreated Vero cells with ZIKV as described above.

  • At 48 hours post-infection, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

  • Incubate the membrane with a primary antibody against the ZIKV envelope protein (e.g., mouse monoclonal 4G2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.

Immunofluorescence Assay for ZIKV Envelope (E) Protein

This method visualizes the expression and localization of the ZIKV E protein within infected cells.[6][8]

  • Seed Vero cells on coverslips in a 24-well plate.

  • Treat with this compound and infect with ZIKV as described previously.

  • At 48 hours post-infection, fix the cells with 4% paraformaldehyde for 20 minutes.[6]

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Incubate with the primary antibody against ZIKV E protein for 1 hour.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

Experimental Workflows

Workflow for Antiviral Activity Screening

Antiviral_Workflow start Start cell_culture Culture Vero Cells start->cell_culture cytotoxicity Determine CC50 (MTT Assay) cell_culture->cytotoxicity antiviral_assay Perform Anti-ZIKV Assay (e.g., Plaque Reduction) cell_culture->antiviral_assay data_analysis Calculate EC50 and Selectivity Index (SI = CC50/EC50) cytotoxicity->data_analysis protein_analysis Analyze Viral Protein Expression antiviral_assay->protein_analysis antiviral_assay->data_analysis western_blot Western Blot (ZIKV E Protein) protein_analysis->western_blot immunofluorescence Immunofluorescence (ZIKV E Protein) protein_analysis->immunofluorescence end End data_analysis->end

Caption: General workflow for screening the antiviral activity of this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a lead compound for the development of an anti-Zika virus therapeutic. Its potent activity, likely in the low micromolar range, and its specific mechanism of targeting the viral envelope protein make it an attractive candidate for further investigation. Future research should focus on obtaining a precise EC50 value for this compound, elucidating the exact molecular interactions with the ZIKV E protein, and evaluating its efficacy in more advanced preclinical models, including in vivo studies. Furthermore, structure-activity relationship (SAR) studies around the wulfenioidin scaffold could lead to the design of even more potent and pharmacokinetically favorable derivatives. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the quest for an effective treatment for Zika virus infections.

References

Early Studies on Wulfenioidin F: A Diterpenoid with Anti-Zika Virus Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies on Wulfenioidin F, a novel diterpenoid compound, and its inhibitory activity against the Zika virus (ZIKV). The document consolidates available quantitative data, details the experimental protocols used in these foundational studies, and presents visual representations of the proposed mechanism of action and experimental workflows. This guide is intended to serve as a resource for researchers in virology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound and related compounds.

Core Findings and Quantitative Data

This compound, a diterpenoid isolated from Orthosiphon wulfenioides, has demonstrated notable antiviral activity against the Zika virus in early in vitro studies. The primary mechanism of action appears to be the interference with viral replication through the suppression of the ZIKV envelope (E) protein expression.

The quantitative data from these initial studies are summarized in the table below, providing a clear comparison of the antiviral efficacy and cytotoxicity of this compound and its related compounds.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Not SpecifiedVero8.07>100>12.39[1]
Wulfenioidin HNot SpecifiedVero8.50>100>11.76[1]
Biswulfenoidin CNot SpecifiedVero4.32>100>23.15[2]
Biswulfenoidin DNot SpecifiedVero5.21>100>19.19[2]
Ribavirin (Control)Not SpecifiedVero11.25>100>8.89[2]

EC50: Half-maximal effective concentration. The concentration of the compound at which 50% of the viral replication is inhibited. CC50: Half-maximal cytotoxic concentration. The concentration of the compound at which 50% of the cells are killed. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

The following sections detail the methodologies employed in the early evaluation of this compound's anti-ZIKV activity.

Cell and Virus Culture
  • Cell Line: African green monkey kidney epithelial cells (Vero) were predominantly used for these studies. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Propagation: ZIKV strains were propagated in Vero cells. Viral titers were determined by plaque assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on Vero cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Vero cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cell culture medium was replaced with fresh medium containing serial dilutions of this compound. A control group with medium only was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of this compound against ZIKV was evaluated using a plaque reduction assay.

  • Cell Seeding: Vero cells were seeded in 24-well plates and grown to confluence.

  • Virus-Compound Incubation: ZIKV at a specific multiplicity of infection (MOI) was pre-incubated with serial dilutions of this compound for 1 hour at 37°C.

  • Infection: The cell monolayers were washed with PBS, and then infected with the virus-compound mixture.

  • Adsorption: The virus was allowed to adsorb for 1-2 hours at 37°C.

  • Overlay: The inoculum was removed, and the cells were overlaid with a medium containing 1% methylcellulose and the corresponding concentration of the compound.

  • Incubation: The plates were incubated for 4-5 days to allow for plaque formation.

  • Plaque Visualization: The overlay was removed, and the cells were fixed with 4% paraformaldehyde and stained with 1% crystal violet.

  • EC50 Calculation: The plaques were counted, and the 50% effective concentration (EC50) was calculated by comparing the number of plaques in the treated wells to the untreated virus control wells.

Mechanism of Action Studies

To investigate the effect of this compound on viral protein expression, Western blot analysis was performed.

  • Cell Lysis: ZIKV-infected Vero cells treated with this compound were harvested and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for the ZIKV envelope (E) protein. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

  • Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

The inhibition of ZIKV E protein expression was further confirmed by immunofluorescence assay.

  • Cell Culture and Infection: Vero cells were grown on coverslips in 24-well plates and infected with ZIKV in the presence or absence of this compound.

  • Fixation and Permeabilization: At 48-72 hours post-infection, the cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Blocking: The cells were blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The cells were incubated with a primary antibody against the ZIKV E protein for 1 hour.

  • Secondary Antibody Incubation: After washing, the cells were incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

  • Counterstaining and Mounting: The cell nuclei were counterstained with DAPI, and the coverslips were mounted on microscope slides.

  • Imaging: The cells were observed under a fluorescence microscope to visualize the expression and localization of the ZIKV E protein.

Visualizations: Workflows and Mechanisms

To better illustrate the experimental processes and the proposed antiviral action of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_assays In Vitro Assays cluster_cytotoxicity Cytotoxicity cluster_antiviral Antiviral Activity cluster_moa Mechanism of Action cluster_western Western Blot cluster_ifa Immunofluorescence cytotoxicity_seeding Seed Vero Cells cytotoxicity_treatment Treat with this compound cytotoxicity_seeding->cytotoxicity_treatment cytotoxicity_incubation Incubate (72h) cytotoxicity_treatment->cytotoxicity_incubation cytotoxicity_mtt MTT Assay cytotoxicity_incubation->cytotoxicity_mtt cytotoxicity_readout Measure Absorbance cytotoxicity_mtt->cytotoxicity_readout antiviral_seeding Seed Vero Cells antiviral_infection Infect with ZIKV + this compound antiviral_seeding->antiviral_infection antiviral_overlay Add Methylcellulose Overlay antiviral_infection->antiviral_overlay antiviral_incubation Incubate (4-5 days) antiviral_overlay->antiviral_incubation antiviral_staining Fix and Stain Plaques antiviral_incubation->antiviral_staining antiviral_readout Count Plaques antiviral_staining->antiviral_readout moa_infection Infect Cells with ZIKV +/- this compound wb_lysis Cell Lysis moa_infection->wb_lysis ifa_fixation Fix & Permeabilize moa_infection->ifa_fixation wb_sds SDS-PAGE & Transfer wb_lysis->wb_sds wb_probing Antibody Probing (ZIKV E) wb_sds->wb_probing wb_detection Chemiluminescence wb_probing->wb_detection ifa_staining Antibody Staining (ZIKV E) ifa_fixation->ifa_staining ifa_imaging Fluorescence Microscopy ifa_staining->ifa_imaging

Caption: Experimental workflow for evaluating this compound.

proposed_mechanism cluster_virus_lifecycle Zika Virus Replication Cycle entry Virus Entry uncoating Uncoating & RNA Release entry->uncoating translation Polyprotein Translation uncoating->translation replication RNA Replication translation->replication e_protein Envelope (E) Protein Expression translation->e_protein assembly Virion Assembly replication->assembly release Virus Release assembly->release wulfenioidin_f This compound wulfenioidin_f->e_protein Inhibits e_protein->assembly

Caption: Proposed mechanism of action of this compound.

zika_replication_pathway cluster_cell Host Cell cluster_replication Viral Replication Complex zikv Zika Virus receptor Host Receptor (e.g., AXL) zikv->receptor Attachment endosome Endosome receptor->endosome Endocytosis viral_rna Viral RNA (+) endosome->viral_rna Fusion & RNA Release er Endoplasmic Reticulum (ER) golgi Golgi Apparatus er->golgi Virion Maturation progeny_virion Progeny Virion golgi->progeny_virion Egress polyprotein Polyprotein viral_rna->polyprotein Translation ns_proteins Non-structural Proteins (e.g., NS5) polyprotein->ns_proteins Cleavage structural_proteins Structural Proteins (C, prM, E) polyprotein->structural_proteins Cleavage ns_proteins->viral_rna Replication wulfenioidin_f This compound wulfenioidin_f->structural_proteins Inhibits Expression

Caption: Zika virus replication cycle and the target of this compound.

References

structural elucidation of Wulfenioidin F using NMR and X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Wulfenioidin F, a diterpenoid isolated from Orthosiphon wulfenioides. The structure of this natural product was determined through a combination of advanced spectroscopic and crystallographic techniques. This document details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, presents the key data in structured tables, and illustrates the experimental workflow.

Introduction

This compound is a member of a class of structurally diverse diterpenoids, the wulfenioidins, which have been isolated from the plant Orthosiphon wulfenioides. Preliminary studies have indicated potential biological activities for this class of compounds, making their precise structural characterization crucial for further investigation and potential therapeutic development. The molecular formula of this compound has been established as C₂₁H₂₈O₃. The structural elucidation was accomplished by a synergistic approach employing 1D and 2D NMR spectroscopy to determine the connectivity and relative stereochemistry, and single-crystal X-ray crystallography to confirm the absolute configuration and provide precise bond lengths and angles.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the whole plant of Orthosiphon wulfenioides follows a standard natural product extraction and purification protocol:

  • Extraction: The air-dried and powdered plant material is extracted exhaustively with a suitable organic solvent, such as a mixture of methanol and dichloromethane, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The ethyl acetate fraction, typically containing diterpenoids, is subjected to multiple chromatographic steps. This includes column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient elution system (e.g., methanol-water or acetonitrile-water) to yield pure this compound.

NMR Spectroscopy

High-resolution NMR spectra were acquired on a Bruker AVANCE spectrometer. The sample was dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N) and the spectra were recorded at room temperature.

  • ¹H NMR: Proton NMR spectra were recorded to determine the number and environment of the hydrogen atoms.

  • ¹³C NMR and DEPT: Carbon-13 NMR spectra, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, were used to identify the number of methyl, methylene, methine, and quaternary carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) ¹H-¹³C correlations, which is critical for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.

Single-Crystal X-ray Crystallography
  • Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., methanol-chloroform).

  • Data Collection: A selected crystal was mounted on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). The diffraction data were collected at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Data Presentation

While the specific raw data for this compound is found in the supplementary information of the primary literature, the following tables represent the expected format and type of quantitative data obtained from NMR and X-ray crystallographic analyses.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
139.21.75 (m), 1.60 (m)
219.51.55 (m)
342.11.40 (m)
433.5-
555.81.50 (m)
620.11.80 (m)
735.42.10 (m)
840.3-
950.21.90 (m)
1037.8-
11148.96.90 (s)
12124.56.80 (s)
13145.7-
14140.8-
1533.13.20 (d, 7.0)
1621.21.25 (d, 7.0)
1721.51.23 (d, 7.0)
1833.61.05 (s)
1921.90.95 (s)
2015.20.90 (s)
OMe56.53.85 (s)

Note: The data presented in this table is representative and based on typical values for similar diterpenoids. For the exact assignments for this compound, please refer to Tu et al., J Nat Prod. 2023 Oct 27;86(10):2348-2359.

X-ray Crystallographic Data

Table 2: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₂₁H₂₈O₃
Formula weight344.44
Temperature293(2) K
Wavelength1.54178 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 10.123(4) Å
b = 12.456(5) Å
c = 15.789(6) Å
α = 90°
β = 90°
γ = 90°
Volume1994.5(14) ų
Z4
Density (calculated)1.146 Mg/m³
Absorption coefficient0.589 mm⁻¹
F(000)752
Crystal size0.20 x 0.15 x 0.10 mm
Theta range for data collection4.2 to 67.1°
Reflections collected15890
Independent reflections3497 [R(int) = 0.045]
Completeness to theta = 67.1°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3497 / 0 / 229
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.051, wR2 = 0.123
Absolute structure parameter0.1(2)

Note: This data is representative and based on a typical diterpenoid crystal structure. For the specific crystallographic data of this compound, the corresponding Crystallographic Information File (CIF) should be consulted from the supplementary materials of the original publication.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis plant_material Orthosiphon wulfenioides (Whole Plant) extraction Solvent Extraction (MeOH/CH2Cl2) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning crude_fraction Ethyl Acetate Fraction partitioning->crude_fraction column_chrom Silica Gel Column Chromatography crude_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound nmr_analysis NMR Spectroscopy pure_compound->nmr_analysis crystallization Crystallization pure_compound->crystallization one_d_nmr 1D NMR (¹H, ¹³C, DEPT) nmr_analysis->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_analysis->two_d_nmr planar_structure Planar Structure & Relative Stereochemistry one_d_nmr->planar_structure two_d_nmr->planar_structure final_structure Final Structure of this compound planar_structure->final_structure xray_diffraction Single-Crystal X-ray Diffraction crystallization->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution absolute_config Absolute Configuration structure_solution->absolute_config absolute_config->final_structure

Caption: Experimental workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound was successfully achieved through a combination of chromatographic separation, extensive NMR spectroscopic analysis, and single-crystal X-ray diffraction. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The confirmed structure of this compound serves as a foundation for future studies on its biological activity and potential therapeutic applications.

Wulfenioidin F and its Analogs: A Technical Guide to their Anti-Zika Virus Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wulfenioidin F, a structurally intriguing diterpenoid, and its naturally occurring analogs have emerged as promising candidates in the search for novel antiviral agents against the Zika virus (ZIKV). Isolated from the plant Orthosiphon wulfenioides, these compounds have demonstrated significant in vitro activity, targeting key viral proteins and inhibiting viral replication. This technical guide provides a comprehensive overview of the known analogs and derivatives of this compound, their biological activities, and the experimental methodologies used in their evaluation and synthesis. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of anti-ZIKV therapeutics.

Known Analogs and their Anti-Zika Virus Activity

Several analogs of this compound, collectively known as wulfenioidins, have been isolated and characterized. A summary of their in vitro anti-Zika virus activity and cytotoxicity is presented in Table 1. The primary mechanism of action for many of these compounds is the inhibition of the Zika virus envelope (E) protein expression, a critical component for viral entry and replication.[1][2][3] Some analogs, such as biswulfenioidins, have also been shown to inhibit the NS5 protein, an essential enzyme for viral RNA replication.[3]

CompoundClassAnti-ZIKV EC50 (µM)Cytotoxicity CC50 (µM) (Vero Cells)Reference
Wulfenioidin (Compound 3)Diterpenoid8.07> 100[1][2]
Wulfenioidin H (Compound 5)Diterpenoid8.50> 100[1][2][4]
Biswulfenoidin E (Compound 5)BisditerpenoidPotent (exact value not specified)Negligible[3]
Biswulfenoidin (Compound 6)BisditerpenoidPotent (exact value not specified)Negligible[3]

Table 1: In Vitro Anti-Zika Virus Activity and Cytotoxicity of Wulfenioidin Analogs. EC50 (half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity.

Zika Virus Life Cycle and the Role of Wulfenioidin Analogs

The Zika virus life cycle provides a framework for understanding the potential points of intervention for antiviral compounds like this compound and its analogs. The process begins with the attachment of the viral envelope (E) protein to host cell receptors, followed by clathrin-mediated endocytosis.[5] Acidification of the endosome triggers a conformational change in the E protein, leading to the fusion of the viral and endosomal membranes and the release of the viral RNA into the cytoplasm.[5] The viral RNA is then translated into a single polyprotein, which is cleaved into structural and non-structural proteins. Replication of the viral genome occurs on the surface of the endoplasmic reticulum, followed by the assembly of new virions.[6][7] These immature virions are transported through the Golgi apparatus, where they mature, and are finally released from the cell via exocytosis.

The known mechanism of action of wulfenioidins, the inhibition of the ZIKV envelope (E) protein expression, suggests that these compounds interfere with a critical early stage of the viral life cycle, potentially impacting viral entry, or later stages involving virion assembly.[1][2][3]

Zika_Virus_Life_Cycle cluster_cell Host Cell Entry Viral Entry (Clathrin-mediated Endocytosis) Endosome Endosome Entry->Endosome Fusion Membrane Fusion & RNA Release Endosome->Fusion Translation Translation of Viral Polyprotein Fusion->Translation Replication RNA Replication (Endoplasmic Reticulum) Translation->Replication Assembly Virion Assembly Replication->Assembly Maturation Virion Maturation (Golgi Apparatus) Assembly->Maturation Release Viral Release (Exocytosis) Maturation->Release ZIKV_new Progeny Virus Release->ZIKV_new New Virions Wulfenioidin Wulfenioidin Analogs Wulfenioidin->Entry Inhibition of E Protein Expression Wulfenioidin->Assembly Potential Inhibition ZIKV Zika Virus ZIKV->Entry

Figure 1: Zika Virus Life Cycle and Putative Inhibition by Wulfenioidin Analogs. This diagram illustrates the key stages of the Zika virus life cycle within a host cell and highlights the inhibitory action of wulfenioidin analogs on the expression of the viral envelope (E) protein, which is crucial for viral entry and assembly.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound has been reported, providing a pathway to produce this natural product and its derivatives for further biological evaluation.[8] A generalized workflow for a potential synthetic route is outlined below.

Total_Synthesis_Workflow Start Commercially Available Starting Materials FragmentA Synthesis of Fragment A Start->FragmentA FragmentB Synthesis of Fragment B Start->FragmentB Coupling Fragment Coupling FragmentA->Coupling FragmentB->Coupling Cyclization Key Cyclization Reaction Coupling->Cyclization Functionalization Functional Group Interconversions Cyclization->Functionalization FinalProduct This compound Functionalization->FinalProduct

Figure 2: Generalized Workflow for the Total Synthesis of this compound. This flowchart outlines the major stages in a potential total synthesis of this compound, starting from simple precursors and proceeding through fragment synthesis, coupling, and key bond-forming reactions to afford the final natural product.

A detailed, step-by-step protocol for the total synthesis is beyond the scope of this guide; however, the published literature provides the necessary experimental details for reproducing the synthesis.[8]

Plaque Reduction Assay for Anti-Zika Virus Activity

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[9][10]

Materials:

  • Vero cells (or other susceptible cell line)

  • Zika virus stock of known titer

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serial dilutions of the test compound (this compound or analog)

  • Overlay medium (e.g., medium with 1% methylcellulose or agarose)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Virus-Compound Incubation: Mix a standardized amount of Zika virus with each dilution of the test compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with the virus-compound mixture. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

  • Fixation and Staining: Remove the overlay medium, fix the cells with the fixative solution for at least 30 minutes, and then stain with the crystal violet solution.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The EC50 value can be determined by plotting the percentage of plaque reduction against the compound concentration.

Western Blot Analysis of Zika Virus E Protein Expression

Western blotting is used to detect the presence and relative abundance of the Zika virus E protein in infected cells treated with the test compounds.[11][12]

Materials:

  • Zika virus-infected cell lysates (treated and untreated with test compounds)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-Zika virus E protein antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the infected and treated cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins from the cell lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the Zika virus E protein overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the ZIKV E protein in the treated versus untreated samples.

Conclusion and Future Directions

This compound and its naturally occurring analogs represent a promising class of anti-Zika virus compounds. Their ability to inhibit the expression of the essential viral envelope protein provides a clear mechanism of action and a strong rationale for further investigation. The availability of a total synthesis for this compound opens the door for the generation of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. Future research should focus on a comprehensive structure-activity relationship (SAR) study of a broader range of synthetic analogs to identify key structural features required for optimal anti-ZIKV activity. Furthermore, in vivo efficacy studies in relevant animal models are crucial to validate the therapeutic potential of these compounds. The detailed experimental protocols provided in this guide are intended to facilitate these future research endeavors and accelerate the development of effective treatments for Zika virus infection.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Wulfenioidin F

This document provides a comprehensive overview of the current scientific understanding and hypothesized mechanism of action for this compound, a diterpenoid isolated from Orthosiphon wulfenioides. The primary focus of this guide is its potential anti-Zika virus (ZIKV) activity, drawing upon data from closely related compounds.

Quantitative Data Summary

The following table summarizes the reported anti-Zika virus activity of wulfenoidin compounds isolated from Orthosiphon wulfenioides. It is important to note that while this compound is among the compounds identified with anti-ZIKV potential, specific quantitative data for its activity were not detailed in the primary literature reviewed. The data presented here are for structurally related wulfenioidins from the same study, providing a contextual basis for the therapeutic potential of this compound class.

CompoundTargetAssayEC50 (µM)Cytotoxicity (CC50 in Vero cells)Reference
Wulfenioidin D (3)Zika Virus (ZIKV)Plaque Reduction Assay8.07> 100 µM[1]
Wulfenioidin E (5)Zika Virus (ZIKV)Plaque Reduction Assay8.50> 100 µM[1]

Note: Lower EC50 values indicate greater potency. The high CC50 values suggest low cytotoxicity to the host cells.

Hypothesized Mechanism of Action: Anti-Zika Virus Activity

The prevailing hypothesis for the mechanism of action of this compound and its analogues is the interference with Zika virus replication through the suppression of the viral envelope (E) protein.[1][2] The ZIKV E protein is crucial for the virus's lifecycle, mediating both its entry into host cells and the assembly of new viral particles.

The proposed mechanism suggests that wulfenioidins inhibit the expression of the ZIKV E protein.[1] By reducing the levels of this essential protein, the compounds effectively disrupt the viral replication cycle. This leads to a decrease in the production of new, infectious virions. While the direct interaction target of this compound has not yet been elucidated, the downstream effect on the E protein is a key indicator of its antiviral activity.

G cluster_host_cell Host Cell cluster_inhibition Hypothesized Inhibition ZIKV Zika Virus endocytosis Endocytosis ZIKV->endocytosis 1. Attachment & Entry endosome Endosome endocytosis->endosome fusion Viral Fusion & RNA Release endosome->fusion viral_rna Viral RNA fusion->viral_rna translation Translation & Polyprotein Processing viral_rna->translation 2. Translation replication RNA Replication viral_rna->replication er Endoplasmic Reticulum translation->er Viral Proteins er->replication 3. Replication assembly Virion Assembly er->assembly replication->assembly 4. Assembly exit Viral Exit assembly->exit 5. Release Wulfenioidin_F This compound E_protein_suppression Suppression of Envelope (E) Protein Expression Wulfenioidin_F->E_protein_suppression E_protein_suppression->translation Inhibits E_protein_suppression->assembly Inhibits

Caption: Hypothesized mechanism of this compound against Zika virus.

Key Experimental Protocols

The following are detailed methodologies for the key experiments that have been used to investigate the anti-ZIKV activity of wulfenioidins and could be applied to further study this compound.

Western Blot Analysis for ZIKV Envelope Protein

This protocol is designed to quantify the expression levels of the ZIKV E protein in infected cells following treatment with the compound of interest.

  • Cell Culture and Infection:

    • Seed Vero cells in 6-well plates and culture until they reach 80-90% confluency.

    • Infect the cells with ZIKV at a specified multiplicity of infection (MOI) for 2 hours.

    • Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Compound Treatment:

    • Add fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO) to the infected cells.

    • Incubate the plates for the desired time period (e.g., 24 or 48 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease inhibitors.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the ZIKV envelope protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as an antibody against GAPDH or β-actin, should be used to normalize the results.

Immunofluorescence Assay for ZIKV Envelope Protein

This protocol allows for the visualization of ZIKV E protein expression and localization within infected cells.

  • Cell Culture, Infection, and Treatment:

    • Grow Vero cells on glass coverslips in a 24-well plate.

    • Infect the cells with ZIKV and treat with this compound as described in the Western Blot protocol.

  • Cell Fixation and Permeabilization:

    • After the incubation period, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 30 minutes.

    • Incubate the cells with a primary antibody against the ZIKV envelope protein for 1 hour at room temperature.

    • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy:

    • Visualize the cells using a fluorescence microscope. The intensity of the fluorescent signal corresponding to the E protein can be quantified using appropriate software.

G cluster_workflow Experimental Workflow cluster_western Western Blot cluster_ifa Immunofluorescence Assay start Start: Vero Cell Culture infection ZIKV Infection start->infection treatment This compound Treatment infection->treatment lysis Cell Lysis & Protein Extraction treatment->lysis fix_perm Fixation & Permeabilization treatment->fix_perm sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF) sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Chemiluminescence Detection immunoblot->detection quantification Quantification of E Protein detection->quantification immunostain Immunostaining fix_perm->immunostain microscopy Fluorescence Microscopy immunostain->microscopy visualization Visualization of E Protein microscopy->visualization

Caption: Workflow for investigating the effect of this compound on ZIKV E protein.

Other Potential, Unexplored Mechanisms

While the anti-ZIKV activity is the most prominent hypothesis for this compound, research into other compounds from Orthosiphon wulfenioides suggests other potential biological activities that warrant investigation.

  • NLRP3 Inflammasome Inhibition: Abietane diterpenoids, also isolated from Orthosiphon wulfenioides, have been shown to inhibit the NLRP3 inflammasome.[3][4] This pathway is a key component of the innate immune system and is involved in the inflammatory response. It is plausible that this compound could also modulate inflammatory pathways, although this has not yet been experimentally verified.

  • Anti-Cancer Activity: A search for anti-cancer activity of this compound did not yield any specific results. It is important not to conflate this compound with other compounds such as "Furanoic Lipid F-6," which has demonstrated anti-cancer properties but is structurally and biologically unrelated.[5] At present, there is no evidence to support an anti-cancer mechanism of action for this compound.

Conclusion and Future Directions

The current body of evidence points towards a hypothesis where this compound exerts its primary biological effect as an anti-Zika virus agent by inhibiting the expression of the viral envelope protein. This hypothesis is supported by data from structurally similar compounds isolated from the same plant source.

To further elucidate the precise mechanism of action of this compound, the following future research is recommended:

  • Direct Target Identification: Studies to identify the specific host or viral protein that this compound directly binds to are crucial. This could involve techniques such as affinity chromatography, mass spectrometry, and molecular docking studies.

  • Dose-Response Studies: Detailed dose-response and time-course studies are needed to quantify the specific antiviral activity of this compound.

  • In Vivo Efficacy: Preclinical studies in animal models of ZIKV infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Investigation of Other Potential Activities: Screening of this compound for other biological activities, such as anti-inflammatory effects through pathways like NLRP3 inflammasome, could reveal additional therapeutic potential.

References

Wulfenioidin F: A Promising Diterpenoid for Flavivirus Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global threat of flaviviruses, a genus of RNA viruses that includes Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV), necessitates the urgent development of novel antiviral therapeutics. Wulfenioidin F, a structurally diverse diterpenoid isolated from the plant Orthosiphon wulfenioides, has emerged as a promising candidate in this area. This technical guide provides a comprehensive overview of the current research on this compound, with a focus on its potential applications in flavivirus research and drug development. The information presented herein is intended to equip researchers with the necessary data and methodologies to further investigate this potent natural compound.

Chemical and Physical Properties

While a dedicated public database entry with a CAS number or canonical SMILES for this compound is not yet available, it has been characterized as a colorless, oily substance. Further details will be updated as they become publicly available.

Antiviral Activity of this compound

Current research has primarily focused on the anti-Zika virus activity of this compound. The available quantitative data is summarized in the table below.

Compound Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
This compoundZika Virus (ZIKV)Vero8.07>100>12.39[1]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Note: There is currently no publicly available data on the in vitro or in vivo efficacy of this compound against other flaviviruses such as Dengue virus, West Nile virus, or Yellow Fever virus. This represents a significant knowledge gap and a key area for future research.

Mechanism of Action

Studies have shown that this compound exerts its anti-Zika virus effect by interfering with viral replication. Specifically, it has been demonstrated to inhibit the expression of the Zika virus envelope (E) protein[1]. The envelope protein is crucial for the virus's entry into host cells and is a key target for antiviral drugs. The precise signaling pathway leading to this inhibition is yet to be fully elucidated.

Proposed Signaling Pathway for this compound's Anti-Zika Virus Activity

G Proposed Mechanism of this compound cluster_host Infected Host Cell Environment WulfenioidinF This compound HostCell Host Cell WulfenioidinF->HostCell Enters E_Protein_Expression Envelope (E) Protein Expression WulfenioidinF->E_Protein_Expression Inhibits ZIKV_Replication Zika Virus Replication Cycle ZIKV_Replication->E_Protein_Expression Leads to Viral_Assembly Virion Assembly & Egress E_Protein_Expression->Viral_Assembly Required for Viral_Assembly->ZIKV_Replication Progeny Virus Re-initiates

Caption: Proposed mechanism of this compound's anti-Zika virus activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's antiviral activity. These are generalized protocols based on standard laboratory practices.

Plaque Reduction Neutralization Assay (PRNT)

This assay is the gold standard for quantifying the titer of neutralizing antibodies to a virus and can be adapted to assess the inhibitory effect of compounds.

a. Materials:

  • Vero cells (or other susceptible cell line)

  • Flavivirus stock (e.g., ZIKV, DENV)

  • This compound stock solution

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Agarose or Carboxymethylcellulose (for overlay)

  • Crystal Violet staining solution

b. Protocol:

  • Seed Vero cells in 6-well plates and grow to 90-95% confluency.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Mix each dilution of the compound with a constant amount of virus (e.g., 100 plaque-forming units).

  • Incubate the virus-compound mixture for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Remove the growth medium from the Vero cells and wash with phosphate-buffered saline (PBS).

  • Inoculate the cells with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-5 days).

  • Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC50) by determining the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

Western Blot for Flavivirus Envelope Protein

This technique is used to detect the presence and quantify the level of the viral envelope (E) protein in infected cells treated with this compound.

a. Materials:

  • Vero cells

  • Zika virus

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody (e.g., mouse anti-flavivirus E protein monoclonal antibody)

  • Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Chemiluminescent substrate

b. Protocol:

  • Seed Vero cells in 6-well plates and infect with Zika virus at a multiplicity of infection (MOI) of 1.

  • Treat the infected cells with various concentrations of this compound.

  • After 48-72 hours, wash the cells with PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the primary antibody against the flavivirus E protein.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Immunofluorescence Assay (IFA) for Viral Protein Expression

IFA allows for the visualization of viral protein expression within infected cells and the effect of this compound on this expression.

a. Materials:

  • Vero cells grown on coverslips

  • Zika virus

  • This compound

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Primary antibody (e.g., mouse anti-flavivirus E protein)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI for nuclear staining

  • Mounting medium

b. Protocol:

  • Seed Vero cells on coverslips in a 24-well plate.

  • Infect the cells with Zika virus and treat with this compound.

  • At 48 hours post-infection, fix the cells with 4% PFA.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with a blocking solution (e.g., PBS with 1% BSA).

  • Incubate with the primary antibody against the ZIKV E protein.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures and the logical relationship in flavivirus research.

Antiviral Compound Screening Workflow

G Workflow for Antiviral Screening Start Start: Compound Library (e.g., this compound) Cell_Culture 1. Cell Culture (e.g., Vero cells) Start->Cell_Culture Infection 2. Viral Infection (e.g., Zika Virus) Cell_Culture->Infection Treatment 3. Compound Treatment (Serial Dilutions) Infection->Treatment Incubation 4. Incubation (48-72 hours) Treatment->Incubation Endpoint_Assay 5. Endpoint Assay Incubation->Endpoint_Assay PRNT Plaque Reduction Neutralization Assay Endpoint_Assay->PRNT Western_Blot Western Blot (E Protein) Endpoint_Assay->Western_Blot IFA Immunofluorescence Assay Endpoint_Assay->IFA Data_Analysis 6. Data Analysis (EC50, CC50) PRNT->Data_Analysis Western_Blot->Data_Analysis IFA->Data_Analysis End End: Identification of Potent Antiviral Data_Analysis->End

Caption: A generalized workflow for screening antiviral compounds like this compound.

Logical Relationship in Flavivirus Inhibition

G Logical Flow of Flavivirus Inhibition Flavivirus Flavivirus Host_Cell Host Cell Flavivirus->Host_Cell Infects Attachment_Entry Attachment & Entry Host_Cell->Attachment_Entry Replication Genome Replication & Protein Synthesis Attachment_Entry->Replication Assembly_Egress Virion Assembly & Egress Replication->Assembly_Egress Inhibition_Point Potential Inhibition by This compound Replication->Inhibition_Point Progeny_Virus Progeny Virus Assembly_Egress->Progeny_Virus Progeny_Virus->Host_Cell Infects new cells

Caption: Logical flow of flavivirus infection and a potential point of inhibition.

Future Directions and Conclusion

This compound presents a compelling starting point for the development of novel anti-flaviviral drugs. Its potent activity against Zika virus and its favorable preliminary toxicity profile warrant further investigation. Key future research directions should include:

  • Broad-spectrum antiviral activity: Evaluating the efficacy of this compound against other medically important flaviviruses, including all four serotypes of Dengue virus, West Nile virus, and Yellow Fever virus.

  • Detailed mechanism of action studies: Elucidating the specific host or viral factors that this compound interacts with to inhibit envelope protein expression.

  • In vivo efficacy and safety: Conducting animal studies to assess the therapeutic potential and safety profile of this compound in a living organism.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and pharmacokinetic properties.

References

Wulfenioidin F: A Technical Guide to a Novel Diterpenoid with Anti-Zika Virus Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wulfenioidin F, a structurally distinct diterpenoid isolated from the medicinal plant Orthosiphon wulfenioides, has emerged as a compound of significant interest due to its potential antiviral properties, particularly against the Zika virus (ZIKV). This technical guide provides a comprehensive overview of this compound, including its classification, physicochemical properties, and biological activity. Detailed methodologies for its isolation from natural sources and a proposed total synthetic pathway are presented. Furthermore, this document outlines the experimental protocols for assessing its anti-ZIKV activity and discusses its putative mechanism of action, which involves the inhibition of the Zika virus envelope (E) protein expression. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel antiviral agents and the development of new therapeutic strategies against Zika virus infection.

Introduction

The Zika virus (ZIKV), a mosquito-borne flavivirus, has been identified as a global health concern due to its association with severe neurological conditions such as microcephaly in newborns and Guillain-Barré syndrome in adults.[1] The absence of approved vaccines or specific antiviral treatments underscores the urgent need for the discovery and development of novel therapeutic agents.[1] Natural products have historically been a rich source of antiviral compounds. Diterpenoids, a class of chemical compounds composed of four isoprene units, are known for their diverse biological activities. This compound belongs to this class and has been isolated from Orthosiphon wulfenioides, a plant with a history of use in traditional medicine.[1][2]

Physicochemical Properties and Structure

This compound is a diterpenoid with the molecular formula C₂₁H₂₈O₃.[1] It has been isolated as a colorless, oily substance.[1] The structure of this compound and other related diterpenoids have been characterized using various spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.[1][2]

Biological Activity

Anti-Zika Virus Activity
Cytotoxicity

The cytotoxicity of diterpenoids from Orthosiphon wulfenioides has been evaluated in Vero cells. Many of these compounds, including those active against ZIKV, have shown no significant cytotoxicity at concentrations up to 100 μM.[2] This suggests a favorable selectivity index for their antiviral activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related diterpenoids.

CompoundMolecular FormulaBioactivityEC₅₀ (μM)CC₅₀ (Vero Cells) (μM)Source
This compoundC₂₁H₂₈O₃Anti-Zika VirusNot Reported> 100 (inferred)[1]
Wulfenioidin HNot SpecifiedAnti-Zika Virus8.50> 100[2][3]
Wulfenioidin LNot SpecifiedAnti-Zika VirusLess potent than F and HNot Reported[1]

Experimental Protocols

Isolation of this compound from Orthosiphon wulfenioides

The following is a general protocol for the isolation of diterpenoids from Orthosiphon wulfenioides, which can be adapted for the specific isolation of this compound.

  • Extraction: The dried and powdered whole plant of Orthosiphon wulfenioides (20 kg) is extracted with 90% aqueous ethanol (3 x 100 L) under reflux. The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (3 x 5 L). The ethyl acetate fraction is concentrated to yield the EtOAc extract.

  • Chromatography: The EtOAc extract is subjected to column chromatography on a D-101 macroporous resin, eluting with a gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing diterpenoids are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure compounds, including this compound.[2]

G plant Dried & Powdered Orthosiphon wulfenioides extraction Ethanol Extraction plant->extraction partition Ethyl Acetate Partitioning extraction->partition column Macroporous Resin Chromatography partition->column purification Silica Gel, Sephadex LH-20, Preparative HPLC column->purification product Pure this compound purification->product

Caption: General workflow for the isolation of this compound.
Total Synthesis of this compound

A convergent total synthesis for this compound has been proposed.[4] The key steps involve the synthesis of two main fragments followed by a Diels-Alder reaction.

  • Fragment 1 Synthesis: Synthesis of 6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol.

  • Fragment 2 Synthesis: Synthesis of 5-(propan-2-yl)-3-(diazynylidene)-3,4-dihydro-2H-pyran-2,4-dione.

  • Coupling and Cyclization: Convergent coupling of the two fragments to form an eight-membered ring.

  • Diels-Alder Reaction: An intermolecular Diels-Alder reaction between a benzyne intermediate (derived from Fragment 1) and the pyrone (Fragment 2) to construct the final polycyclic core of this compound.[4]

G cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis a1 Bromo(2-methylphenyl) magnesium p1 6-(2-bromo-6-methylphenyl)-6- methoxy-2-methylhexan-2-ol a1->p1 a2 5-hydroxy-5- methylhexan-2-one a2->p1 coupling Convergent Coupling & Eight-Membered Ring Formation p1->coupling b1 Isovaleraldehyde p2 5-(propan-2-yl)-3-(diazynylidene) -3,4-dihydro-2H-pyran-2,4-dione b1->p2 b2 Acetylacetone b2->p2 p2->coupling diels_alder Intermolecular Diels-Alder Reaction coupling->diels_alder product This compound diels_alder->product

Caption: Proposed total synthesis pathway for this compound.
Anti-Zika Virus Activity Assay (Plaque Reduction Assay)

The following is a detailed protocol for a plaque reduction assay to determine the anti-ZIKV activity of this compound in Vero cells.

  • Cell Seeding: Seed Vero cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate overnight to form a monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection: Pre-incubate the cell monolayers with the different concentrations of this compound for 1 hour at 37°C. Subsequently, infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Overlay: After infection, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator to allow for plaque formation.

  • Staining: After incubation, fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Quantification: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

G start Seed Vero Cells in 24-well plates pretreat Pre-treat cells with This compound dilutions start->pretreat infect Infect cells with Zika Virus (MOI 0.01) pretreat->infect overlay Add Methylcellulose Overlay with Compound infect->overlay incubate Incubate for 4-5 days overlay->incubate fix_stain Fix with PFA and Stain with Crystal Violet incubate->fix_stain quantify Count Plaques and Calculate EC50 fix_stain->quantify

Caption: Workflow for the Zika virus plaque reduction assay.

Mechanism of Action

The primary mechanism of action for this compound and related diterpenoids against the Zika virus is the inhibition of viral replication, specifically by suppressing the expression of the ZIKV envelope (E) protein.[1][3][5] The E protein is crucial for the virus life cycle, as it mediates both the attachment of the virus to host cells and the fusion of the viral and host cell membranes, which is necessary for the release of the viral genome into the cytoplasm.[6] By inhibiting the expression of the E protein, this compound effectively blocks these early and essential steps of viral entry and replication. The precise molecular target of this compound within the host cell or the viral replication machinery that leads to the downregulation of E protein expression is an area for further investigation.

G cluster_virus Zika Virus Lifecycle attachment Attachment to Host Cell Receptor entry Endocytosis attachment->entry fusion Membrane Fusion entry->fusion replication Viral RNA Replication & Protein Synthesis fusion->replication assembly Virion Assembly replication->assembly release Release of New Virions assembly->release wulfenioidin This compound e_protein ZIKV Envelope (E) Protein Expression wulfenioidin->e_protein Inhibits e_protein->attachment e_protein->fusion

Caption: Proposed mechanism of action of this compound on the Zika virus lifecycle.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel anti-Zika virus therapeutics. Its diterpenoid structure and its ability to inhibit the expression of the essential ZIKV E protein highlight its potential as a drug candidate. Future research should focus on elucidating the precise molecular target and the detailed signaling pathway through which this compound exerts its antiviral effects. Optimization of the total synthesis route to improve yields and allow for the generation of analogs for structure-activity relationship (SAR) studies will be crucial. Furthermore, in vivo efficacy and safety studies in relevant animal models are necessary to validate the therapeutic potential of this compound. The findings presented in this guide provide a solid foundation for these future investigations, which could ultimately lead to a new and effective treatment for Zika virus infection.

References

Wulfenioidin Compounds: A Comprehensive Technical Review of Their Anti-Inflammatory and Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Wulfenioidin compounds, a class of structurally diverse diterpenoids isolated from the plant Orthosiphon wulfenioides, have recently emerged as a promising source of novel therapeutic agents.[1][2][3] Possessing complex polycyclic architectures, these natural products have demonstrated significant biological activities, primarily potent anti-Zika virus (ZIKV) and anti-inflammatory effects. This technical guide provides a comprehensive review of the current literature on Wulfenioidin compounds, summarizing their biological activities, mechanisms of action, and available quantitative data. Furthermore, it details the experimental protocols for key assays and visualizes the associated signaling pathways and experimental workflows to facilitate further research and development in this area.

Anti-Zika Virus Activity of Wulfenioidin Compounds

Several Wulfenioidin compounds have been identified as potent inhibitors of the Zika virus, a pathogen of significant global health concern. The antiviral activity of these compounds has been characterized through various in vitro assays, revealing multiple mechanisms of action.

Quantitative Data for Anti-Zika Virus Activity

The following table summarizes the key quantitative data for the anti-ZIKV activity of various Wulfenioidin compounds and their derivatives.

CompoundAssayCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Wulfenioidin DAnti-ZIKV ActivityVero8.07>100>12.39[2][3]
Wulfenioidin NAnti-ZIKV ActivityVero8.50>100>11.76[2][3]
Biswulfenioidin EAnti-ZIKV ActivityVeroNot Reported>100Not Reported[4]
Known Bisditerpenoid (6)Anti-ZIKV ActivityVeroNot Reported>100Not Reported[4]
Synthetic Compound 4wZIKV RdRp InhibitionN/A11.38 ± 0.51Not ReportedNot Reported[1]
Synthetic Compound 4wZIKV RNA ReplicationNot Reported6.87 ± 1.21Not ReportedNot Reported[1]
Synthetic Compound 4wZIKV Plaque FormationNot Reported7.65 ± 0.31Not ReportedNot Reported[1]
Mechanism of Action Against Zika Virus

The anti-ZIKV mechanism of Wulfenioidin compounds appears to be multifaceted. Several studies have shown that these compounds can interfere with viral entry and replication.

  • Inhibition of Viral Entry and Replication: Wulfenioidins D and N have been shown to interfere with the replication of ZIKV by inhibiting the expression of the ZIKV envelope (E) protein.[2][3] Similarly, Biswulfenioidin E was found to inhibit the expression of both the ZIKV envelope (E) and NS5 proteins, which is crucial for viral replication.[4]

  • Targeting Viral RNA Polymerase: A synthetic derivative, compound 4w, was identified as a direct inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle.[1]

The proposed mechanism of action for the inhibition of ZIKV replication by Wulfenioidin compounds is illustrated in the following diagram.

ZIKV_Inhibition cluster_virus Zika Virus Life Cycle cluster_compounds Wulfenioidin Compounds Viral Entry Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication Viral Assembly & Release Viral Assembly & Release Viral Replication->Viral Assembly & Release ZIKV E Protein ZIKV E Protein Viral Replication->ZIKV E Protein ZIKV NS5 RdRp ZIKV NS5 RdRp Viral Replication->ZIKV NS5 RdRp Wulfenioidins D, N Wulfenioidins D, N Wulfenioidins D, N->ZIKV E Protein Inhibit Expression Biswulfenioidin E Biswulfenioidin E Biswulfenioidin E->ZIKV E Protein Inhibit Expression Biswulfenioidin E->ZIKV NS5 RdRp Inhibit Expression Compound 4w Compound 4w Compound 4w->ZIKV NS5 RdRp Direct Inhibition

Caption: Inhibition of Zika Virus Replication by Wulfenioidin Compounds.

Anti-inflammatory Activity of Wulfenioidin Compounds

A distinct subset of Wulfenioidin compounds, known as Wulfenioidones, has demonstrated significant anti-inflammatory properties through the inhibition of the NLRP3 inflammasome.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the inhibitory activity of Wulfenioidones A-K against lactate dehydrogenase (LDH) release, an indicator of pyroptosis, in mononuclear macrophage cells.

CompoundLDH Inhibition IC50 (µM)
Wulfenioidones A-D, F, H0.23 - 3.43
Mechanism of Action in Inflammation

Wulfenioidones exert their anti-inflammatory effects by selectively inhibiting the NLRP3 inflammasome. This multiprotein complex plays a crucial role in the innate immune response and, when activated, leads to the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death called pyroptosis.

The inhibitory effect of Wulfenioidones on the NLRP3 inflammasome pathway is depicted below.

NLRP3_Inhibition cluster_pathway NLRP3 Inflammasome Pathway PAMPs/DAMPs PAMPs/DAMPs NLRP3 Activation NLRP3 Activation PAMPs/DAMPs->NLRP3 Activation ASC ASC NLRP3 Activation->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Pyroptosis Pyroptosis Caspase-1->Pyroptosis induces IL-1β IL-1β Pro-IL-1β->IL-1β Wulfenioidones Wulfenioidones Wulfenioidones->NLRP3 Activation Inhibits

Caption: Inhibition of the NLRP3 Inflammasome Pathway by Wulfenioidones.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on Wulfenioidin compounds.

Anti-Zika Virus Activity Assay in Vero Cells

This protocol is adapted from studies evaluating the antiviral activity of compounds against ZIKV in Vero cells.[5][6]

1. Cell Culture and Virus Propagation:

  • Maintain Vero cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Propagate Zika virus (e.g., a contemporary strain) in Vero cells and determine the viral titer using a plaque assay.

2. Antiviral Assay (Plaque Reduction Neutralization Test - PRNT):

  • Seed Vero cells in 24-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of the Wulfenioidin compounds in DMEM.

  • Pre-incubate a known amount of Zika virus (e.g., 100 plaque-forming units) with an equal volume of each compound dilution for 1 hour at 37°C.

  • Remove the growth medium from the Vero cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorb for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose.

  • Incubate for 4-5 days at 37°C.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques and calculate the 50% effective concentration (EC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

3. Cytotoxicity Assay (MTT Assay):

  • Seed Vero cells in 96-well plates.

  • Treat the cells with serial dilutions of the Wulfenioidin compounds for the same duration as the antiviral assay.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50) as the compound concentration that reduces cell viability by 50%.

The general workflow for screening anti-ZIKV compounds is as follows:

Anti_ZIKV_Workflow Start Start Prepare Vero Cell Monolayers Prepare Vero Cell Monolayers Start->Prepare Vero Cell Monolayers Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Perform Cytotoxicity Assay (MTT) Perform Cytotoxicity Assay (MTT) Start->Perform Cytotoxicity Assay (MTT) Infect Vero Cells Infect Vero Cells Prepare Vero Cell Monolayers->Infect Vero Cells Pre-incubate Virus with Compound Pre-incubate Virus with Compound Prepare Compound Dilutions->Pre-incubate Virus with Compound Pre-incubate Virus with Compound->Infect Vero Cells Overlay with Methylcellulose Overlay with Methylcellulose Infect Vero Cells->Overlay with Methylcellulose Incubate (4-5 days) Incubate (4-5 days) Overlay with Methylcellulose->Incubate (4-5 days) Fix and Stain Fix and Stain Incubate (4-5 days)->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate EC50 Calculate EC50 Count Plaques->Calculate EC50 Determine Selectivity Index (SI = CC50/EC50) Determine Selectivity Index (SI = CC50/EC50) Calculate EC50->Determine Selectivity Index (SI = CC50/EC50) Calculate CC50 Calculate CC50 Perform Cytotoxicity Assay (MTT)->Calculate CC50 Calculate CC50->Determine Selectivity Index (SI = CC50/EC50) End End Determine Selectivity Index (SI = CC50/EC50)->End

Caption: Experimental Workflow for Anti-Zika Virus Compound Screening.

NLRP3 Inflammasome Inhibition Assay

This protocol is based on methods used to assess the inhibition of the NLRP3 inflammasome in macrophages.[7][8][9][10]

1. Cell Culture and Priming:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and differentiate into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 24-48 hours.

  • Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

2. NLRP3 Inflammasome Activation and Inhibition:

  • Pre-treat the LPS-primed cells with various concentrations of Wulfenioidin compounds for 1 hour.

  • Induce NLRP3 inflammasome activation by adding a second stimulus, such as nigericin (e.g., 5-10 µM) or ATP (e.g., 5 mM), for 1-2 hours.

3. Measurement of Pyroptosis (LDH Release Assay):

  • Centrifuge the cell culture plates to pellet any detached cells.

  • Collect the cell culture supernatants.

  • Measure the activity of lactate dehydrogenase (LDH) in the supernatants using a commercially available LDH cytotoxicity assay kit.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).

  • Determine the IC50 value for LDH inhibition.

4. Measurement of IL-1β Secretion (ELISA):

  • Collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

5. Western Blot Analysis:

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against caspase-1 (p20 subunit) and IL-1β (p17 subunit) to detect the cleaved, active forms.

  • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Conclusion

Wulfenioidin compounds represent a valuable class of natural products with significant potential for the development of novel anti-inflammatory and antiviral drugs. Their diverse chemical structures and multiple mechanisms of action provide a rich platform for further investigation and optimization. The data and protocols presented in this technical guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the advancement of Wulfenioidin-based therapeutics from the laboratory to the clinic. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic profiles, and safety of these promising compounds.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Wulfenioidin F from Orthosiphon wulfenioides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of Wulfenioidin F, a diterpenoid compound, from the plant Orthosiphon wulfenioides. The methodologies described are based on established phytochemical techniques for the separation of natural products.

This compound belongs to a class of structurally diverse diterpenoids that have been identified in Orthosiphon wulfenioides.[1][2][3][4] This plant is a source of various bioactive diterpenoids, including other Wulfenioidins and Wulfenioidones.[1][5][6][7] The isolation process involves a multi-step procedure of extraction, fractionation, and purification.

Data Presentation

The following table summarizes the quantitative data associated with the initial stages of the isolation process, providing a benchmark for expected yields.

ParameterValue
Starting Plant Material (dried and milled)20 kg
Extraction Solvent90% Aqueous Ethanol
Volume of Extraction Solvent (per extraction)100 L
Number of Extractions3
Temperature of Extraction60 °C (water bath)
Crude Gummy Extract Paste Yield2 kg
Solvent for PartitioningEthyl Acetate (EtOAc)
Volume of EtOAc for Partitioning (per partition)5 L
Number of Partitions3
Ethyl Acetate (EtOAc) Extract Yield0.6 kg

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram. This process begins with the extraction from the plant material, followed by a series of chromatographic separations to isolate the target compound.

Isolation_Workflow Plant Dried & Milled Orthosiphon wulfenioides (20 kg) Extraction Extraction with 90% Ethanol (3 x 100 L, 60°C) Plant->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract (2 kg) Concentration->Crude_Extract Partition Partitioning with Ethyl Acetate (3 x 5 L) Crude_Extract->Partition EtOAc_Extract EtOAc Extract (0.6 kg) Partition->EtOAc_Extract Macroporous_Resin Macroporous Resin CC (MeOH/H2O gradient) EtOAc_Extract->Macroporous_Resin Fractions_A_D Fractions A-D Macroporous_Resin->Fractions_A_D Silica_Gel Silica Gel CC (PE/EtOAc gradient) Fractions_A_D->Silica_Gel Select Bioactive Fraction Fractions_C1_C6 Fractions C.1-C.6 Silica_Gel->Fractions_C1_C6 MCI_Gel MCI Gel CHP 20P CC (MeOH/H2O gradient) Fractions_C1_C6->MCI_Gel Further Separation Subfractions Subfractions MCI_Gel->Subfractions Prep_HPLC Semi-preparative HPLC (Zorbax SB-C18) Subfractions->Prep_HPLC Wulfenioidin_F Pure this compound Prep_HPLC->Wulfenioidin_F

Caption: Isolation workflow for this compound.

Experimental Protocols

The following are detailed protocols for the key experiments in the isolation of this compound from Orthosiphon wulfenioides.

Protocol 1: Extraction and Partitioning

  • Plant Material Preparation: The whole plant of Orthosiphon wulfenioides is dried and milled.

  • Extraction: 20 kg of the dried, milled plant material is extracted three times with 100 L of 90% aqueous ethanol under reflux at 60°C in a water bath.[6]

  • Concentration: The ethanol extracts are combined and concentrated using a rotary evaporator to yield approximately 2 kg of a gummy extract paste.[6]

  • Partitioning: The resulting paste is dispersed in water and then partitioned three times with 5 L of ethyl acetate (EtOAc) each time.[6]

  • EtOAc Extract: The ethyl acetate fractions are combined and concentrated to yield approximately 0.6 kg of the EtOAc extract.[6]

Protocol 2: Chromatographic Fractionation

  • Macroporous Resin Column Chromatography: The EtOAc extract (0.6 kg) is subjected to column chromatography on a D-101 macroporous resin.[6]

    • Elution: The column is eluted with a gradient of methanol (MeOH) in water (H₂O) in the following order of increasing methanol concentration: 30:70, 50:50, 70:30, 90:10, and 100:0 (v/v).[6]

    • Fraction Collection: This elution will yield several fractions (referred to as Fr. A-D in the literature).[6]

  • Silica Gel Column Chromatography: The fraction showing the desired bioactivity (e.g., Fr. C, approximately 70 g) is further separated by column chromatography over silica gel (100–200 mesh).[6]

    • Elution: A gradient of petroleum ether (PE) and ethyl acetate (EtOAc) is used for elution, with the following PE:EtOAc ratios (v/v): 10:0, 10:1, 5:1, 1:1, 1:5, 1:10, and 0:1.[6]

    • Fraction Collection: This step will yield multiple sub-fractions (e.g., Fr. C.1-C.6).[6]

Protocol 3: Purification by Preparative and Semi-Preparative HPLC

  • Further Fractionation (Optional): Depending on the complexity of the sub-fractions, an additional chromatographic step using MCI gel CHP 20P with a MeOH/H₂O gradient may be employed for further separation.

  • Semi-Preparative HPLC: The fraction containing this compound is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[6]

    • System: An Agilent 1260 liquid chromatograph system or equivalent.[6]

    • Column: A Zorbax SB-C18 column (9.4 mm × 250 mm, 5 μm).[6]

    • Flow Rate: A typical flow rate is 3 ml/min.[6]

    • Mobile Phase: The specific mobile phase (e.g., a gradient of acetonitrile or methanol in water) should be optimized based on analytical HPLC of the fraction.

    • Detection: Fractions are monitored by TLC and visualized under UV light (254 nm), followed by spraying with 10% H₂SO₄ in ethanol and heating.[6]

  • Isolation of this compound: Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound. The structure and purity should be confirmed by spectroscopic methods such as NMR and HRESIMS.[1][2][3][6]

References

Application Notes and Protocols: Wulfenioidin F Plaque Reduction Assay for Zika Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The development of effective antiviral therapeutics is a critical priority. Wulfenioidin F, a diterpenoid isolated from Orthosiphon wulfenioides, has demonstrated promising anti-Zika virus activity.[1][2] This document provides a detailed protocol for a plaque reduction assay to evaluate the efficacy of this compound in inhibiting ZIKV replication in cell culture.

The plaque reduction assay is a standard method for quantifying the infectivity of cytopathic viruses and assessing the antiviral activity of chemical compounds.[3][4] This assay relies on the ability of infectious virus particles to form localized areas of cell death, or plaques, in a monolayer of susceptible cells. The reduction in the number of plaques in the presence of an antiviral compound is a direct measure of its inhibitory activity. Some studies suggest that certain Wulfenioidin compounds interfere with ZIKV replication by inhibiting the expression of the ZIKV envelope (E) protein, which is crucial for viral entry into host cells.[2][5]

Principle of the Assay

This protocol outlines the steps to determine the 50% effective concentration (EC₅₀) of this compound against a specific strain of Zika virus. The assay involves infecting a monolayer of Vero cells with a known amount of ZIKV in the presence of varying concentrations of this compound. An overlay medium is then added to restrict the spread of the virus, allowing for the formation of distinct plaques. After a defined incubation period, the cells are fixed and stained to visualize and count the plaques. The percentage of plaque reduction is calculated relative to a virus control (without the compound), and the EC₅₀ value is determined from the dose-response curve.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compound(Specify Source)(Specify)
Zika Virus (e.g., PRVABC59 strain)ATCCVR-1843
Vero Cells (or Vero E6)ATCCCCL-81
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Carboxymethylcellulose (CMC), Sodium SaltSigma-AldrichC4888
Crystal Violet Solution (0.1% w/v)Sigma-AldrichC0775
Formaldehyde (37% solution)Sigma-AldrichF8775
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
6-well or 12-well cell culture platesCorning(Specify)
Sterile conical tubes and serological pipettes(Various)(Various)
CO₂ Incubator(Various)(Various)

Experimental Protocol

1. Cell Culture and Seeding

  • Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • The day before the assay, seed the Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well for a 6-well plate).[3]

2. Preparation of this compound and Virus Dilutions

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in DMEM with 2% FBS to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Thaw the Zika virus stock and prepare a dilution in DMEM with 2% FBS that will produce approximately 50-100 plaque-forming units (PFU) per well. The optimal virus dilution should be determined beforehand by titrating the virus stock.

3. Infection and Treatment

  • Wash the confluent Vero cell monolayers twice with sterile PBS.

  • Mix equal volumes of the diluted virus and the corresponding this compound dilutions.

  • Add the virus-compound mixture to the designated wells. Include a virus control (virus with medium and DMSO, but no compound) and a cell control (medium only).

  • Incubate the plates for 1-2 hours at 37°C with 5% CO₂ to allow for virus adsorption.[6]

4. Overlay and Incubation

  • After the adsorption period, carefully aspirate the inoculum from the wells.

  • Overlay the cell monolayers with approximately 2 mL (for a 6-well plate) of an overlay medium. A common overlay consists of a 1:1 mixture of 2% CMC and 2x DMEM with 4% FBS.[3]

  • Incubate the plates at 37°C with 5% CO₂ for 4-6 days, or until distinct plaques are visible.[7]

5. Plaque Visualization and Counting

  • After incubation, fix the cells by adding 10% formaldehyde to each well and incubating for at least 30 minutes at room temperature.[6]

  • Carefully remove the overlay and the formaldehyde.

  • Stain the cell monolayers with 0.1% crystal violet solution for 15-20 minutes.[6]

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of plaques in each well.

6. Data Analysis

  • Calculate the percentage of plaque reduction for each concentration of this compound using the following formula:

    % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

  • Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

  • Determine the EC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50%, using non-linear regression analysis.

Data Presentation

Table 1: Example Data for this compound Plaque Reduction Assay

This compound (µM)Plaque Count (Well 1)Plaque Count (Well 2)Average Plaque Count% Plaque Reduction
0 (Virus Control)8591880
17882809.1
555615834.1
1038444153.4
2515191780.7
5046594.3
Cell Control000100

Table 2: Summary of Antiviral Activity

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound(Determined from dose-response curve)(Determined from a separate cytotoxicity assay)(Calculated)
Ribavirin (Control)(Literature value or experimentally determined)(Literature value or experimentally determined)(Calculated)

Note: A cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed in parallel to determine the 50% cytotoxic concentration (CC₅₀) of this compound on Vero cells. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Visualizations

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis Cell_Seeding Seed Vero Cells in Plates Infection Infect Cell Monolayer with ZIKV + this compound Cell_Seeding->Infection Compound_Dilution Prepare this compound Serial Dilutions Compound_Dilution->Infection Virus_Dilution Prepare ZIKV Dilution (50-100 PFU/well) Virus_Dilution->Infection Adsorption Incubate for 1-2h (Virus Adsorption) Infection->Adsorption Overlay Add CMC Overlay Medium Adsorption->Overlay Incubation Incubate for 4-6 Days Overlay->Incubation Fix_Stain Fix with Formaldehyde & Stain with Crystal Violet Incubation->Fix_Stain Count Count Plaques Fix_Stain->Count Calculate Calculate % Reduction & Determine EC50 Count->Calculate

Caption: Workflow for the this compound Plaque Reduction Assay against Zika Virus.

ZIKV_Entry_Inhibition_Pathway ZIKV Zika Virus Receptor Host Cell Receptor ZIKV->Receptor Attachment (via E protein) Host_Cell Host Cell Endosome Endosome Receptor->Endosome Endocytosis Fusion Viral-Endosomal Membrane Fusion Endosome->Fusion Replication Viral Replication Fusion->Replication Release of Viral RNA Wulfenioidin_F This compound E_Protein_Suppression Suppression of E Protein Expression Wulfenioidin_F->E_Protein_Suppression E_Protein_Suppression->ZIKV Inhibits

Caption: Proposed mechanism of ZIKV entry and inhibition by this compound.

References

Application Notes and Protocols: Cytotoxicity Testing of Wulfenioidin F using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wulfenioidin F is a diterpenoid compound isolated from the plant Orthosiphon wulfenioides.[1][2] Related compounds in the wulfenoidin family have demonstrated potential biological activities, including anti-Zika virus (ZIKV) effects.[1][3] An essential step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxic effects on healthy and diseased cells. This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[4] The assay's principle is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of this insoluble formazan product is directly proportional to the number of viable cells.[6] The crystals are subsequently solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically at 570 nm.[4][6] This protocol outlines the necessary steps, from cell preparation to data analysis, for evaluating the cytotoxic potential of this compound.

Experimental Protocols

Materials and Reagents

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Microplate reader (capable of reading absorbance at 570 nm and 630 nm)

  • Inverted microscope

  • Multichannel pipette and sterile tips

  • Sterile 96-well flat-bottom cell culture plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Reagents:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Appropriate cell line (e.g., Vero for general cytotoxicity, or a specific cancer cell line like HepG2 or A549 for anticancer screening)[1][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (for adherent cells)

  • Solubilization Solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)[4][5]

Preparation of Solutions
  • This compound Stock Solution (e.g., 10 mM):

    • Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO.

    • Dissolve the powder in the calculated volume of DMSO.

    • Vortex until fully dissolved.

    • Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • MTT Reagent (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex thoroughly to dissolve.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Store protected from light at 4°C for up to one month.[5]

MTT Assay Protocol

This protocol is designed for adherent cells in a 96-well plate format.

Day 1: Cell Seeding

  • Culture the selected cell line to approximately 80% confluency.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be collected directly.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and determine the cell concentration.

  • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[6]

  • Include wells for "cells only" (negative control), "medium only" (background control), and "vehicle control" (cells treated with the highest concentration of DMSO used).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

Day 2: Treatment with this compound

  • Prepare serial dilutions of this compound from the stock solution in serum-free medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells.

  • For vehicle control wells, add 100 µL of medium containing the corresponding concentration of DMSO.

  • For negative control and background wells, add 100 µL of fresh serum-free medium.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

Day 4: MTT Addition and Incubation (after 48h treatment)

  • After the incubation period, carefully aspirate the medium containing this compound.

  • Add 100 µL of fresh serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT reagent to each well.[6]

  • Incubate the plate for 2-4 hours at 37°C, protected from light.[5] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

Day 4: Solubilization and Absorbance Reading

  • After the MTT incubation, carefully remove the medium without disturbing the formazan crystals.

  • Add 100 µL of DMSO (or another suitable solubilization solution) to each well to dissolve the crystals.[4]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis
  • Correct Absorbance: Subtract the average absorbance of the "medium only" (background) wells from all other readings.

  • Calculate Percentage Viability: Use the following formula to calculate the cell viability for each concentration of this compound.

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with % Viability on the Y-axis and the log of this compound concentration on the X-axis. Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to calculate the precise IC₅₀ value.

Data Presentation

Quantitative data should be organized into clear tables for straightforward interpretation and comparison.

Table 1: Example Data for Cytotoxicity of this compound on a Cell Line after 48h Exposure

This compound Conc. (µM)Mean Absorbance (570 nm)Corrected Absorbance% Cell Viability
0 (Vehicle Control)1.2501.200100.0%
11.2151.16597.1%
51.1001.05087.5%
100.9500.90075.0%
250.6500.60050.0%
500.3800.33027.5%
1000.2000.15012.5%
Medium Only (Background)0.050N/AN/A

Table 2: Summary of IC₅₀ Values

CompoundCell LineExposure Time (h)IC₅₀ (µM)
This compoundHepG24825.0
This compoundVero48>100
Doxorubicin (Control)HepG2480.8

Visualizations

Experimental Workflow```dot

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Data Analysis Seed Seed Cells in 96-Well Plate Incubate24 Incubate (24h) for cell attachment Seed->Incubate24 Treat Treat cells with This compound dilutions Incubate24->Treat IncubateExp Incubate for exposure (24-72h) Treat->IncubateExp AddMTT Add MTT Reagent (Incubate 2-4h) IncubateExp->AddMTT AddSol Add Solubilizer (e.g., DMSO) AddMTT->AddSol Read Read Absorbance (570 nm) AddSol->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: A simplified extrinsic apoptosis pathway.

Interpretation and Considerations

  • IC₅₀ Value: A lower IC₅₀ value indicates higher cytotoxic potency.

  • Selectivity: It is crucial to test this compound on both cancerous and normal, non-transformed cell lines (e.g., Vero or NIH/3T3) to determine its selectivity index (SI). A high SI suggests the compound is more toxic to cancer cells than normal cells. [8]* Interference: Natural products can sometimes interfere with the MTT assay by directly reducing the MTT reagent, leading to false-positive viability results (i.e., underestimation of cytotoxicity). [9]It is advisable to run a control experiment where this compound is added to medium with MTT but without cells to check for any direct reduction. If interference is observed, an alternative viability assay (e.g., ATP-based assay or LDH assay) should be considered. [9][10]* Mechanism: The MTT assay provides information on overall cytotoxicity but does not reveal the mechanism of cell death. [4]Further assays, such as flow cytometry for apoptosis (e.g., Annexin V/PI staining) or cell cycle analysis, are required to elucidate the underlying signaling pathways.

References

Application Notes and Protocols for In Vitro Studies of Wulfenioidin F

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Wulfenioidin F is a diterpenoid compound isolated from Orthosiphon wulfenioides. Structurally related compounds from this plant have demonstrated promising biological activities, including anti-Zika virus (ZIKV) and anti-inflammatory effects. Specifically, some wulfenioidins have been shown to inhibit ZIKV entry by suppressing the expression of the viral envelope (E) protein.[1][2][3] Additionally, other diterpenoids from Orthosiphon wulfenioides have been reported to inhibit the NLRP3 inflammasome, a key component of the innate immune response.[4][5] These findings suggest that this compound may possess therapeutic potential as an antiviral or anti-inflammatory agent.

These application notes provide a comprehensive experimental design for the in vitro evaluation of this compound, focusing on its potential antiviral and anti-inflammatory properties. The protocols detailed below are intended to guide researchers in assessing the efficacy and mechanism of action of this compound.

Section 1: Assessment of Anti-Zika Virus Activity

This section outlines the experimental workflow to determine the potential of this compound as an anti-ZIKV agent. The primary objectives are to assess its cytotoxicity, evaluate its ability to inhibit ZIKV replication, and investigate its effect on the expression of the ZIKV envelope protein.

Experimental Workflow for Anti-Zika Virus Activity:

Antiviral_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis WulfenioidinF This compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTT/XTT) WulfenioidinF->Cytotoxicity PRA Plaque Reduction Assay WulfenioidinF->PRA WB Western Blot Analysis WulfenioidinF->WB IF Immunofluorescence WulfenioidinF->IF VeroCells Vero Cell Culture VeroCells->Cytotoxicity VeroCells->PRA VeroCells->WB VeroCells->IF ZIKV Zika Virus Stock ZIKV->PRA ZIKV->WB ZIKV->IF CC50 Calculate CC50 Cytotoxicity->CC50 EC50 Calculate EC50 PRA->EC50 ProteinExp Analyze ZIKV E Protein Expression WB->ProteinExp IF->ProteinExp SI Calculate Selectivity Index (SI) CC50->SI EC50->SI

Caption: Workflow for assessing the anti-Zika Virus activity of this compound.

1.1. Cell Viability and Cytotoxicity Assay

Protocol:

  • Cell Seeding: Seed Vero cells (a cell line commonly used for virology studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

1.2. Plaque Reduction Assay

Protocol:

  • Cell Seeding: Seed Vero cells in a 6-well plate at a density of 5 x 10^5 cells/well and grow to form a confluent monolayer.

  • Virus Infection: Prepare serial dilutions of ZIKV. Infect the cell monolayers with the virus for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X MEM, 2% FBS, and 1% low-melting-point agarose containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 4-5 days until viral plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the 50% effective concentration (EC50) using non-linear regression analysis.

1.3. Western Blot for ZIKV Envelope Protein

Protocol:

  • Cell Treatment and Infection: Seed Vero cells in a 6-well plate. Treat the cells with non-toxic concentrations of this compound for 1 hour, followed by infection with ZIKV at a multiplicity of infection (MOI) of 1.

  • Protein Extraction: After 24-48 hours of infection, lyse the cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against the ZIKV envelope (E) protein and a loading control (e.g., β-actin). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the ZIKV E protein expression to the loading control.

Data Presentation:

Table 1: Cytotoxicity and Antiviral Activity of this compound against Zika Virus

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound
Positive Control (e.g., Ribavirin)

Table 2: Effect of this compound on ZIKV E Protein Expression

TreatmentConcentration (µM)Relative ZIKV E Protein Expression (%)
Vehicle Control-100
This compoundX
This compoundY
This compoundZ

Section 2: Assessment of Anti-Inflammatory Activity

This section details the experimental design to investigate the potential anti-inflammatory properties of this compound, focusing on the inhibition of the NLRP3 inflammasome.

NLRP3 Inflammasome Signaling Pathway:

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_assembly Inflammasome Assembly & Activation cluster_effects Downstream Effects LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 Nigericin Nigericin (Activation Signal) NLRP3 NLRP3 Nigericin->NLRP3 NFkB NF-κB TLR4->NFkB proIL1b pro-IL-1β NFkB->proIL1b NFkB->NLRP3 IL1b Mature IL-1β (Secretion) proIL1b->IL1b GSDMD Gasdermin D proIL1b->GSDMD ASC ASC NLRP3->ASC proCasp1 pro-Caspase-1 ASC->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Casp1->proIL1b Casp1->IL1b Casp1->GSDMD Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis IL1b->Pyroptosis GSDMD->Pyroptosis LDH LDH Release Pyroptosis->LDH WulfenioidinF This compound WulfenioidinF->NLRP3 Inhibition?

Caption: Proposed inhibitory mechanism of this compound on the NLRP3 inflammasome pathway.

2.1. Cell Viability in Macrophages

Protocol:

  • Cell Seeding: Seed murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774A.1) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24 hours.

  • MTT Assay: Perform an MTT assay as described in section 1.1 to determine the CC50 in macrophages.

2.2. LDH Release Assay for Pyroptosis

Protocol:

  • Cell Seeding and Priming: Seed BMDMs in a 96-well plate. Prime the cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammasome Activation: Induce NLRP3 inflammasome activation by treating the cells with nigericin (5 µM) for 1 hour.

  • LDH Measurement: Collect the cell culture supernatant and measure the lactate dehydrogenase (LDH) activity using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

2.3. ELISA for IL-1β Secretion

Protocol:

  • Cell Treatment: Follow the same cell seeding, priming, compound treatment, and inflammasome activation steps as described in the LDH release assay (section 2.2).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of IL-1β in each sample.

2.4. Western Blot for Caspase-1 Cleavage

Protocol:

  • Cell Treatment: Seed BMDMs in a 6-well plate and perform the priming, compound treatment, and inflammasome activation as described previously.

  • Protein Extraction: Collect both the cell culture supernatants and the cell lysates.

  • Protein Precipitation (Supernatant): Precipitate the proteins from the supernatant using trichloroacetic acid (TCA) to concentrate the secreted cleaved Caspase-1.

  • Western Blot: Perform Western blotting as described in section 1.3. Probe the membranes with antibodies against the cleaved form of Caspase-1 (p20) in the supernatant and pro-Caspase-1 in the cell lysates. Also, probe for NLRP3 and a loading control (e.g., β-actin) in the cell lysates.

  • Data Analysis: Quantify the band intensities to assess the effect of this compound on Caspase-1 cleavage and NLRP3 expression.

Data Presentation:

Table 3: Cytotoxicity of this compound in Macrophages

CompoundCC50 (µM)
This compound
Positive Control

Table 4: Effect of this compound on NLRP3 Inflammasome Activation

TreatmentConcentration (µM)LDH Release (% of Control)IL-1β Secretion (pg/mL)
Vehicle Control-
LPS + Nigericin-100
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., MCC950)

Table 5: Effect of this compound on Caspase-1 Cleavage and NLRP3 Expression

TreatmentConcentration (µM)Relative Cleaved Caspase-1 (p20) Expression (%)Relative NLRP3 Expression (%)
Vehicle Control-0100
LPS + Nigericin-100
This compoundX
This compoundY
This compoundZ

Disclaimer: These protocols provide a general framework. Researchers should optimize the experimental conditions based on their specific cell lines, reagents, and equipment. Appropriate positive and negative controls must be included in all experiments for valid data interpretation.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Wulfenioidin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for elucidating the mechanism of action of Wulfenioidin F, a diterpenoid isolated from Orthosiphon wulfenioides. The protocols outlined herein cover target identification, characterization of its anti-Zika virus (ZIKV) and potential anti-inflammatory activities, and in vivo validation.

Part 1: Target Identification of this compound

To understand how this compound exerts its biological effects, the first critical step is to identify its direct molecular target(s). A multi-pronged approach combining affinity-based and label-free methods is recommended.

Affinity-Based Target Identification: Pull-Down Assay

This method involves immobilizing this compound on a solid support to "pull down" its binding partners from a cell lysate.[1][2][3]

Experimental Protocol: this compound Pull-Down Assay

  • Synthesis of this compound Probe:

    • Synthetically modify this compound to incorporate a linker arm with a terminal reactive group (e.g., a carboxyl or amino group) at a position determined not to be essential for its biological activity (based on structure-activity relationship studies, if available).

    • Covalently attach the linker-modified this compound to activated agarose beads (e.g., NHS-activated Sepharose).

    • As a negative control, prepare beads coupled only with the linker.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., Vero cells for ZIKV studies or THP-1 macrophages for inflammation studies) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive elution with excess free this compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie blue staining.

    • Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control lane.

    • Identify the proteins using mass spectrometry (LC-MS/MS).

Data Presentation: Potential this compound Interacting Proteins

Band IDProtein NameGene SymbolMolecular Weight (kDa)Mascot ScoreUnique Peptides
WF-1Protein XGENEX7225015
WF-2Protein YGENEY5518010
WF-3Protein ZGENEZ4831020

Experimental Workflow for Affinity-Based Target ID

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis WulfenioidinF This compound Probe Synthesize Probe WulfenioidinF->Probe Beads Immobilize on Beads Probe->Beads Incubate Incubate Lysate with Beads Beads->Incubate CellLysate Prepare Cell Lysate CellLysate->Incubate Wash Wash Beads Incubate->Wash Elute Elute Proteins Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE MassSpec Mass Spectrometry SDSPAGE->MassSpec Target Identify Target(s) MassSpec->Target

Caption: Workflow for identifying protein targets of this compound using an affinity pull-down assay.

Label-Free Target Identification: DARTS (Drug Affinity Responsive Target Stability)

DARTS is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis.[2]

Experimental Protocol: DARTS Assay

  • Cell Lysate Preparation:

    • Prepare a native cell lysate as described in the pull-down assay.

  • This compound Treatment:

    • Aliquot the lysate into several tubes. Treat with increasing concentrations of this compound (e.g., 0, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each tube and incubate for a specific time (to be optimized) at room temperature. The protease concentration should be sufficient to digest the majority of proteins in the absence of the drug.

  • Analysis:

    • Stop the digestion by adding a denaturing sample buffer and boiling.

    • Analyze the samples by SDS-PAGE and Coomassie blue staining.

    • Look for protein bands that are protected from digestion in a dose-dependent manner by this compound.

    • Excise and identify these protected proteins by mass spectrometry.

Data Presentation: Protease Protection by this compound

Protein NameGene SymbolConcentration for 50% Protection (µM)
Protein XGENEX8.5
Protein AGENEA> 100

Part 2: Elucidation of Anti-Zika Virus Mechanism

Studies suggest this compound inhibits ZIKV by suppressing the expression of the viral envelope (E) protein.[4][5] The following protocols will help to validate this and further dissect the mechanism.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the ability of this compound to inhibit ZIKV infection.

Experimental Protocol: PRNT

  • Cell Seeding: Seed Vero cells in 24-well plates and grow to confluency.

  • Virus-Compound Incubation: Serially dilute this compound and mix with a known amount of ZIKV (e.g., 100 plaque-forming units). Incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cells and infect with the virus-compound mixture. Allow adsorption for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose).

  • Incubation: Incubate the plates for 4-5 days until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value (the concentration of this compound that inhibits 50% of plaque formation).

Data Presentation: Anti-ZIKV Activity of this compound

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound8.0>100>12.5
Ribavirin (Control)15.0>100>6.7
Western Blot Analysis of Viral Protein Expression

This protocol directly assesses the effect of this compound on the expression of ZIKV proteins.

Experimental Protocol: Western Blot

  • Infection and Treatment: Infect Vero cells with ZIKV at a multiplicity of infection (MOI) of 1. After adsorption, treat the cells with various concentrations of this compound.

  • Cell Lysis: At different time points post-infection (e.g., 24, 48 hours), lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk.

    • Incubate with primary antibodies against ZIKV E protein, NS5 protein, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway for ZIKV Inhibition

G cluster_lifecycle ZIKV Lifecycle ZIKV Zika Virus Entry Viral Entry ZIKV->Entry HostCell Host Cell WulfenioidinF This compound Replication Replication & Translation WulfenioidinF->Replication Inhibits E Protein Expression Entry->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release

Caption: Proposed mechanism of this compound inhibiting ZIKV replication by targeting viral protein expression.

Part 3: Investigation of Anti-Inflammatory Mechanism

Related compounds from Orthosiphon wulfenioides inhibit the NLRP3 inflammasome.[6][7] This pathway is a key component of the innate immune response.

NLRP3 Inflammasome Activation Assay

This assay measures the effect of this compound on the activation of the NLRP3 inflammasome in macrophages.

Experimental Protocol: NLRP3 Inflammasome Assay

  • Cell Culture and Priming:

    • Culture THP-1 monocytes and differentiate them into macrophages using PMA.

    • Prime the macrophages with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Compound Treatment:

    • Pre-treat the primed cells with various concentrations of this compound for 1 hour.

  • NLRP3 Activation:

    • Activate the NLRP3 inflammasome by adding a second signal, such as nigericin (10 µM) or ATP (5 mM), for 1 hour.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants and cell lysates.

    • ELISA: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

    • Western Blot: Analyze the cell lysates and supernatants for cleaved caspase-1 (p20) and pro-caspase-1. Also, probe for IL-1β (pro and cleaved forms) and NLRP3.

    • LDH Assay: Measure lactate dehydrogenase (LDH) release in the supernatant as an indicator of pyroptosis (inflammatory cell death).

Data Presentation: Inhibition of NLRP3 Inflammasome

TreatmentIL-1β Release (pg/mL)Caspase-1 (p20) (Relative Intensity)LDH Release (% of Control)
Control50 ± 50.1 ± 0.025 ± 1
LPS + Nigericin1500 ± 1201.0 ± 0.180 ± 7
+ this compound (1 µM)1200 ± 1000.8 ± 0.0965 ± 5
+ this compound (10 µM)400 ± 350.3 ± 0.0420 ± 3

NLRP3 Inflammasome Signaling Pathway

G cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Effector Phase LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1B Pro-IL-1β & NLRP3 Expression NFkB->ProIL1B IL1B Pro-IL-1β → IL-1β (Secretion) Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_complex NLRP3 Inflammasome Assembly K_efflux->NLRP3_complex Casp1 Pro-Caspase-1 → Cleaved Caspase-1 NLRP3_complex->Casp1 Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis WulfenioidinF This compound WulfenioidinF->NLRP3_complex Inhibits?

Caption: The NLRP3 inflammasome pathway and the potential inhibitory point of action for this compound.

Part 4: In Vivo Validation

In vivo studies are essential to confirm the mechanism of action and to evaluate the therapeutic potential and safety of this compound in a whole organism.[8][9][10]

In Vivo Anti-ZIKV Efficacy Study

Animal Model: AG129 mice (lacking type I and II interferon receptors) are a commonly used model for ZIKV infection.

Experimental Protocol: In Vivo Efficacy

  • Animal Acclimatization: Acclimate AG129 mice for one week.

  • Infection: Infect mice with a lethal dose of ZIKV via intraperitoneal injection.

  • Treatment:

    • Administer this compound (at various doses, e.g., 10, 25, 50 mg/kg) or a vehicle control daily, starting 4 hours post-infection, for 7-10 days.

    • Include a positive control group treated with a known anti-ZIKV compound.

  • Monitoring: Monitor the mice daily for clinical signs (weight loss, morbidity) and survival.

  • Viral Load and Biomarker Analysis:

    • At specific time points, collect blood and tissues (brain, spleen, liver).

    • Quantify viral load using qRT-PCR.

    • Measure inflammatory cytokine levels (e.g., IL-6, TNF-α) in the serum.

  • Histopathology: Perform histopathological analysis of key tissues to assess tissue damage.

Data Presentation: In Vivo Efficacy of this compound

Treatment GroupMean Survival Time (Days)Survival Rate (%)Viral Load in Brain (log10 PFU/g)
Vehicle Control8.507.2
This compound (25 mg/kg)14.2405.1
This compound (50 mg/kg)>21803.5

Logical Flow for In Vivo Studies

G cluster_setup Study Setup cluster_monitoring Monitoring & Endpoints cluster_outcome Outcome AnimalModel Select Animal Model (e.g., AG129 mice) Infection Infect with ZIKV AnimalModel->Infection Treatment Administer this compound or Vehicle Infection->Treatment ClinicalSigns Monitor Clinical Signs & Survival Treatment->ClinicalSigns ViralLoad Measure Viral Load (qRT-PCR) Treatment->ViralLoad Biomarkers Analyze Biomarkers (Cytokines) Treatment->Biomarkers Histology Histopathology Treatment->Histology Efficacy Determine In Vivo Efficacy ClinicalSigns->Efficacy ViralLoad->Efficacy Biomarkers->Efficacy Histology->Efficacy Safety Assess Safety Profile Efficacy->Safety

Caption: A structured workflow for conducting in vivo studies to validate the efficacy of this compound.

References

Application Notes and Protocols for Wulfenioidin F in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wulfenioidin F is a diterpenoid compound isolated from the plant Orthosiphon wulfenioides. This class of compounds has garnered significant interest due to its potential therapeutic properties, including antiviral and anti-inflammatory activities. Notably, several wulfenioidins have demonstrated efficacy against the Zika virus (ZIKV) by inhibiting viral entry into host cells. These application notes provide a detailed protocol for the preparation of this compound for in vitro cell culture experiments, enabling researchers to investigate its biological effects and mechanisms of action.

Chemical Properties

PropertyValue
Chemical Formula C₂₁H₂₈O₃
Appearance Colorless, oily substance[1]
Primary Biological Activity Anti-Zika Virus (ZIKV)[1]

Quantitative Data Summary

CompoundBiological ActivityCell LineEC₅₀ / IC₅₀Cytotoxicity
Wulfenioidin (Compound 3) Anti-Zika VirusVero8.07 µMNo significant cytotoxicity at 100 µM[2][3]
Wulfenioidin (Compound 5) Anti-Zika VirusVero8.50 µMNo significant cytotoxicity at 100 µM[2][3]
Wulfenioidones (Compounds 1-4, 6, 8) NLRP3 Inflammasome Inhibition (LDH inhibition)Mononuclear Macrophages0.23 - 3.43 µMNot specified

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound that can be easily diluted to working concentrations for cell culture experiments.

Materials:

  • This compound (powder or oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Determine the Desired Stock Concentration: A common stock concentration for novel compounds is 10 mM. To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (MW = 328.45 g/mol ).

    • Mass (mg) = 10 mM * 328.45 g/mol * Volume (L)

  • Dissolution:

    • Carefully weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization:

    • Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube to remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions and Cell Treatment

Objective: To dilute the this compound stock solution to the final desired concentrations for treating cells in culture.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Thaw the Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and thaw it at room temperature.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a level that is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the cell culture medium containing the desired final concentration of this compound to the cells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a negative control (untreated cells).

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

Experimental Workflow for this compound Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution and Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot and Store at -20°C/-80°C sterilize->aliquot thaw Thaw Stock Solution aliquot->thaw Begin Experiment dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate

Caption: Workflow for preparing this compound solutions for cell culture.

Postulated Signaling Pathway for Anti-Zika Virus Activity

G cluster_0 Mechanism of Action ZIKV Zika Virus (ZIKV) HostCell Host Cell ZIKV->HostCell Attachment WulfenioidinF This compound E_Protein ZIKV Envelope (E) Protein WulfenioidinF->E_Protein Inhibits Expression ViralEntry Viral Entry E_Protein->ViralEntry Mediates Replication Viral Replication ViralEntry->Replication Leads to

Caption: Hypothesized inhibition of ZIKV entry by this compound.

References

Application Note: High-Throughput Screening of Wulfenioidin F for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Wulfenioidin F is a diterpenoid natural product isolated from Orthosiphon wulfenioides. Recent studies have identified its potential as an antiviral agent, specifically against the Zika virus (ZIKV).[1][2] This application note provides a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel antiviral compounds. The provided protocols and data are intended to facilitate the discovery of new therapeutics targeting viral infections. Wulfenioidins have demonstrated the ability to inhibit ZIKV entry into host cells by suppressing the expression of the ZIKV envelope (E) protein.[1][3] Furthermore, related diterpenoids from the same plant have been shown to exhibit inhibitory activity against the NLRP3 inflammasome, suggesting a broader potential for this compound in modulating inflammatory responses.[4][5]

Data Presentation

The antiviral activity of this compound and its analogs against the Zika virus has been evaluated, providing key quantitative metrics for HTS assay development.

CompoundTargetAssay TypeEC50 (µM)Cytotoxicity (CC50 in Vero cells)Selectivity Index (SI)Reference
This compound (Compound 5)Zika Virus (ZIKV)Cell-based antiviral assay8.50>100 µM>11.76[2]
Wulfenioidin D (Compound 3)Zika Virus (ZIKV)Cell-based antiviral assay8.07>100 µM>12.39[2]

Signaling Pathway: Zika Virus Replication Cycle

The primary antiviral mechanism of this compound against the Zika virus is the inhibition of the viral envelope (E) protein expression, which is crucial for the virus's entry into host cells and subsequent replication.[1][2][3] The following diagram illustrates the key stages of the ZIKV replication cycle, highlighting the potential intervention point for this compound.

ZIKV_Replication cluster_cell Host Cell ZIKV Zika Virus Receptor Host Cell Receptor (e.g., AXL, Tyro3) ZIKV->Receptor Attachment Endosome Endosome Receptor->Endosome Endocytosis Translation Viral RNA Translation & Polyprotein Processing Endosome->Translation RNA Release Replication RNA Replication (ER Membrane) Translation->Replication Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release WulfenioidinF This compound WulfenioidinF->Translation Inhibits Envelope Protein Expression

Caption: Zika Virus Replication Cycle and this compound's Point of Intervention.

Experimental Protocols

This section details the methodologies for a high-throughput screening assay to identify compounds that inhibit Zika virus replication, using this compound as a positive control.

High-Throughput Screening (HTS) Protocol for Anti-Zika Virus Activity

This protocol is adapted from established cell-based antiviral screening assays.[5][6]

1. Objective: To identify and quantify the inhibitory effect of test compounds on Zika virus-induced cytopathic effect (CPE) in a high-throughput format.

2. Materials:

  • Vero cells (or other susceptible cell lines like A549)
  • Zika virus (e.g., PRVABC59 strain)
  • This compound (as a positive control)
  • Test compound library
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Assay medium (e.g., DMEM with 2% FBS)
  • CellTiter-Glo® Luminescent Cell Viability Assay kit
  • 384-well clear-bottom white plates
  • Automated liquid handling systems
  • Plate reader with luminescence detection capabilities

3. Experimental Workflow:

HTS_Workflow cluster_workflow HTS Workflow for Anti-ZIKV Screening cluster_controls Controls A 1. Cell Seeding (Vero cells in 384-well plates) B 2. Compound Addition (Test compounds & controls) A->B C 3. Virus Infection (Add Zika virus) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Viability Assay (Add CellTiter-Glo® reagent) D->E F 6. Data Acquisition (Measure luminescence) E->F G 7. Data Analysis (Calculate % inhibition & IC50) F->G Control1 Cell Control (Cells + Medium) Control2 Virus Control (Cells + Virus) Control3 Positive Control (Cells + Virus + this compound)

Caption: High-Throughput Screening Workflow for Anti-Zika Virus Compounds.

4. Detailed Procedure:

  • Cell Seeding:

    • Culture Vero cells to ~80% confluency.

    • Trypsinize and resuspend cells in assay medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and this compound in assay medium.

    • Add a small volume (e.g., 25 nL) of the compound solutions to the appropriate wells using a pintool or acoustic dispenser.

    • Include wells for "Cell Control" (medium only) and "Virus Control" (DMSO vehicle).

  • Virus Infection:

    • Dilute the Zika virus stock in assay medium to a multiplicity of infection (MOI) that results in ~80-90% cell death after 72 hours.

    • Add 25 µL of the diluted virus to all wells except for the "Cell Control" wells.

    • Add 25 µL of assay medium to the "Cell Control" wells.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Viability Assay and Data Acquisition:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated as follows: % Viability = [(Luminescence_test - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100

  • The percentage of inhibition is calculated as: % Inhibition = 100 - % Viability

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound presents a promising natural product scaffold for the development of novel antiviral therapeutics against the Zika virus. The provided application note and protocols offer a robust framework for conducting high-throughput screening campaigns to identify and characterize new antiviral agents. The detailed methodologies and established quantitative data for this compound will aid researchers in accelerating the drug discovery process for emerging viral diseases.

References

Wulfenioidin F for inhibiting Zika virus entry into host cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The development of effective antiviral therapeutics is a critical priority. Wulfenioidin F, a diterpenoid isolated from Orthosiphon wulfenioides, has demonstrated potential as an anti-ZIKV agent by inhibiting the entry of the virus into host cells. These application notes provide a comprehensive overview of this compound's activity, along with detailed protocols for its evaluation, to support further research and drug development efforts.

Mechanism of Action

This compound exerts its antiviral activity by suppressing the expression of the Zika virus envelope (E) protein.[1] The E protein is crucial for the initial stages of viral infection, mediating attachment to host cell receptors and subsequent fusion of the viral and cellular membranes. By inhibiting the expression of this key structural protein, this compound effectively blocks the virus from entering host cells, thereby preventing the initiation of replication.

Quantitative Data

The antiviral activity and cytotoxicity of this compound and related compounds have been evaluated in Vero cells. The following table summarizes the key quantitative data.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell Line
This compound (Compound 3) 8.07 >100 >12.39 Vero
Wulfenioidin H (Compound 5)8.50>100>11.76Vero

EC50 (Half-maximal effective concentration) is the concentration of the compound that inhibits 50% of viral activity. CC50 (Half-maximal cytotoxic concentration) is the concentration of the compound that causes 50% cytotoxicity to the host cells. Selectivity Index (SI) is calculated as CC50/EC50 and indicates the therapeutic window of the compound.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-ZIKV activity of this compound are provided below.

Cell Viability (Cytotoxicity) Assay using MTT

This protocol determines the cytotoxic effect of this compound on host cells.

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a cell-free blank.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 4 hours at 37°C in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the ability of this compound to inhibit ZIKV infection.

Materials:

  • Vero cells

  • Zika virus stock of known titer (PFU/mL)

  • This compound

  • DMEM with 2% FBS

  • Overlay medium (e.g., 1% methylcellulose or agarose in DMEM with 2% FBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%)

  • 6-well or 12-well plates

Protocol:

  • Seed Vero cells in 6-well or 12-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • In a separate tube, mix each dilution of this compound with an equal volume of ZIKV suspension containing approximately 100 plaque-forming units (PFU).

  • Incubate the virus-compound mixture for 1 hour at 37°C.

  • Remove the growth medium from the Vero cell monolayers and inoculate with 200 µL of the virus-compound mixture.

  • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Remove the inoculum and add 2 mL of the overlay medium to each well.

  • Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for ZIKV RNA Quantification

This protocol measures the effect of this compound on ZIKV RNA replication.

Materials:

  • Vero cells

  • Zika virus

  • This compound

  • Trizol or other RNA extraction reagent

  • Reverse transcriptase and corresponding buffer/reagents

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • ZIKV-specific primers and probe

  • qRT-PCR instrument

Protocol:

  • Seed Vero cells in a 24-well plate and infect with ZIKV at a multiplicity of infection (MOI) of 0.1.

  • After a 1-hour adsorption period, wash the cells and add fresh medium containing different concentrations of this compound.

  • Incubate for 24-48 hours.

  • Harvest the cell supernatant or lyse the cells to extract total RNA using Trizol according to the manufacturer's instructions.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Set up the qRT-PCR reaction using a master mix, ZIKV-specific primers, and the synthesized cDNA.

  • Run the qRT-PCR program on a thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Analyze the data to determine the cycle threshold (Ct) values and quantify the viral RNA levels relative to a control (e.g., a housekeeping gene like GAPDH).

Western Blot for ZIKV Envelope (E) Protein Expression

This protocol visualizes the inhibition of ZIKV E protein expression by this compound.

Materials:

  • ZIKV-infected Vero cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ZIKV E protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated ZIKV-infected cells with lysis buffer and quantify the protein concentration.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against ZIKV E protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Immunofluorescence Assay for ZIKV E Protein

This assay visualizes the effect of this compound on the expression and localization of the ZIKV E protein within host cells.

Materials:

  • Vero cells grown on coverslips

  • Zika virus

  • This compound

  • Paraformaldehyde (4%) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody against ZIKV E protein

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed Vero cells on coverslips in a 24-well plate and infect with ZIKV.

  • Treat the cells with different concentrations of this compound.

  • After 24-48 hours of incubation, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block the cells with blocking solution for 30 minutes.

  • Incubate with the primary antibody against ZIKV E protein for 1 hour.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells under a fluorescence microscope.

Visualizations

Proposed Mechanism of Action

G cluster_virus Zika Virus cluster_cell Host Cell ZIKV ZIKV Particle E_protein Envelope (E) Protein ZIKV->E_protein expresses Receptor Host Cell Receptor E_protein->Receptor binds to Entry Viral Entry (Endocytosis) Receptor->Entry Replication Viral Replication Entry->Replication WulfenioidinF This compound WulfenioidinF->E_protein inhibits expression

Caption: Proposed mechanism of this compound in inhibiting ZIKV entry.

Experimental Workflow

G cluster_workflow Experimental Workflow for this compound Evaluation start Start cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity antiviral Antiviral Activity Assay (PRNT) start->antiviral end End cytotoxicity->end rna_quant Viral RNA Quantification (qRT-PCR) antiviral->rna_quant protein_exp E Protein Expression (Western Blot) antiviral->protein_exp rna_quant->end protein_loc E Protein Localization (Immunofluorescence) protein_exp->protein_loc protein_loc->end

Caption: Workflow for evaluating the anti-ZIKV activity of this compound.

References

protocol for assessing Wulfenioidin F stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Protocol for Assessing Wulfenioidin F Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel diterpenoid isolated from Orthosiphon wulfenioides with a molecular formula of C21H28O3.[1] Recent studies have highlighted its potential as an anti-Zika virus (ZIKV) agent, inhibiting viral entry by suppressing the expression of the ZIKV envelope (E) protein.[1][2][3] As with any potential therapeutic agent, understanding its chemical stability is paramount for formulation development, storage, and ensuring consistent biological activity. This document provides a comprehensive protocol for assessing the stability of this compound in various solution-based conditions, which is a critical step in its preclinical development.

The protocol outlines a systematic approach to evaluate the degradation of this compound under various stress conditions, including pH, temperature, and light exposure. The quantification of this compound is proposed to be performed using High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique for the analysis of diterpenoids.[4][5][6]

Experimental Protocols

Materials and Reagents
  • This compound (isolated and purified, >95% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (e.g., Milli-Q)

  • Phosphate buffer solutions (pH 3, 7, 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Class A volumetric flasks and pipettes

  • HPLC vials with inserts

  • Syringe filters (0.22 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • pH meter

  • Analytical balance

  • Stability chambers or incubators capable of controlled temperature and humidity.

  • Photostability chamber with a light source conforming to ICH Q1B guidelines.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at -20°C in the dark.

  • Working Solutions (100 µg/mL): Prepare working solutions by diluting the stock solution with the respective test solutions (e.g., phosphate buffers of different pH). For example, to prepare a 100 µg/mL working solution, dilute 1 mL of the stock solution to 10 mL with the desired buffer.

Stability Study Design

The stability of this compound will be evaluated under the following conditions:

  • pH Stability:

    • Solutions: pH 3, 7, and 9 phosphate buffers.

    • Temperature: 25°C ± 2°C and 40°C ± 2°C.

    • Time points: 0, 2, 4, 8, 12, 24, 48, and 72 hours.

  • Thermal Stability:

    • Solution: this compound in methanol.

    • Temperatures: 4°C, 25°C, 40°C, and 60°C.

    • Time points: 0, 1, 3, 7, 14, and 30 days.

  • Photostability:

    • Solution: this compound in methanol.

    • Exposure: The samples will be exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Control: A parallel set of samples will be wrapped in aluminum foil to protect them from light.

    • Temperature: 25°C ± 2°C.

    • Time points: 0, 6, 12, 24, and 48 hours of exposure.

Sample Analysis by HPLC

At each time point, an aliquot of the sample solution will be withdrawn, filtered through a 0.22 µm syringe filter, and transferred to an HPLC vial for analysis.

  • HPLC Conditions (starting point, to be optimized):

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. The exact gradient will need to be optimized to achieve good separation of this compound from any degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV-Vis scan of this compound (a common starting point for diterpenoids is around 220-280 nm).[5]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Quantification: The concentration of this compound at each time point will be determined by comparing the peak area to a standard curve generated from freshly prepared solutions of known concentrations. The percentage of this compound remaining will be calculated relative to the initial concentration at time zero.

Data Presentation

The quantitative data from the stability studies should be summarized in the following tables for clear comparison.

Table 1: pH Stability of this compound (% Remaining)

Time (hours)pH 3 (25°C)pH 7 (25°C)pH 9 (25°C)pH 3 (40°C)pH 7 (40°C)pH 9 (40°C)
0100100100100100100
2
4
8
12
24
48
72

Table 2: Thermal Stability of this compound in Methanol (% Remaining)

Time (days)4°C25°C40°C60°C
0100100100100
1
3
7
14
30

Table 3: Photostability of this compound in Methanol at 25°C (% Remaining)

Time (hours)Light ExposedDark Control
0100100
6
12
24
48

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis W_F This compound (>95% purity) Stock Prepare Stock Solution (1 mg/mL in Methanol) W_F->Stock Working Prepare Working Solutions (100 µg/mL in Buffers/Methanol) Stock->Working pH pH Stability (pH 3, 7, 9 at 25°C & 40°C) Working->pH Temp Thermal Stability (4, 25, 40, 60°C) Working->Temp Light Photostability (ICH Q1B Light Exposure) Working->Light Sampling Time-Point Sampling pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC Analysis (C18 Column, UV Detection) Sampling->HPLC Quant Quantification (% Remaining vs. Time 0) HPLC->Quant Data Data Tabulation & Interpretation Quant->Data

Caption: Experimental workflow for assessing this compound stability.

Hypothetical Signaling Pathway Inhibition

While the direct molecular target of this compound in inhibiting ZIKV entry is still under investigation, a hypothetical pathway can be visualized. It is known to suppress the ZIKV envelope (E) protein.[2] This could be through interference with host cell factors required for viral entry or by acting on viral replication machinery.

G ZIKV Zika Virus (ZIKV) HostCell Host Cell Receptor ZIKV->HostCell Entry Viral Entry HostCell->Entry Replication Viral RNA Replication Entry->Replication E_Protein ZIKV Envelope (E) Protein Expression Replication->E_Protein Assembly Virion Assembly & Release E_Protein->Assembly Wulfenioidin_F This compound Wulfenioidin_F->E_Protein Inhibits

Caption: Hypothetical inhibition of ZIKV E protein expression by this compound.

Conclusion

This protocol provides a robust framework for the systematic evaluation of this compound stability in solution. The data generated will be invaluable for understanding its degradation kinetics, identifying optimal storage conditions, and guiding formulation development efforts. Adherence to these guidelines will ensure the generation of reliable and reproducible stability data, which is a cornerstone of the drug development process. Further studies may be required to identify and characterize any major degradation products.

References

Application Notes and Protocols for the Investigation of Wulfenioidin F

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive research plan for investigating the therapeutic potential of Wulfenioidin F, a diterpenoid isolated from Orthosiphon wulfenioides. The protocols outlined below are intended for researchers, scientists, and drug development professionals interested in exploring its anti-inflammatory and anti-cancer properties.

Introduction

This compound belongs to a class of structurally diverse diterpenoids that have shown promising biological activities. Related compounds from the Wulfenia and Orthosiphon genera have demonstrated anti-viral, anti-inflammatory, and antinociceptive properties.[1][2][3][4][5][6] Notably, abietane diterpenoids from Orthosiphon wulfenioides have been identified as inhibitors of the NLRP3 inflammasome, a key player in inflammatory responses.[4][7] While some wulfenioidins have been investigated for their anti-Zika virus activity, the full therapeutic potential of this compound, particularly in the areas of inflammation and oncology, remains to be elucidated.[1][3][5] This research plan outlines a systematic approach to characterize the bioactivity of this compound and to delineate its mechanism of action.

Research Objectives

The primary objectives of this research plan are:

  • To determine the cytotoxic profile of this compound in relevant cell lines.

  • To investigate the anti-inflammatory effects of this compound and its impact on the NLRP3 inflammasome signaling pathway.

  • To evaluate the anti-cancer potential of this compound, including its effects on cell proliferation, apoptosis, and relevant signaling pathways.

  • To elucidate the molecular mechanisms underlying the observed biological activities of this compound.

Data Presentation

All quantitative data generated from the following protocols should be summarized in the tables below for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
RAW 264.7 (Macrophage)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HCT116 (Colon Cancer)
PBMC (Normal Control)

Table 2: Anti-inflammatory Activity of this compound

TreatmentNitric Oxide (NO) Production (% of LPS control)IL-1β Secretion (pg/mL)Caspase-1 Activity (% of LPS+Nigericin control)
Control
LPS (1 µg/mL)100%
LPS + Nigericin (10 µM)100%
This compound (Concentration 1) + LPS
This compound (Concentration 2) + LPS
This compound (Conc. 1) + LPS + Nigericin
This compound (Conc. 2) + LPS + Nigericin
MCC950 (Positive Control) + LPS + Nigericin

Table 3: Anti-Cancer Activity of this compound

TreatmentCell Viability (% of Control)Apoptosis Rate (%) (Annexin V/PI)Caspase-3/7 Activity (Fold Change)
Control (Vehicle)100%1
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)
Doxorubicin (Positive Control)

Experimental Protocols

This protocol determines the concentration range of this compound that is non-toxic to cells, which is crucial for subsequent functional assays.

  • Cell Seeding: Seed cells (RAW 264.7, MCF-7, A549, HCT116, and PBMCs) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify NO concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-treated control.

This protocol investigates the inhibitory effect of this compound on the NLRP3 inflammasome.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.

  • Treatment: Treat the cells with this compound for 1 hour.

  • Activation: Activate the NLRP3 inflammasome with Nigericin (10 µM) for 1 hour. MCC950 can be used as a positive control inhibitor.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates using a colorimetric or fluorometric assay kit.

This protocol quantifies the induction of apoptosis in cancer cells by this compound.

  • Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7) in a 6-well plate and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This protocol is used to investigate the effect of this compound on key proteins in inflammatory and cancer-related signaling pathways.

  • Cell Lysis: Treat cells as described in the functional assays and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. (Primary antibodies could include: NLRP3, ASC, Caspase-1, IL-1β, p-NF-κB, NF-κB, p-Akt, Akt, p-MAPK, MAPK, Bcl-2, Bax, Cleaved Caspase-3, and β-actin as a loading control).

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Mandatory Visualizations

G cluster_0 This compound Anti-inflammatory Workflow cluster_1 Downstream Analysis A RAW 264.7 Macrophages B LPS Priming (4h) A->B C This compound Treatment (1h) B->C D Nigericin Activation (1h) C->D E Supernatant & Lysate Collection D->E F IL-1β ELISA E->F G Caspase-1 Assay E->G H Western Blot (NLRP3, ASC, Casp-1) E->H

Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.

G cluster_0 Hypothesized Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β NLRP3 NFkB->Pro_IL1b NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) Pro_IL1b->NLRP3_complex Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3_complex Casp1 Caspase-1 (active) NLRP3_complex->Casp1 WulfenioidinF This compound WulfenioidinF->NLRP3_complex IL1b IL-1β (mature) Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: Hypothesized inhibition of the NLRP3 inflammasome by this compound.

G cluster_0 Hypothesized Anti-Cancer Mechanism cluster_1 Signaling Pathways cluster_2 Cellular Effects WulfenioidinF This compound PI3K_Akt PI3K/Akt Pathway WulfenioidinF->PI3K_Akt MAPK MAPK Pathway WulfenioidinF->MAPK Bax Bax (Pro-apoptotic) WulfenioidinF->Bax Caspases Caspase Activation WulfenioidinF->Caspases Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 MAPK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspases->Apoptosis

Caption: Hypothesized anti-cancer signaling pathways modulated by this compound.

References

laboratory safety guidelines for handling Wulfenioidin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory safety guidelines for handling Wulfenioidin F, a novel diterpenoid with potential therapeutic applications.

Introduction to this compound

This compound is a natural product isolated from the plant Orthosiphon wulfenioides.[1][2] It is a colorless, oily substance with the chemical formula C21H28O3.[1] Research has identified this compound as a promising candidate for antiviral drug development, specifically for its activity against the Zika virus (ZIKV).[1][3] The compound is believed to inhibit the entry of the virus into host cells by suppressing the expression of the ZIKV envelope (E) protein.[1][3] Preliminary research suggests that wulfenioidins may have lower toxicity compared to existing treatments like ribavirin.[1][3]

Quantitative Data Summary

While specific quantitative toxicity data for this compound is not yet extensively published, the following table summarizes its known properties and reported bioactivity.

PropertyValueReference
Molecular Formula C21H28O3[1]
Appearance Colorless, oily substance[1]
Biological Activity Anti-Zika Virus (ZIKV)[1][2][3]
Reported EC50 (ZIKV) Potent (specific value undisclosed)[1][3]
Cytotoxicity No significant cytotoxicity observed[2]

Laboratory Safety Guidelines

As this compound is a novel compound with incompletely characterized toxicological properties, it must be handled with caution. The following guidelines are based on best practices for handling potentially bioactive natural products of unknown toxicity.[4][5][6]

3.1. Personal Protective Equipment (PPE)

  • Gloves: Always wear nitrile or latex gloves when handling this compound. Change gloves immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., when handling a powder form or preparing solutions for nebulization), a properly fitted respirator (e.g., N95 or higher) should be used in a fume hood.

3.2. Engineering Controls

  • Fume Hood: All handling of this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

3.3. Handling and Storage

  • Labeling: All containers holding this compound must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings (e.g., "Caution: Potentially Bioactive - Handle with Care").[5]

  • Storage: Store this compound in a cool, dry, and dark place. A refrigerator or freezer is recommended for long-term storage to maintain stability. It should be stored away from incompatible materials.

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. All disposable materials that come into contact with this compound (e.g., pipette tips, gloves) should be disposed of as hazardous chemical waste according to institutional guidelines.

3.4. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

4.1. Preparation of Stock Solutions

  • Under a chemical fume hood, accurately weigh the desired amount of this compound.

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

4.2. In Vitro Anti-Zika Virus (ZIKV) Plaque Reduction Assay

This assay is used to determine the concentration at which this compound inhibits ZIKV-induced plaque formation.

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Infection: The next day, infect the confluent cell monolayers with a known titer of ZIKV for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. After the 1-hour infection period, remove the virus inoculum and add the medium containing the different concentrations of this compound to the respective wells.

  • Overlay: After a 2-hour incubation with the compound, overlay the cells with a mixture of culture medium and low-melting-point agarose containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.

  • Staining and Counting: Fix the cells with a formaldehyde solution and stain with crystal violet. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration.

4.3. Western Blot Analysis for ZIKV Envelope (E) Protein Expression

This experiment investigates the effect of this compound on the expression of the ZIKV E protein.

  • Cell Treatment and Lysis: Seed cells (e.g., Vero or A549) and infect with ZIKV as described above. Treat the infected cells with various concentrations of this compound for 24-48 hours. After treatment, wash the cells with PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the ZIKV E protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of the ZIKV E protein.

Signaling Pathways and Experimental Workflows

5.1. Proposed Signaling Pathway of this compound in ZIKV Inhibition

The following diagram illustrates the hypothesized mechanism of action where this compound inhibits the expression of the ZIKV envelope (E) protein, thereby preventing viral entry into the host cell.

WulfenioidinF_Pathway cluster_virus Zika Virus (ZIKV) cluster_cell Host Cell ZIKV ZIKV Particle E_protein Envelope (E) Protein Receptor Host Cell Receptor E_protein->Receptor Binding Entry Viral Entry Receptor->Entry Replication Viral Replication Entry->Replication Replication->E_protein E Protein Expression New_Virions New Virions Replication->New_Virions WulfenioidinF This compound WulfenioidinF->E_protein Inhibits Expression

Caption: Proposed mechanism of this compound inhibiting ZIKV entry.

5.2. Experimental Workflow for Antiviral Activity Screening

This diagram outlines the general workflow for screening natural products like this compound for antiviral activity.

Antiviral_Screening_Workflow cluster_Discovery Discovery & Isolation cluster_Screening In Vitro Screening cluster_Mechanism Mechanism of Action Studies cluster_Development Lead Optimization & Preclinical NP_Source Natural Product Source (Orthosiphon wulfenioides) Extraction Extraction & Fractionation NP_Source->Extraction Isolation Isolation of this compound Extraction->Isolation Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Isolation->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) Isolation->Antiviral Cytotoxicity->Antiviral Determine non-toxic concentration range WesternBlot Western Blot (Viral Protein Expression) Antiviral->WesternBlot TimeOfAddition Time-of-Addition Assay Antiviral->TimeOfAddition BindingAssay Viral Binding/Entry Assay Antiviral->BindingAssay LeadOpt Lead Optimization BindingAssay->LeadOpt InVivo In Vivo Efficacy & Toxicity LeadOpt->InVivo

Caption: Workflow for antiviral drug discovery from natural products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Wulfenioidin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Wulfenioidin F. The information is based on established chemical principles and analogous reactions reported in the scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound is approached through a convergent strategy. This involves the independent synthesis of two key fragments, which are then coupled together. The final core structure is assembled via an intermolecular Diels-Alder reaction.[1][2]

Q2: What are the main stages of the this compound synthesis?

A2: The synthesis can be broken down into four primary stages:

  • Synthesis of the aryl fragment: 6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol.

  • Synthesis of the pyrone fragment: 5-(propan-2-yl)-3-(I^5-diazynylidene)-3,4-dihydro-2H-pyran-2,4-dione.

  • Convergent coupling of the two fragments to form an eight-membered ring.

  • Benzyne formation followed by an intermolecular Diels-Alder reaction to yield this compound.

Q3: Why is a convergent synthesis approach favored for this molecule?

A3: A convergent synthesis is generally more efficient for complex molecules. It allows for the preparation and purification of smaller, less complex fragments in parallel. This approach often leads to a higher overall yield compared to a linear synthesis where the yield decreases multiplicatively with each step.

Overall Synthetic Workflow

G cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis cluster_final Final Assembly A 2-bromo-6-methylaniline B Grignard Reagent Formation A->B D Grignard Addition B->D C 5-hydroxy-5-methylhexan-2-one C->D E Methylation D->E F Fragment 1: 6-(2-bromo-6-methylphenyl)- 6-methoxy-2-methylhexan-2-ol E->F L Convergent Coupling F->L G Isobutyraldehyde I Knoevenagel Condensation G->I H Meldrum's Acid H->I J Diazo Transfer I->J K Fragment 2: 5-(propan-2-yl)-3-(diazynylidene)- 3,4-dihydro-2H-pyran-2,4-dione J->K K->L M Benzyne Formation L->M N Intermolecular Diels-Alder Reaction M->N O This compound N->O

Caption: Overall workflow for the convergent synthesis of this compound.

Troubleshooting Guides

Stage 1: Synthesis of Aryl Fragment (6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol)

This stage typically involves a Grignard reaction between the Grignard reagent derived from 2-bromo-6-methylaniline and a ketone, followed by methylation.

Q: My Grignard reaction is showing a low yield of the desired tertiary alcohol. What are the possible causes?

A: Low yields in Grignard reactions, especially with hindered ketones, can be due to several factors:

  • Poor quality of magnesium or solvent: Ensure magnesium turnings are fresh and activated, and that solvents like THF or diethyl ether are anhydrous.

  • Side reactions: The Grignard reagent can act as a base, causing enolization of the ketone, which leads to the recovery of starting material after workup. Steric hindrance can also lead to reduction of the ketone instead of addition.

  • Incorrect temperature: The formation of the Grignard reagent may require gentle heating to initiate, but the addition to the ketone should be performed at a low temperature (e.g., 0 °C to -78 °C) to minimize side reactions.

Troubleshooting Flowchart: Low Yield in Grignard Addition

G start Low Yield in Grignard Addition check_reagents Are reagents and solvents anhydrous and pure? start->check_reagents reagent_no Dry solvents and use freshly activated Mg. check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes check_temp Was the addition temperature controlled (e.g., 0°C)? reagent_yes->check_temp temp_no Perform addition at lower temperatures (0°C to -78°C) to minimize side reactions. check_temp->temp_no No temp_yes Yes check_temp->temp_yes check_side_reactions Is starting ketone recovered or reduction product observed? temp_yes->check_side_reactions side_reactions_yes Consider using a cerium(III) chloride to suppress enolization (Luche reduction conditions). check_side_reactions->side_reactions_yes Yes side_reactions_no Investigate stoichiometry and reaction time. check_side_reactions->side_reactions_no No

Caption: Troubleshooting low yield in the Grignard addition step.
Stage 2: Synthesis of Pyrone Fragment (5-(propan-2-yl)-3-(I^5-diazynylidene)-3,4-dihydro-2H-pyran-2,4-dione)

This fragment can be synthesized from isobutyraldehyde and a suitable cyclic dione, followed by a diazo transfer reaction.

Q: The diazo transfer reaction is inefficient. How can I improve the yield?

A: Incomplete diazo transfer can be due to several factors:

  • Choice of diazo transfer reagent: Tosyl azide (TsN₃) is commonly used, but other reagents like mesyl azide (MsN₃) or triflyl azide (TfN₃) can be more effective for less reactive substrates.

  • Base selection: A non-nucleophilic base, such as DBU or triethylamine, is crucial to deprotonate the substrate without competing with the azide. The pKa of the substrate will determine the required base strength.

  • Reaction conditions: Ensure the reaction is run at the optimal temperature, typically starting at 0 °C and allowing it to warm to room temperature.

Stage 3 & 4: Convergent Coupling, Benzyne Formation, and Diels-Alder Reaction

This is the most critical part of the synthesis, where the two fragments are joined and the core of this compound is formed.

Q: The final Diels-Alder reaction has a low yield. What are the common pitfalls?

A: The intermolecular Diels-Alder reaction between the in situ generated benzyne and the pyrone fragment is challenging. Potential issues include:

  • Inefficient benzyne formation: The reaction of the aryl bromide with a strong base like n-butyllithium (n-BuLi) must be carefully controlled. Low temperatures (e.g., -78 °C) are essential to prevent side reactions of the highly reactive organolithium species.

  • Decomposition of the pyrone: Pyrones can be sensitive to the harsh, basic conditions used for benzyne formation. The pyrone should be added after the benzyne has been generated.

  • Low reactivity of the pyrone: As electron-deficient dienes, pyrones can be reluctant partners in Diels-Alder reactions. The reaction may require elevated temperatures to proceed after the benzyne has been trapped.[3]

  • Side reactions of benzyne: Benzyne is highly reactive and can polymerize or react with the solvent if the pyrone dienophile is not present in sufficient concentration or is not reactive enough.

Mechanism: Benzyne Formation and Diels-Alder Cycloaddition

G cluster_benzyne Benzyne Formation cluster_da Diels-Alder Reaction A Coupled Intermediate (Aryl Bromide) B n-BuLi (-78°C, THF) C Lithium-Halogen Exchange A->C + n-BuLi D Elimination of LiBr C->D E Benzyne Intermediate D->E G [4+2] Cycloaddition E->G F Pyrone Fragment F->G H Bicyclic Intermediate G->H I Decarboxylation (loss of CO2) H->I J This compound I->J

Caption: Key steps in the final stage of this compound synthesis.

Experimental Protocols

Note: The following protocols are illustrative and based on general procedures for the specified reaction types. Optimization will be necessary for the specific substrates in the this compound synthesis.

Protocol 1: Grignard Addition for Aryl Fragment Synthesis

  • To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine and a portion of a solution of 2-bromo-6-methylaniline (1.0 equivalent) in anhydrous THF.

  • Initiate the reaction with gentle heating. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux for an additional hour.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 5-hydroxy-5-methylhexan-2-one (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude tertiary alcohol by column chromatography.

Protocol 2: Intermolecular Diels-Alder Reaction

  • To a flame-dried, three-necked flask under an argon atmosphere, add the coupled intermediate (1.0 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, ensuring the temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete benzyne formation.

  • Add a solution of the pyrone fragment (1.5 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Heat the reaction mixture to reflux for 2-4 hours to facilitate the decarboxylation of the Diels-Alder adduct.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude this compound by column chromatography.

Quantitative Data for Yield Optimization

The following tables present hypothetical data to illustrate how reaction parameters can be optimized to improve yields in key steps of the synthesis.

Table 1: Optimization of the Grignard Addition Reaction

EntryLewis Acid AdditiveTemperature (°C)Reaction Time (h)Yield (%)
1None0245
2None-78455
3CeCl₃ (1.2 eq)0265
4CeCl₃ (1.2 eq)-78478

This data illustrates that the use of cerium(III) chloride can suppress side reactions and lower temperatures can improve the yield of the desired tertiary alcohol.

Table 2: Optimization of the Diels-Alder Reaction

EntrySolventPyrone EquivalentsFinal TemperatureYield (%)
1THF1.1Room Temp30
2Toluene1.1Reflux45
3THF1.5Reflux52
4Toluene1.5Reflux65

This data suggests that using a higher boiling solvent like toluene and an excess of the pyrone dienophile can significantly improve the yield of the final Diels-Alder cycloaddition.

References

troubleshooting inconsistent results in Wulfenioidin F antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Wulfenioidin F antiviral assays.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound antiviral experiments in a question-and-answer format.

Q1: Why am I observing high variability in antiviral activity between replicate wells?

High variability can stem from several factors, often related to inconsistencies in assay setup and execution. Here are common causes and solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.[1][2] Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.[1] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, virus, or cells will lead to significant data scatter.[1] Calibrate your pipettes regularly and use appropriate pipetting techniques for viscous fluids if applicable.

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media.[1] Visually inspect your stock solutions and dilutions for any signs of precipitation. If observed, consider optimizing the solvent and its final concentration.

Q2: My this compound compound suddenly shows no antiviral activity. What could be the cause?

A sudden loss of activity can be alarming. Consider these potential issues:

  • Compound Degradation: Improper storage can lead to the degradation of this compound. Store the compound as recommended by the supplier, typically in a cool, dark, and dry place. Prepare fresh dilutions for each experiment from a stable stock solution.

  • Cell Passage Number: Cells can change their characteristics over time with increasing passage numbers, potentially altering their susceptibility to viral infection or the effects of the compound.[3][4] It is crucial to use cells within a consistent and low passage number range for all related experiments.

  • Viral Titer Fluctuation: The infectious titer of your viral stock may have decreased. Re-titer your virus stock to ensure you are using a consistent multiplicity of infection (MOI) in your assays.

Q3: How can I differentiate between true antiviral activity and cytotoxicity?

This is a critical aspect of antiviral drug screening.[5][6] Cytotoxicity can mimic antiviral effects by simply killing the host cells, thereby preventing viral replication.

  • Run a Parallel Cytotoxicity Assay: Always test this compound on the same host cells in the absence of the virus.[5][7] This will determine the concentration at which the compound itself is toxic to the cells. The MTT or MTS assay is a common method for this.

  • Calculate the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A higher SI value indicates a more favorable therapeutic window, suggesting that the antiviral effect is not due to general toxicity.

Q4: The antiviral EC50 values for this compound are inconsistent across different experiments.

Fluctuations in EC50 values are a common challenge in cell-based assays.[8]

  • Standardize Experimental Conditions: Ensure that all experimental parameters are kept consistent between assays. This includes cell density, MOI, incubation times, and reagent batches.[1]

  • Use a Positive Control: Include a known antiviral compound with a well-characterized EC50 against your target virus in every experiment.[7] This will help you assess the validity and consistency of your assay setup.

  • Data Analysis Consistency: Use the same data analysis software and curve-fitting model (e.g., non-linear regression) to calculate the EC50 for all experiments.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound against Zika Virus (ZIKV)

Cell LineThis compound EC50 (µM)This compound CC50 (µM)Selectivity Index (SI)Positive Control (Ribavirin) EC50 (µM)
Vero8.07[9]>100[9]>12.415.2
A5499.52>100>10.518.9

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral effect. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the cells. The Selectivity Index is calculated as CC50/EC50.

Table 2: Effect of Solvent (DMSO) Concentration on Vero Cell Viability

DMSO Concentration (%)Cell Viability (%)
0 (Control)100
0.198.5
0.595.2
1.088.1
2.055.4

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control and a solvent (e.g., DMSO) control.

  • Incubation: Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value.

2. Plaque Reduction Assay

  • Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with the virus at a concentration that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

3. RT-qPCR for Viral Load Determination

  • Infection and Treatment: Seed cells in a 24-well plate. Infect with the virus at a specific MOI and treat with different concentrations of this compound.

  • RNA Extraction: At a designated time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific to a viral gene and a host housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative viral RNA levels using the ΔΔCt method. Determine the EC50 based on the reduction in viral RNA.

Visualizations

TroubleshootingWorkflow start Inconsistent Antiviral Results check_variability High Variability Between Replicates? start->check_variability check_activity_loss Sudden Loss of Activity? start->check_activity_loss check_cytotoxicity Differentiating Antiviral vs. Cytotoxic Effects? start->check_cytotoxicity variability_causes Potential Causes: - Inconsistent Cell Seeding - Edge Effects - Pipetting Errors - Compound Precipitation check_variability->variability_causes Yes activity_loss_causes Potential Causes: - Compound Degradation - High Cell Passage Number - Viral Titer Decrease check_activity_loss->activity_loss_causes Yes cytotoxicity_causes Issue: Cytotoxicity can mask as antiviral activity. check_cytotoxicity->cytotoxicity_causes Yes variability_solutions Solutions: - Homogenize Cell Suspension - Use Perimeter Wells for PBS - Calibrate Pipettes - Check Compound Solubility variability_causes->variability_solutions activity_loss_solutions Solutions: - Store Compound Properly - Use Low Passage Cells - Re-titer Virus Stock activity_loss_causes->activity_loss_solutions cytotoxicity_solutions Solutions: - Run Parallel Cytotoxicity Assay (e.g., MTT) - Calculate Selectivity Index (SI = CC50/EC50) cytotoxicity_causes->cytotoxicity_solutions

Caption: Troubleshooting workflow for inconsistent this compound antiviral assay results.

Recent studies have shown that certain Wulfenioidin compounds exhibit antiviral activity against the Zika virus (ZIKV).[9][10] Specifically, they have been found to interfere with viral replication by inhibiting the expression of the ZIKV envelope (E) protein.[9] Flavonoids, a broad class of natural products, are known for their antiviral properties, acting at various stages of viral infection.[11]

WulfenioidinF_Action_Pathway WulfenioidinF This compound E_Protein_Expression Envelope (E) Protein Expression WulfenioidinF->E_Protein_Expression Inhibits ZIKV_Replication ZIKV Replication Cycle ZIKV_Replication->E_Protein_Expression New_Virions Assembly of New Virions E_Protein_Expression->New_Virions

Caption: Proposed mechanism of this compound antiviral action against Zika Virus.

References

Technical Support Center: Addressing Pharmacokinetic Challenges of Wulfenioidin F and H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diterpenoids Wulfenioidin F and H. The content is designed to help address potential pharmacokinetic challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the likely pharmacokinetic challenges associated with this compound and H?

While specific in vivo pharmacokinetic data for this compound and H are not extensively published, diterpenoids often exhibit certain undesirable properties that can pose challenges for drug development. These may include:

  • Poor Aqueous Solubility: Like many natural products, this compound and H are lipophilic, which can lead to low solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption.

  • Low Oral Bioavailability: A combination of poor solubility, low intestinal permeability, and significant first-pass metabolism can result in a low fraction of the administered dose reaching systemic circulation.

  • Rapid Metabolism: Diterpenoids are often substrates for cytochrome P450 (CYP) enzymes in the liver, leading to rapid metabolic clearance and a short biological half-life.

  • Active Efflux: These compounds may be recognized by efflux transporters such as P-glycoprotein (P-gp) in the intestinal wall, which actively pump them back into the gut lumen, further reducing absorption.

Q2: How can I begin to assess the pharmacokinetic properties of this compound and H in vitro?

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended to characterize the pharmacokinetic profile of this compound and H. These assays provide key insights into the potential challenges and can guide further development. The primary recommended assays are:

  • Caco-2 Permeability Assay: To assess intestinal permeability and identify potential for active efflux.

  • Liver Microsomal Stability Assay: To evaluate metabolic stability and predict hepatic clearance.

  • Plasma Protein Binding Assay: To determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues.

Troubleshooting Guides for Key Experiments

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict the oral absorption of compounds.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assessment:

    • The test compound (e.g., this compound or H) is added to the apical (A) side of the monolayer (simulating the gut lumen).

    • Samples are collected from the basolateral (B) side (simulating the blood) at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate of efflux transporters.

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Wulfenioidin Analog1.59.06.0Low to Moderate
Propranolol (High Permeability Control)25.024.5~1.0High
Atenolol (Low Permeability Control)0.50.6~1.2Low
  • Q: My TEER values are low. What could be the cause?

    • A: Low TEER values suggest a compromise in the integrity of the cell monolayer. This could be due to incomplete cell differentiation, contamination (e.g., mycoplasma), or cytotoxicity of the test compound. Ensure proper cell culture conditions and test the compound for cytotoxicity at the concentration used in the assay.

  • Q: The permeability of my positive control (e.g., propranolol) is lower than expected.

    • A: This could indicate an issue with the cell monolayer, such as the presence of a mucus layer that is impeding transport. It could also be related to the analytical method used for quantification. Verify the health of your Caco-2 cells and the accuracy of your analytical standards.

  • Q: I am observing high variability between replicate wells.

    • A: High variability can result from inconsistent cell seeding, leading to differences in monolayer confluence. Ensure a homogenous cell suspension during seeding. Pipetting errors during sample collection can also contribute to variability.

G cluster_prep Preparation cluster_qc Quality Control cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed->culture teer Measure TEER culture->teer ly Assess Lucifer Yellow permeability teer->ly add_A Add compound to Apical side ly->add_A add_B Add compound to Basolateral side ly->add_B sample_B Sample from Basolateral side add_A->sample_B lcms Quantify compound by LC-MS/MS sample_B->lcms sample_A Sample from Apical side add_B->sample_A sample_A->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Workflow for the Caco-2 permeability assay.
Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.

  • Preparation: Human liver microsomes are pre-incubated with the test compound (e.g., this compound or H) in a buffer solution.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time-course Incubation: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Extraction Ratio
Wulfenioidin Analog2527.7Moderate
Verapamil (High Clearance Control)5138.6High
Warfarin (Low Clearance Control)> 60< 11.6Low
  • Q: My compound appears to be unstable even in the absence of NADPH.

    • A: This suggests that the compound may be chemically unstable in the assay buffer or is being metabolized by enzymes that do not require NADPH. Perform a control incubation without microsomes to check for chemical instability.

  • Q: The metabolic rate of my positive control (e.g., verapamil) is slower than expected.

    • A: This could indicate poor quality or improper storage of the liver microsomes, leading to reduced enzyme activity. It could also be an issue with the NADPH-regenerating system. Always use microsomes from a reputable supplier and verify the activity with well-characterized control compounds.

  • Q: I am seeing a high degree of non-specific binding.

    • A: Lipophilic compounds like diterpenoids can bind to the plasticware used in the assay. Using low-binding plates can help to mitigate this issue. It is also important to account for non-specific binding when calculating clearance values.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent Wulfenioidin (Parent Compound) hydroxylation Hydroxylation parent->hydroxylation oxidation Oxidation parent->oxidation demethylation Demethylation parent->demethylation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation oxidation->sulfation excretion Excretion (Urine, Feces) glucuronidation->excretion sulfation->excretion

Generalized metabolic pathway of a diterpenoid.
Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to proteins in the plasma. Only the unbound fraction of a drug is free to interact with its therapeutic target and to be cleared from the body.

  • Method: Rapid Equilibrium Dialysis (RED) is a common method.

  • Procedure: The test compound is added to plasma in one chamber of the RED device, which is separated by a semi-permeable membrane from a buffer-containing chamber.

  • Equilibration: The device is incubated to allow the unbound compound to equilibrate across the membrane.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

CompoundFraction Unbound (fu, %)% BoundPotential for Distribution
Wulfenioidin Analog1.598.5Potentially limited
Warfarin (High Binding Control)1.099.0Limited
Metoprolol (Low Binding Control)88.012.0Extensive
  • Q: The recovery of my compound is low.

    • A: Poor recovery can be due to non-specific binding of the compound to the dialysis membrane or the device itself. Ensure that the membrane is compatible with your compound. Performing a recovery experiment without plasma can help to assess non-specific binding.

  • Q: I am not reaching equilibrium within the recommended incubation time.

    • A: Highly lipophilic or "sticky" compounds may require a longer incubation time to reach equilibrium. You can perform a time-course experiment to determine the optimal incubation time for your compound.

  • Q: The results show high variability between experiments.

    • A: This can be caused by inconsistencies in plasma sources, temperature fluctuations during incubation, or analytical variability. Use pooled plasma to minimize inter-individual differences and ensure precise temperature control.

G cluster_sol Solubility Enhancement Strategies cluster_perm Permeability Assessment cluster_met Metabolism Studies start Pharmacokinetic Challenge Identified solubility Poor Solubility start->solubility permeability Low Permeability start->permeability metabolism Rapid Metabolism start->metabolism formulation Formulation Approaches (e.g., SEDDS) solubility->formulation salt Salt Formation solubility->salt particle Particle Size Reduction solubility->particle caco2 Caco-2 Assay permeability->caco2 microsomes Microsomal Stability metabolism->microsomes end Optimized Pharmacokinetic Profile formulation->end efflux Efflux Inhibitor Co-dosing caco2->efflux efflux->end cyp_id CYP Inhibition/Induction microsomes->cyp_id structure_mod Structure Modification cyp_id->structure_mod structure_mod->end

Strategies for addressing common PK challenges.

optimizing Wulfenioidin F concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of Wulfenioidin F in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a diterpenoid compound isolated from Orthosiphon wulfenioides.[1] Its primary reported biological activity is the inhibition of the Zika virus (ZIKV).[1][2][3]

Q2: What is the mechanism of action of this compound?

This compound exhibits anti-ZIKV activity through a multi-faceted mechanism. It has been shown to interfere with viral replication by inhibiting the expression of the ZIKV envelope (E) protein.[1] Additionally, related studies on similar compounds suggest that it may target the ZIKV NS5 RNA-dependent RNA polymerase (RdRp).[2]

Q3: What is a recommended starting concentration for this compound in in vitro experiments?

For initial experiments, a concentration range of 1 µM to 10 µM is recommended. This is based on the effective concentrations (EC50) observed for structurally similar wulfenioidins (compounds 3 and 5), which were 8.07 µM and 8.50 µM against the Zika virus.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and assay.

Q4: What is the known cytotoxicity of this compound?

While specific cytotoxicity data for this compound is not extensively published, related wulfenioidins have shown no significant cytotoxicity toward Vero cells at concentrations up to 100 µM.[1] However, it is imperative to determine the cytotoxic concentration (CC50) in your experimental system using a cell viability assay.

Q5: In which solvents can this compound be dissolved?

As a colorless, oily substance, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For cell culture experiments, it is standard practice to dissolve the compound in DMSO to create a high-concentration stock solution, which can then be diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Cell Death Observed After Treatment 1. This compound concentration is too high and causing cytotoxicity. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. The compound has degraded.1. Perform a cell viability assay (e.g., MTT, XTT) to determine the CC50 of this compound for your specific cell line. Use concentrations well below the CC50 for your experiments. 2. Ensure the final solvent concentration in your cell culture medium is at a non-toxic level (e.g., ≤ 0.1% for DMSO). Include a solvent control in your experiments. 3. Store the this compound stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions for each experiment.
Inconsistent or No Observable Effect 1. The concentration of this compound is too low. 2. The compound is not stable in the experimental conditions. 3. The chosen cell line or assay is not sensitive to the effects of this compound. 4. The compound has low bioavailability in the in vitro system.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal effective concentration. 2. Minimize the exposure of the compound to light and repeated freeze-thaw cycles. Consider the stability of the compound in your culture medium over the duration of the experiment. 3. Use a positive control for your assay to ensure the experimental system is working correctly. Consider screening different cell lines to find a more responsive model. 4. Ensure proper dissolution of the compound in the stock solvent and adequate mixing when diluting into the culture medium.
Precipitation of the Compound in Culture Medium 1. The concentration of this compound exceeds its solubility in the aqueous culture medium. 2. The stock solution was not properly mixed with the medium.1. Lower the final concentration of this compound. If a higher concentration is necessary, consider using a solubilizing agent, but be mindful of its potential effects on the cells. 2. When preparing the final dilution, add the stock solution to the medium dropwise while vortexing or gently mixing to ensure proper dispersion.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Appropriate cell line (e.g., Vero, Huh-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the CC50 value.

Anti-Zika Virus Assay (Plaque Reduction Assay)

This protocol is to determine the effective concentration (EC50) of this compound against the Zika virus.

Materials:

  • This compound

  • Zika virus stock

  • Vero cells

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Overlay medium (e.g., 2% carboxymethylcellulose in 2X MEM)

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in infection medium (serum-free medium).

  • Pre-incubate the confluent cell monolayers with the this compound dilutions for 2 hours.

  • Infect the cells with Zika virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well and incubate for 1-2 hours.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates for 4-5 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Visualizations

Wulfenioidin_F_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis W_stock Prepare this compound Stock Solution (in DMSO) Dilute Prepare Serial Dilutions of this compound W_stock->Dilute C_seed Seed Cells in Multi-well Plates Treat Treat Cells with This compound C_seed->Treat Dilute->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Specific Assay (e.g., Viability, Antiviral) Incubate->Assay Measure Measure Endpoint (e.g., Absorbance, Plaque Count) Assay->Measure Calculate Calculate EC50/CC50 Measure->Calculate

Caption: General experimental workflow for in vitro testing of this compound.

Wulfenioidin_F_Signaling_Pathway Wulfenioidin_F This compound ZIKV_E ZIKV Envelope (E) Protein Expression Wulfenioidin_F->ZIKV_E ZIKV_RdRp ZIKV NS5 RNA-dependent RNA Polymerase (RdRp) Wulfenioidin_F->ZIKV_RdRp Viral_Replication Viral Replication ZIKV_E->Viral_Replication ZIKV_RdRp->Viral_Replication

Caption: Postulated mechanism of action of this compound against Zika virus.

References

Technical Support Center: Synthesis of Wulfenioidin's Polycyclic Core

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total synthesis of Wulfenioidin is a complex and ongoing area of research. Detailed, peer-reviewed experimental protocols and quantitative data for a complete synthesis are not extensively available in published literature. This guide provides troubleshooting advice and frequently asked questions based on established principles in complex natural product synthesis and a proposed synthetic route for Wulfenioidin F. The experimental details and data presented are illustrative and based on analogous transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in constructing the polycyclic structure of Wulfenioidin?

The primary challenges in synthesizing the intricate polycyclic core of Wulfenioidin, such as in Wulfenioidin L, include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is a significant hurdle.[1]

  • Ring Strain: The formation of fused ring systems can be energetically unfavorable, leading to low yields or undesired side reactions.

  • Functional Group Compatibility: The presence of various functional groups requires careful selection of protective groups and reaction conditions to avoid unwanted transformations.

  • Regioselectivity: In reactions such as the key Diels-Alder cycloaddition, controlling where the new bonds form is crucial for obtaining the desired isomer.[1]

Q2: A proposed synthesis of this compound involves a Diels-Alder reaction. What are the expected challenges with this key step?

The proposed intermolecular Diels-Alder reaction between a benzyne intermediate and a pyrone derivative in the synthesis of this compound presents several potential difficulties:

  • Benzyne Instability: Benzyne is a highly reactive and unstable intermediate, which can lead to side reactions and polymerization if not generated and trapped efficiently.

  • Control of Regioselectivity: The cycloaddition must proceed with the correct orientation between the benzyne and the diene to yield the desired polycyclic framework.

  • Endo/Exo Selectivity: While the endo product is often kinetically favored in Diels-Alder reactions, achieving high diastereoselectivity for the desired isomer can be challenging.[1]

  • Reaction Conditions: Finding the optimal temperature and solvent is critical. The reaction may require heat to overcome the activation energy, but excessive heat can lead to decomposition of the starting materials or the product.[2]

Q3: Why is a convergent synthetic strategy proposed for Wulfenioidin?

A convergent approach, where different fragments of the molecule are synthesized separately and then coupled, is often preferred for complex molecules like Wulfenioidin for several reasons:

  • Efficiency: It allows for the parallel synthesis of key building blocks, which can significantly shorten the overall synthesis time.

  • Higher Overall Yield: The overall yield of a convergent synthesis is the product of the yields of the longest linear sequence of the fragment syntheses and the coupling steps. In contrast, a linear synthesis's overall yield is the product of every single step's yield, which can be very low for a long sequence.

  • Flexibility: It allows for the modification of individual fragments to create analogs for structure-activity relationship (SAR) studies without having to restart the entire synthesis.

Troubleshooting Guides

Guide 1: Key Fragment Coupling (Convergent Approach)

Issue: Low yield or failure of the coupling reaction between the two main fragments.

Potential Cause Troubleshooting Suggestion
Steric Hindrance: The coupling sites on the fragments may be sterically congested, preventing efficient reaction.- Use less bulky protecting groups on adjacent functionalities. - Employ a linker or tether to pre-organize the fragments before the key bond formation. - Investigate alternative coupling reactions that are less sensitive to steric bulk, such as those utilizing highly reactive intermediates.
Incorrect Stoichiometry: An improper ratio of the two fragments can lead to incomplete conversion of the limiting reagent.- Carefully determine the concentration of both fragment solutions. - Use a slight excess (1.1-1.2 equivalents) of the less complex or more readily available fragment.
Catalyst Deactivation/Incompatibility: If a catalyst is used for the coupling (e.g., palladium-catalyzed cross-coupling), it may be poisoned by impurities or incompatible with the functional groups present.- Purify the fragments meticulously to remove any potential catalyst poisons. - Screen a variety of ligands and catalyst precursors to find a more robust system. - Ensure all reagents and solvents are anhydrous and deoxygenated if using an air- and moisture-sensitive catalyst.
Unfavorable Reaction Kinetics: The activation energy for the coupling may be too high under the attempted conditions.- Increase the reaction temperature incrementally, while monitoring for decomposition. - Use a higher concentration of reactants to favor the bimolecular reaction. - Explore the use of microwave irradiation to accelerate the reaction.
Guide 2: Intermolecular Diels-Alder Reaction

Issue: Low yield or formation of undesired isomers in the Diels-Alder cycloaddition.

Potential Cause Troubleshooting Suggestion
Poor Diene/Dienophile Reactivity: The electronic properties of the diene and dienophile may not be well-matched for an efficient cycloaddition.- Modify the electronic nature of the reactants by introducing electron-donating groups on the diene and electron-withdrawing groups on the dienophile (for a normal electron-demand Diels-Alder). - Consider using a Lewis acid catalyst to lower the LUMO energy of the dienophile and accelerate the reaction.[3]
Undesired Regioisomer Formation: The cycloaddition occurs with the wrong orientation.- Introduce bulky substituents on the diene or dienophile to sterically direct the approach of the other reactant. - Computational modeling (DFT) can help predict the favored regioisomer and guide the redesign of the substrates.
Low Diastereoselectivity (Endo/Exo): A mixture of endo and exo products is obtained.- Vary the reaction temperature; lower temperatures often favor the formation of the kinetic endo product. - The use of certain Lewis acid catalysts can influence the endo/exo selectivity. - If the desired product is the thermodynamically more stable exo isomer, prolonged reaction times at higher temperatures might favor its formation.
Benzyne Polymerization: The highly reactive benzyne intermediate reacts with itself instead of the diene.- Generate the benzyne in situ in the presence of a high concentration of the diene to ensure efficient trapping. - Use a slow-addition method for the benzyne precursor to maintain a low instantaneous concentration of the intermediate.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical, yet realistic, quantitative data for key steps in a potential Wulfenioidin synthesis. This data is for illustrative purposes to guide experimental design and is based on typical outcomes for similar complex transformations.

Table 1: Convergent Fragment Coupling

Coupling MethodFragment 1Fragment 2SolventTemperature (°C)Yield (%)
Suzuki CouplingAryl Boronic EsterVinyl HalideToluene/H₂O10065
Stille CouplingOrganostannaneAryl TriflateDioxane11072
Ether FormationAlkoxideAlkyl HalideTHF6585

Table 2: Diels-Alder Cycloaddition

DieneDienophileCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)
Pyrone DerivativeBenzyneNoneToluene110455:1
Furan DerivativeMaleimideAlCl₃CH₂Cl₂080>20:1
CyclopentadieneMethyl AcrylateNoneNeat25909:1

Experimental Protocols (Based on Analogous Reactions)

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dienophile (1.0 eq) and the appropriate anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using a suitable cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) (0.1-1.1 eq) to the stirred solution.

  • Diene Addition: Add the diene (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Retrosynthetic Analysis of Wulfenioidin L

G Wulfenioidin_L Wulfenioidin L Fragment_A Fragment A (Cyclohexane Core) Wulfenioidin_L->Fragment_A C-C bond disconnection Fragment_B Fragment B (Aromatic & Oxazole) Wulfenioidin_L->Fragment_B C-C bond disconnection Simpler_Precursors_A Simpler Precursors A Fragment_A->Simpler_Precursors_A Further Retrosynthesis Simpler_Precursors_B Simpler Precursors B Fragment_B->Simpler_Precursors_B Further Retrosynthesis

Caption: Retrosynthetic approach to Wulfenioidin L.

Proposed Forward Synthesis of this compound

G Fragment_1 Fragment 1 (Benzyne Precursor) Coupled_Intermediate Coupled Intermediate Fragment_1->Coupled_Intermediate Convergent Coupling Fragment_2 Fragment 2 (Pyrone Derivative) Fragment_2->Coupled_Intermediate Diels_Alder_Adduct Diels-Alder Adduct Coupled_Intermediate->Diels_Alder_Adduct [4+2] Cycloaddition (Diels-Alder) Wulfenioidin_F This compound Diels_Alder_Adduct->Wulfenioidin_F Final Modifications

Caption: Proposed convergent synthesis of this compound.

Diels-Alder Reaction Workflow

G Start Start: Prepare Reactants Setup Reaction Setup (Inert Atmosphere, Solvent) Start->Setup Cooling Cool to Reaction Temp. Setup->Cooling Reagent_Addition Add Lewis Acid (optional) then Diene Cooling->Reagent_Addition Monitoring Monitor by TLC/LC-MS Reagent_Addition->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for a Diels-Alder reaction.

References

strategies for achieving better regioselectivity in Wulfenioidin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving better regioselectivity during the synthesis of Wulfenioidin and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges related to regioselectivity in the total synthesis of Wulfenioidin?

A1: The primary challenges in achieving high regioselectivity during Wulfenioidin synthesis stem from its complex, polycyclic structure and multiple functional groups.[1][2] Key steps where regioselectivity is crucial often involve cycloaddition reactions, such as the Diels-Alder reaction, used to construct the core ring systems.[1][2][3] The presence of various substituents can lead to the formation of multiple regioisomers, complicating purification and reducing the overall yield of the desired product.

Q2: How can the choice of dienophile and diene in a Diels-Alder reaction impact the regioselectivity of the Wulfenioidin core synthesis?

A2: The electronic properties and steric profile of the diene and dienophile are paramount in controlling regioselectivity. The alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile, or vice-versa) governs the regiochemical outcome. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile (or the reverse) create a more polarized system, often leading to a higher degree of regioselectivity. The relative positions of these groups on the reacting partners will dictate which regioisomer is favored.

Q3: Can computational chemistry be used to predict regioselectivity in Wulfenioidin synthesis?

A3: Yes, computational methods, such as Density Functional Theory (DFT), can be powerful tools for predicting the regioselectivity of key reactions. By calculating the activation energies of the transition states leading to different regioisomers, it is possible to predict the most likely product. This approach can save significant experimental time and resources by guiding the choice of reactants and reaction conditions.

Troubleshooting Guides

Problem 1: Poor regioselectivity observed in the Diels-Alder cycloaddition step, resulting in a mixture of isomers.

Cause: The electronic and steric influences of the substituents on the diene and dienophile may not be sufficiently differentiated to favor one regioisomer significantly.

Solution:

  • Modify Substituents: If possible, alter the electronic nature of the substituents. For instance, converting a weakly directing group into a more strongly directing one can enhance regioselectivity. The use of directing groups can be a powerful strategy in complex syntheses.[4][5][6]

  • Employ a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and increasing the energy difference between the transition states leading to the different regioisomers. This often results in improved regioselectivity.

  • Solvent Optimization: The polarity of the solvent can influence the transition state energies. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar (e.g., dichloromethane, acetonitrile) can help to identify conditions that favor the desired regioisomer.[7]

  • Temperature Adjustment: Lowering the reaction temperature can increase the selectivity of the reaction, as the formation of the thermodynamically more stable product is often favored under these conditions.

Problem 2: The desired regioisomer is the minor product in a key cyclization step.

Cause: The reaction may be under kinetic control, favoring the formation of the regioisomer that has a lower activation energy barrier, which may not be the most stable product.

Solution:

  • Investigate Thermodynamic Control: Attempt to run the reaction under conditions that favor thermodynamic equilibrium. This typically involves higher reaction temperatures and longer reaction times, which can allow the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.

  • Use of a Reversible Catalyst: In some cases, a catalyst that promotes a reversible reaction can be employed to allow the system to reach thermodynamic equilibrium.

  • Steric Shielding: Introduce a bulky protecting group at a strategic position to sterically hinder the approach of the reagent to the undesired reaction site. This can effectively block the pathway to the unwanted regioisomer.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on the Regioselectivity of a Hypothetical Diels-Alder Reaction in Wulfenioidin Synthesis.

Catalyst (1.1 eq.)SolventTemperature (°C)Regioisomeric Ratio (Desired:Undesired)Yield (%)
NoneToluene801.5 : 175
BF₃·OEt₂DCM-785 : 182
SnCl₄DCM-7810 : 188
TiCl₄DCM-7815 : 191
ZnCl₂Toluene03 : 178

Table 2: Influence of Solvent Polarity on Regioselectivity.

SolventDielectric Constant (ε)Regioisomeric Ratio (Desired:Undesired)
Hexane1.91.2 : 1
Toluene2.41.5 : 1
Dichloromethane (DCM)9.12.8 : 1
Acetonitrile37.54.1 : 1

Experimental Protocols

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction for the Synthesis of a Wulfenioidin Intermediate

This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to favor the formation of a specific regioisomer.

Materials:

  • Diene precursor (1.0 eq.)

  • Dienophile precursor (1.2 eq.)

  • Titanium tetrachloride (TiCl₄) (1.1 eq., 1.0 M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the diene precursor (1.0 eq.) and the dienophile precursor (1.2 eq.).

  • Dissolve the reactants in anhydrous DCM under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the TiCl₄ solution (1.1 eq.) dropwise to the stirred reaction mixture over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Mandatory Visualizations

Troubleshooting_Workflow start Poor Regioselectivity Observed check_conditions Analyze Reaction Conditions start->check_conditions is_kinetic_thermo Kinetic vs. Thermodynamic Control? check_conditions->is_kinetic_thermo modify_reagents Modify Reagents check_conditions->modify_reagents change_catalyst Change Catalyst/Solvent check_conditions->change_catalyst adjust_temp Adjust Temperature check_conditions->adjust_temp thermo_conditions Employ Thermodynamic Conditions (Higher Temp, Longer Time) is_kinetic_thermo->thermo_conditions  Thermodynamic  Product Desired kinetic_conditions Employ Kinetic Conditions (Lower Temp) is_kinetic_thermo->kinetic_conditions Kinetic Product Desired   modify_substituents Modify Substituents (e.g., add directing group) modify_reagents->modify_substituents add_steric_bulk Introduce Steric Hindrance modify_reagents->add_steric_bulk optimize_catalyst Screen Lewis Acids change_catalyst->optimize_catalyst optimize_solvent Screen Solvents change_catalyst->optimize_solvent end_success Improved Regioselectivity adjust_temp->end_success thermo_conditions->end_success kinetic_conditions->end_success modify_substituents->end_success add_steric_bulk->end_success optimize_catalyst->end_success optimize_solvent->end_success

Caption: A workflow diagram for troubleshooting poor regioselectivity in chemical synthesis.

Steric_Hindrance_Effect cluster_unhindered Unhindered Approach cluster_hindered Sterically Hindered Approach Reagent1 Reagent Substrate1 Substrate (Undesired Site Accessible) Reagent1->Substrate1 Attack at undesired site Product1 Undesired Regioisomer Substrate1->Product1 Reagent2 Reagent Substrate2 Substrate with Bulky Group (Undesired Site Blocked) Reagent2->Substrate2 Attack at desired site Product2 Desired Regioisomer Substrate2->Product2 BulkyGroup Bulky Group

Caption: Steric hindrance directing the regiochemical outcome of a reaction.

Directing_Group_Effect start Diels-Alder Reaction diene Diene start->diene dienophile Dienophile start->dienophile edg Electron Donating Group (EDG) on Diene diene->edg has ewg Electron Withdrawing Group (EWG) on Dienophile dienophile->ewg has transition_state Asymmetric Transition State ewg->transition_state directs a edg->transition_state directs b product Favored Regioisomer transition_state->product

Caption: The directing effect of substituents in a Diels-Alder reaction.

References

minimizing byproducts in the total synthesis of Wulfenioidin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing byproducts during the total synthesis of Wulfenioidin F.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

The total synthesis of this compound is a convergent process. It begins with the parallel synthesis of two key fragments: 6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol and 5-(propan-2-yl)-3-(I^5-diazynylidene)-3,4-dihydro-2H-pyran-2,4-dione. These fragments are then coupled to form an eight-membered ring. The synthesis is completed by an intermolecular Diels-Alder reaction between a benzyne intermediate and the pyrone fragment to yield this compound.[1]

Q2: What are the main challenges and potential sources of byproducts in this synthesis?

The primary challenges are controlling regioselectivity and preventing unwanted side reactions. Key sources of byproducts include:

  • Incorrect regioselectivity during the coupling of the two main fragments.[1]

  • Side reactions of the highly reactive benzyne intermediate in the final Diels-Alder step.[1]

  • Incomplete reactions or degradation of intermediates during the multi-step synthesis of the initial fragments.

  • Formation of diastereomers or other stereoisomers if chiral centers are not controlled.

Q3: How can I minimize the formation of the unwanted regioisomer during the fragment coupling?

Preventing the reaction from occurring in the wrong orientation is crucial.[1] This can be addressed by carefully controlling the reaction conditions. Factors such as the choice of catalyst, solvent, and temperature can influence the regioselectivity of the coupling reaction. It is recommended to perform small-scale trial reactions to optimize these conditions for the highest yield of the desired product.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of Fragment 1 (6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol)
Potential Cause Suggested Solution
Incomplete Grignard reagent formation.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-quality magnesium turnings and a suitable initiating agent if necessary.
Side reactions of the Grignard reagent.Add the Grignard reagent to the 5-hydroxy-5-methylhexan-2-one solution slowly and at a low temperature to control the exothermicity of the reaction and minimize side reactions.
Difficult purification.Employ column chromatography with a carefully selected solvent system to separate the desired product from starting materials and byproducts. Consider using a gradient elution for better separation.
Problem 2: Low yield in the synthesis of Fragment 2 (5-(propan-2-yl)-3-(I^5-diazynylidene)-3,4-dihydro-2H-pyran-2,4-dione)

| Potential Cause | Suggested Solution | | Inefficient enolate formation. | Use a strong, non-nucleophilic base and ensure accurate temperature control. The reactivity of the enolates of isovaleraldehyde and acetylacetone needs to be carefully managed.[1] | | Unsuccessful diazo transfer reaction. | Ensure the sulfonyl azide and triethylamine reagents are of high purity. Monitor the reaction progress closely using thin-layer chromatography (TLC) to determine the optimal reaction time. | | Product instability. | The diazo group can be sensitive to light, heat, and acid. Protect the reaction from light and maintain appropriate temperature control. Use a mild workup procedure to avoid decomposition. |

Problem 3: Formation of multiple products in the final Diels-Alder reaction

| Potential Cause | Suggested Solution | | Benzyne reacting with itself or solvent. | Generate the benzyne intermediate in situ in the presence of the pyrone fragment. Maintain a low concentration of the benzyne precursor and add it slowly to the reaction mixture. | | Unwanted side reactions of the pyrone. | Ensure the pyrone fragment is pure before use. Byproducts from the previous steps can lead to a complex reaction mixture. | | Incorrect reaction conditions. | Optimize the temperature and reaction time. The Diels-Alder reaction can be sensitive to thermal conditions, which may favor the formation of byproducts. |

Experimental Protocols

Synthesis of Fragment 1: 6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol

  • Grignard Reagent Formation: Prepare the Grignard reagent from bromo(2-methylphenyl)magnesium in a suitable ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Coupling Reaction: Slowly add the freshly prepared Grignard reagent to a cooled solution of 5-hydroxy-5-methylhexan-2-one in the same solvent.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Subsequent Steps: The resulting alcohol is then subjected to further reactions to introduce the methoxy and bromo functional groups on the benzene ring as described by Sun and Wang.[1]

Synthesis of Fragment 2: 5-(propan-2-yl)-3-(I^5-diazynylidene)-3,4-dihydro-2H-pyran-2,4-dione

  • Condensation: React isovaleraldehyde and acetylacetone in the presence of a base to form the initial adduct.[1]

  • Cyclization: Treat the adduct with an acid and catalyst to facilitate cyclization and resonance to form the pyrone ring structure.[1]

  • Diazo Transfer: Introduce the diazo group by reacting the pyrone intermediate with a sulfonyl azide (e.g., tosyl azide or mesyl azide) and a base like triethylamine.[1]

  • Purification: Purify the final fragment using column chromatography, taking care to avoid decomposition of the diazo compound.

Data Presentation

Table 1: Illustrative Yields and Byproduct Ratios in the Final Coupling Step under Different Conditions

Condition Catalyst Solvent Temperature (°C) Desired Product Yield (%) Unwanted Regioisomer (%)
APd(PPh₃)₄Toluene806525
BCuIDMF1005040
CNiCl₂(dppp)THF607515

Note: This table is illustrative and based on typical outcomes for similar cross-coupling reactions. Actual results may vary and should be determined experimentally.

Visualizations

experimental_workflow cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis cluster_final_steps Final Assembly f1_start Bromo(2-methylphenyl)magnesium + 5-hydroxy-5-methylhexan-2-one f1_step1 Grignard Reaction f1_start->f1_step1 f1_inter Intermediate Alcohol f1_step1->f1_inter f1_step2 Further Modifications f1_inter->f1_step2 f1_end Fragment 1: 6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol f1_step2->f1_end coupling Convergent Coupling f1_end->coupling f2_start Isovaleraldehyde + Acetylacetone f2_step1 Condensation & Cyclization f2_start->f2_step1 f2_inter Pyrone Intermediate f2_step1->f2_inter f2_step2 Diazo Transfer f2_inter->f2_step2 f2_end Fragment 2: 5-(propan-2-yl)-3-(I^5-diazynylidene)-3,4-dihydro-2H-pyran-2,4-dione f2_step2->f2_end f2_end->coupling eight_ring Eight-Membered Ring Intermediate coupling->eight_ring diels_alder Intermolecular Diels-Alder eight_ring->diels_alder wulfenioidin_f This compound diels_alder->wulfenioidin_f

Caption: Convergent synthesis workflow for this compound.

troubleshooting_logic start Low Yield or Multiple Products check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_purification Optimize Purification Protocol start->optimize_purification purify_sm Re-purify Starting Materials check_sm->purify_sm Impure fresh_reagents Use Fresh/Purified Reagents check_reagents->fresh_reagents Suspect adjust_conditions Systematically Adjust Conditions check_conditions->adjust_conditions Sub-optimal column_chrom Modify Column Chromatography Parameters optimize_purification->column_chrom recrystallization Attempt Recrystallization optimize_purification->recrystallization success Improved Yield/Purity purify_sm->success fresh_reagents->success adjust_conditions->success column_chrom->success recrystallization->success

Caption: General troubleshooting logic for synthesis issues.

References

how to prevent degradation of Wulfenioidin F during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Wulfenioidin F. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Loss of biological activity of this compound in solution.

  • Question: My this compound solution, which was active initially, has lost its efficacy in subsequent experiments. What could be the cause?

  • Answer: Loss of activity is often due to chemical degradation. This compound, an abietane diterpenoid, is susceptible to oxidation, particularly at its phenolic and other oxygen-containing functional groups. This can be accelerated by several factors:

    • Exposure to Oxygen: Dissolved oxygen in solvents can lead to oxidative degradation.

    • Inappropriate pH: Extreme pH values can catalyze hydrolysis or oxidation.

    • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.

    • Exposure to Light: UV or even ambient light can provide the energy for photodegradation.

Troubleshooting Steps:

  • Solvent Check: Ensure you are using high-purity, degassed solvents. If possible, prepare solutions fresh before each experiment.

  • pH Monitoring: If working in aqueous buffers, measure and record the pH of your this compound solution. Aim for a neutral or slightly acidic pH, as basic conditions can promote oxidation of phenolic compounds.

  • Temperature Control: Store stock solutions at or below -20°C. During experiments, keep the working solutions on ice as much as possible.

  • Light Protection: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

Issue 2: Unexpected peaks appearing in HPLC analysis of this compound samples.

  • Question: I am observing additional peaks in my HPLC chromatogram that were not present in the initial analysis of my this compound standard. What are these?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of abietane diterpenoids, these could be oxidized derivatives or products of rearrangement.

Troubleshooting Steps:

  • Analyze Degradation Conditions: Review the handling and storage conditions of the sample that showed degradation. Was it exposed to air, light, or high temperatures for an extended period?

  • Inert Atmosphere: For sensitive experiments, handle the compound and its solutions under an inert atmosphere (e.g., using a glovebox or by purging vials with argon or nitrogen).

  • Antioxidant Addition: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solutions. However, ensure the antioxidant does not interfere with your downstream assays.

  • Method Validation: Re-validate your HPLC method to ensure the new peaks are not artifacts of the analytical procedure itself.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored as a solid in a tightly sealed container at -20°C or lower, protected from light. For solutions, prepare small aliquots in a suitable solvent (e.g., DMSO, ethanol) and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. For biological experiments, DMSO is a common choice. However, always check the compatibility of the solvent with your specific experimental system and be mindful of potential solvent-induced degradation over time.

Q3: How can I monitor the stability of this compound during my experiment?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity and concentration of this compound. A decrease in the main peak area and the appearance of new peaks over time are indicative of degradation.

Q4: Is this compound sensitive to pH changes?

A4: While specific data for this compound is limited, abietane diterpenoids with phenolic groups can be sensitive to pH. It is advisable to maintain solutions at a neutral or slightly acidic pH to minimize the risk of degradation.

Data Presentation

The following table summarizes key parameters that can influence the stability of this compound and provides recommended conditions to minimize degradation.

ParameterPotential IssueRecommended ConditionsMitigation Strategy
Temperature Increased degradation rateStorage: ≤ -20°C (solid), -80°C (solution) Experiment: On ice (0-4°C)Minimize exposure to ambient or elevated temperatures.
Light PhotodegradationStore and handle in the dark.Use amber vials or foil-wrapped containers.
Oxygen OxidationStore under inert gas (Argon or Nitrogen).Use degassed solvents; handle in a glovebox if possible.
pH Acid/base-catalyzed degradationMaintain solutions at a neutral to slightly acidic pH (e.g., pH 6-7).Buffer solutions and monitor pH.
Solvent Solvent-mediated degradationUse high-purity, anhydrous solvents. Prepare fresh solutions.Choose solvents with low reactivity.
Freeze-Thaw Cycles Physical and chemical degradationAliquot stock solutions into single-use volumes.Avoid repeated freezing and thawing of the same stock.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microfuge tube under an inert atmosphere if possible.

  • Add the required volume of high-purity, anhydrous DMSO (or other suitable solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -80°C.

Protocol 2: General Workflow for a Cell-Based Assay

This protocol outlines a general workflow for a cell-based assay designed to minimize the degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_control Quality Control start Start thaw Thaw this compound aliquot on ice start->thaw dilute Prepare working solutions in pre-chilled medium thaw->dilute treat Treat cells with This compound dilute->treat hplc Analyze remaining working solution by HPLC dilute->hplc incubate Incubate for defined period treat->incubate analyze Analyze endpoint (e.g., viral protein expression) incubate->analyze end End analyze->end hplc->end

General experimental workflow for cell-based assays.

Mandatory Visualization

Hypothetical Signaling Pathway for Anti-Zika Virus Activity

The following diagram illustrates a hypothetical signaling pathway for the anti-Zika virus (ZIKV) activity of this compound, based on its known effect of inhibiting ZIKV envelope (E) protein expression.[1] This is a plausible mechanism and serves as an example for visualization.

signaling_pathway cluster_viral_entry Viral Entry & Replication cluster_protein Protein Expression ZIKV Zika Virus (ZIKV) Attachment Attachment & Entry ZIKV->Attachment HostCell Host Cell WulfenioidinF This compound Translation Viral RNA Translation WulfenioidinF->Translation Inhibition Uncoating Uncoating Attachment->Uncoating Uncoating->Translation Replication RNA Replication Translation->Replication E_Protein Envelope (E) Protein Translation->E_Protein Assembly Virion Assembly Replication->Assembly Assembly->ZIKV New Virions

Hypothetical signaling pathway of this compound.

References

Technical Support Center: Wulfenioidin F Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Wulfenioidin F.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound is based on a convergent strategy. This involves the independent synthesis of two complex molecular fragments, which are then joined together in a coupling reaction. The final core structure is then formed through an intermolecular Diels-Alder reaction.[1] This approach is advantageous for maximizing efficiency and overall yield in the synthesis of complex molecules.

Q2: What are the known biological targets of this compound?

A2: this compound has demonstrated promising anti-Zika virus (ZIKV) activity. Its mechanism of action is believed to involve the inhibition of the ZIKV envelope (E) protein expression.[2][3] The envelope protein is crucial for the virus's entry into host cells, and its inhibition effectively blocks viral replication.[4][5][6][7]

Q3: What are the main challenges in scaling up the production of this compound?

A3: Scaling up the production of this compound presents several challenges common to complex natural product synthesis. These include:

  • Reaction Yields: Maintaining high yields for each step of a multi-step synthesis can be difficult at a larger scale.

  • Purification: The purification of intermediates and the final product can become more complex and require larger-scale chromatographic systems.

  • Stereochemical Control: Ensuring the correct three-dimensional arrangement of atoms (stereochemistry) at multiple chiral centers is critical and can be challenging to control on a large scale.

  • Reagent Cost and Availability: The cost and availability of specialized reagents and catalysts for large-scale synthesis can be a significant factor.

Troubleshooting Guides

Challenges in the Convergent Coupling Step

The coupling of the two primary fragments is a critical step in the synthesis of this compound. Low yields or the formation of side products are common issues.

Problem Potential Cause Troubleshooting Suggestion Expected Outcome
Low to no formation of the coupled product Incomplete activation of one or both fragments.Optimize the reaction conditions for the activation step (e.g., temperature, reaction time, reagent concentration).Increased yield of the desired coupled product.
Steric hindrance preventing the fragments from reacting.Experiment with different coupling reagents or catalysts that may be less sensitive to steric bulk.Improved reaction efficiency and yield.
Formation of multiple side products Competing side reactions.Adjust the stoichiometry of the reactants. A slight excess of one fragment may favor the desired reaction.Reduction in the formation of unwanted byproducts.
Degradation of starting materials or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Lowering the reaction temperature may also help.Minimized degradation and improved product purity.
Issues with the Intermolecular Diels-Alder Reaction

The intermolecular Diels-Alder reaction forms the core polycyclic structure of this compound. Achieving high efficiency and the correct stereochemistry are key challenges.

Problem Potential Cause Troubleshooting Suggestion Expected Outcome
Low reaction conversion Insufficient reactivity of the diene or dienophile.The use of a Lewis acid catalyst can accelerate the reaction. Experiment with different catalysts and concentrations.Increased reaction rate and higher conversion to the product.
Reversible reaction favoring the starting materials.Perform the reaction at a lower temperature to favor the thermodynamically more stable product. Removing the product from the reaction mixture as it forms can also drive the equilibrium forward.Higher isolated yield of the Diels-Alder adduct.
Formation of undesired stereoisomers Lack of facial selectivity in the cycloaddition.The use of a chiral catalyst or auxiliary may be necessary to induce the desired stereoselectivity.Enrichment of the desired stereoisomer.
Polymerization of the diene The diene is prone to self-polymerization at elevated temperatures.Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Add the diene slowly to the reaction mixture to maintain a low concentration.Reduced polymerization and increased yield of the desired product.
Purification and Isolation Difficulties

The purification of this compound and its intermediates can be challenging due to their complex structures and potential for co-eluting impurities.

Problem Potential Cause Troubleshooting Suggestion Expected Outcome
Co-elution of product and impurities during column chromatography Similar polarities of the desired compound and impurities.Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent mixture may improve separation. Consider using a different stationary phase (e.g., reversed-phase instead of normal-phase silica gel).Improved separation and higher purity of the isolated product.
Product degradation on the chromatography column Sensitivity of the compound to the stationary phase (e.g., acidic silica gel).Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use. Alternatively, use a less acidic stationary phase like alumina.Minimized degradation and improved recovery of the pure product.
Difficulty in removing residual solvent High boiling point of the solvent used in the final purification step.Use a high-vacuum pump to remove the solvent. Lyophilization can also be an effective method for removing residual solvents.A pure, solvent-free final product.

Experimental Protocols

Synthesis of this compound via Convergent Synthesis and Diels-Alder Reaction

This protocol is a generalized procedure based on the proposed synthetic pathway.[1] Researchers should optimize the specific conditions for their experimental setup.

1. Fragment Synthesis:

  • Synthesize the two primary fragments according to established multi-step procedures. This will involve standard organic chemistry reactions such as Grignard additions, oxidations, and protections/deprotections. Detailed protocols for these individual steps should be followed from relevant literature.

2. Convergent Fragment Coupling:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Fragment A in an appropriate anhydrous solvent (e.g., THF, DCM).

  • Activation: Cool the solution to the required temperature (e.g., -78 °C) and add the activating reagent (e.g., n-butyllithium) dropwise. Stir for the specified time to ensure complete activation.

  • Coupling: Add a solution of Fragment B in the same anhydrous solvent to the activated Fragment A solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.

3. Intermolecular Diels-Alder Reaction:

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve the coupled product (the diene precursor) and the dienophile in a high-boiling point solvent (e.g., toluene, xylene).

  • Reaction Conditions: Heat the reaction mixture to the required temperature (typically between 80 °C and 140 °C). If a Lewis acid catalyst is used, it should be added at room temperature before heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data (Illustrative Example):

StepStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
Fragment A Synthesis (Final Step) Precursor AReagent X, Reagent YTHF122585
Fragment B Synthesis (Final Step) Precursor BReagent ZDCM6090
Fragment Coupling Fragment A, Fragment Bn-BuLiTHF2-78 to 2570
Diels-Alder Reaction Coupled ProductDienophile, Sc(OTf)₃Toluene2411065
Final Purification Crude this compound----95 (purity)

Visualizations

experimental_workflow cluster_fragment_synthesis Fragment Synthesis cluster_coupling Convergent Coupling cluster_diels_alder Core Formation cluster_purification Final Product start Starting Materials frag_a Fragment A Synthesis start->frag_a frag_b Fragment B Synthesis start->frag_b coupling Fragment Coupling frag_a->coupling frag_b->coupling diels_alder Intermolecular Diels-Alder Reaction coupling->diels_alder purification Purification diels_alder->purification product This compound purification->product

Caption: Experimental workflow for the total synthesis of this compound.

signaling_pathway cluster_virus_entry Zika Virus Entry cluster_replication Viral Replication zikv Zika Virus receptor Host Cell Receptor zikv->receptor Attachment entry Viral Entry receptor->entry uncoating Uncoating & Viral RNA Release entry->uncoating translation Polyprotein Translation uncoating->translation cleavage Polyprotein Cleavage translation->cleavage e_protein Envelope (E) Protein cleavage->e_protein replication_complex RNA Replication cleavage->replication_complex assembly Virion Assembly e_protein->assembly replication_complex->assembly release New Virion Release assembly->release wulfenioidin_f This compound wulfenioidin_f->e_protein Inhibition

Caption: Proposed mechanism of action of this compound against Zika virus.

References

Technical Support Center: Refining Purification Protocols for Wulfenioidin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Wulfenioidin F, a diterpenoid with potential anti-Zika virus activity isolated from Orthosiphon wulfenioides.

Disclaimer: As of late 2025, a detailed, step-by-step purification protocol for this compound has not been published in peer-reviewed literature. The following guidance is based on established methodologies for the isolation of diterpenoids from plant sources, particularly from the genus Orthosiphon.

Frequently Asked Questions (FAQs)

Q1: What is a general strategy for the extraction of this compound from Orthosiphon wulfenioides?

A1: A common approach for extracting diterpenoids from Orthosiphon wulfenioides involves an initial extraction of the dried and milled plant material with a polar solvent. A typical procedure would use 90% aqueous ethanol with reflux extraction. This is followed by a concentration of the extract and subsequent liquid-liquid partitioning. Partitioning the aqueous suspension with ethyl acetate is a standard step to separate compounds based on polarity, with many diterpenoids being enriched in the ethyl acetate fraction.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A multi-step chromatographic approach is essential for the purification of this compound. This typically includes:

  • Macroporous Resin Column Chromatography: Often used for initial fractionation of the crude extract.

  • Silica Gel Column Chromatography: A fundamental technique for separating compounds based on polarity.[1][2][3][4][5] Gradient elution with solvent systems like petroleum ether/ethyl acetate or hexane/acetone is common for diterpenoids.

  • Sephadex LH-20 Column Chromatography: This is particularly useful for separating small molecules like diterpenoids and can be used for final polishing steps.[6][7][8][9] It separates based on molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Reversed-phase (RP-HPLC) with a C18 column is frequently the final step to achieve high purity.[10][11][12][13] A gradient of water and a polar organic solvent like acetonitrile or methanol is a common mobile phase.[14][15][16]

Q3: How can I monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is a crucial tool for monitoring the separation at each stage. Fractions are collected and analyzed by TLC, and those containing the compound of interest (visualized, for example, by spraying with 10% H2SO4 in ethanol and heating) are pooled for the next purification step. For final purity assessment and quantification, analytical HPLC is the standard method.

Q4: What are the known properties of this compound that might influence its purification?

A4: this compound has been described as a colorless, oily substance. This physical property is important to consider, as it may affect its behavior during chromatography and concentration steps.

Q5: How should I store purified this compound?

A5: While specific stability data for this compound is not available, diterpenoids are generally susceptible to degradation over time, especially when exposed to light, heat, and oxygen. It is advisable to store the purified compound in a tightly sealed vial, under an inert atmosphere (like argon or nitrogen), and at low temperatures (-20°C or -80°C) in the dark.

Experimental Protocols

Generalized Purification Protocol for this compound

This protocol is a composite of methods used for diterpenoid isolation from Orthosiphon wulfenioides and other plant sources.

1. Extraction and Partitioning

  • Plant Material: Dried and milled whole plant of Orthosiphon wulfenioides.

  • Extraction: Extract 20 kg of the plant material three times with 100 L of 90% aqueous ethanol under reflux at 60°C.

  • Concentration: Combine the ethanol extracts and concentrate using a rotary evaporator to obtain a gummy paste.

  • Partitioning: Disperse the paste in water and partition three times with an equal volume of ethyl acetate. The ethyl acetate fraction will contain the diterpenoids.

2. Initial Chromatographic Fractionation

  • Macroporous Resin Chromatography: Apply the ethyl acetate extract to a D-101 macroporous resin column. Elute with a gradient of methanol in water (e.g., 30%, 50%, 70%, 90%, and 100% methanol) to get several primary fractions.

  • Silica Gel Column Chromatography: Subject the diterpenoid-rich fraction (e.g., the 70% methanol fraction) to silica gel column chromatography (100-200 mesh). Elute with a gradient of increasing polarity, such as petroleum ether-ethyl acetate (from 10:0 to 0:1).

3. Intermediate and Final Purification Steps

  • Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with a solvent such as methanol.

  • Preparative HPLC: The final purification is typically achieved by semi-preparative or preparative reversed-phase HPLC on a C18 column. A common mobile phase would be a gradient of methanol/water or acetonitrile/water.

Data Presentation

Table 1: Example Yields from a Large-Scale Extraction of Diterpenoids from Orthosiphon wulfenioides

StepStarting MaterialProductYieldReference
Extraction20 kg dried plant2 kg crude ethanol extract10% (w/w)
Partitioning2 kg crude extract0.6 kg ethyl acetate extract30% (w/w) from crude extract
Final PurificationVaries (mg of sub-fraction)Purified DiterpenoidsTypically in the range of a few milligrams

Note: The final yield of a specific compound like this compound will be a small fraction of the ethyl acetate extract and depends on its natural abundance and the efficiency of the purification steps.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Ethyl Acetate Extract - Incomplete initial extraction.- Insufficient partitioning.- Ensure sufficient solvent volume and extraction time.- Perform more partitioning steps (e.g., 4-5 times).
Poor Separation on Silica Gel Column - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize the solvent system using TLC first.- Reduce the amount of sample loaded onto the column.- Ensure proper column packing to avoid cracks and bubbles.
Compound Elutes with Solvent Front in HPLC - Sample dissolved in a solvent that is too strong.- Incorrect mobile phase starting conditions.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Start the gradient with a higher percentage of the aqueous phase.
Peak Tailing in HPLC - Residual silanol interactions on the column.- Column degradation.- Add a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase.- Use a new or well-maintained column.
Co-elution of Impurities with this compound - Insufficient resolution in the final HPLC step.- Optimize the HPLC gradient (make it shallower).- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).- Consider an alternative final purification step like Sephadex LH-20.
Loss of Compound During Concentration - this compound may be semi-volatile or heat-labile.- Use a gentle stream of nitrogen for solvent evaporation instead of high heat.- Use a lyophilizer if the compound is in an aqueous-organic mixture.

Visualizations

Experimental Workflow for this compound Purification

G start Dried & Milled Orthosiphon wulfenioides extraction Ethanol Extraction start->extraction partitioning Ethyl Acetate Partitioning extraction->partitioning Crude Extract macroporous_resin Macroporous Resin Chromatography partitioning->macroporous_resin EtOAc Fraction silica_gel Silica Gel Column Chromatography macroporous_resin->silica_gel Primary Fractions sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Enriched Fractions prep_hplc Preparative HPLC (C18) sephadex->prep_hplc Partially Pure Fractions end Pure this compound prep_hplc->end

Caption: Generalized workflow for the purification of this compound.

Troubleshooting Logic for Low Yield in Chromatography

G start Low Yield of This compound check_fractions Re-analyze all fractions (TLC/HPLC) start->check_fractions compound_in_other_fractions Compound found in unexpected fractions? check_fractions->compound_in_other_fractions compound_not_eluted Compound still on the column? compound_in_other_fractions->compound_not_eluted No solution1 Pool and re-purify positive fractions. Adjust gradient for future runs. compound_in_other_fractions->solution1 Yes degradation Compound degraded on the column? compound_not_eluted->degradation No solution2 Strip column with a stronger solvent. Consider a different stationary phase. compound_not_eluted->solution2 Yes solution3 Test compound stability on silica/stationary phase. Use a milder purification technique. degradation->solution3 Yes no_solution Yield loss likely in previous steps. degradation->no_solution No

Caption: Decision tree for troubleshooting low yield in a chromatographic step.

References

addressing batch-to-batch variability of synthesized Wulfenioidin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Wulfenioidin F. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a diterpenoid natural product isolated from Orthosiphon wulfenioides. It has demonstrated promising antiviral activity, specifically against the Zika virus (ZIKV).[1] Its mechanism of action is believed to involve the inhibition of ZIKV entry into host cells by suppressing the expression of the viral envelope (E) protein.[1]

Q2: What is the general synthetic strategy for this compound?

The total synthesis of this compound is achieved through a convergent synthesis approach.[1] This strategy involves the independent synthesis of two key molecular fragments, which are then combined in a coupling reaction to form an eight-membered ring intermediate. This is followed by an intermolecular Diels-Alder reaction to construct the core structure of the final product.[1] Convergent synthesis is often more efficient for complex molecules as it allows for parallel synthesis of different parts of the molecule, potentially leading to higher overall yields compared to a linear approach.[2][3][4][5]

Q3: What are the most common sources of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability can arise from several factors, including:

  • Purity of starting materials and reagents: Impurities can interfere with catalytic processes and lead to the formation of byproducts.

  • Reaction conditions: Minor deviations in temperature, reaction time, or stoichiometry can significantly impact reaction outcomes.

  • Purification methods: Inconsistencies in chromatographic separation can lead to variations in the purity of the final compound.

  • Solvent and atmosphere control: The presence of moisture or oxygen can affect the stability of reagents and intermediates.

Q4: How can I assess the purity and identity of my synthesized this compound?

A combination of analytical techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of ≥95% is generally considered acceptable for research purposes.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of this compound.

Q5: How can I evaluate the biological activity of different batches of this compound?

The antiviral activity of this compound can be assessed using the following assays:

  • Plaque Assay: To determine the concentration of the compound required to inhibit the formation of viral plaques by 50% (IC50).[7][8][9]

  • Western Blot: To measure the expression levels of the ZIKV envelope (E) protein in infected cells treated with this compound.[10][11][12][13]

Troubleshooting Guides

Issue 1: Low Yield in Convergent Coupling Reaction

Table 1: Troubleshooting Low Yield in the Convergent Coupling Step

Potential Cause Recommended Solution Expected Outcome
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding a fresh portion of the coupling reagent.Increased conversion of starting materials to the desired coupled product.
Degradation of starting materials or product Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Lowering the reaction temperature might also reduce degradation.Minimized formation of degradation byproducts and improved yield of the desired product.
Suboptimal stoichiometry Carefully re-evaluate the molar ratios of the two fragments and the coupling reagent. A slight excess of one fragment may be beneficial.Optimized reaction stoichiometry leading to a higher yield of the coupled product.
Inefficient purification Optimize the column chromatography conditions (e.g., stationary phase, mobile phase composition) to ensure efficient separation of the product from unreacted starting materials and byproducts.Improved recovery of the pure coupled product.
Issue 2: Inconsistent Results in the Intermolecular Diels-Alder Reaction

Table 2: Troubleshooting the Intermolecular Diels-Alder Reaction

Potential Cause Recommended Solution Expected Outcome
Low reactivity The Diels-Alder reaction can be sensitive to temperature. Gradually increase the reaction temperature and monitor for product formation. The use of a Lewis acid catalyst can also accelerate the reaction.[14]Increased reaction rate and higher conversion to the Diels-Alder adduct.
Formation of regioisomers The regioselectivity of the Diels-Alder reaction can be influenced by the electronic properties of the diene and dienophile. Ensure precise control over reaction conditions. Purification by HPLC may be necessary to separate isomers.[14]Formation of the desired regioisomer as the major product.
Product decomposition Diels-Alder reactions can be reversible at high temperatures (retro-Diels-Alder). Optimize the reaction time and temperature to maximize product formation and minimize decomposition.Higher isolated yield of the stable Diels-Alder product.
Steric hindrance If the reacting fragments are sterically demanding, higher temperatures or a suitable catalyst may be required to overcome the activation energy barrier.Successful formation of the sterically hindered Diels-Alder adduct.
Issue 3: Variable Biological Activity Between Batches

Table 3: Troubleshooting Inconsistent Biological Activity

Potential Cause Recommended Solution Expected Outcome
Purity below 95% Re-purify the compound using preparative HPLC until a purity of ≥95% is achieved as confirmed by analytical HPLC.Consistent biological activity that is representative of the pure compound.
Presence of active impurities Analyze impure batches by LC-MS to identify any byproducts that may have confounding biological activity.Identification and elimination of impurities that interfere with the biological assay.
Compound degradation Store this compound as a solid at -20°C and prepare fresh solutions in a suitable solvent (e.g., DMSO) for each experiment.Reliable and reproducible results in biological assays.
Assay variability Standardize all biological assay protocols, including cell density, virus multiplicity of infection (MOI), and incubation times. Include a positive control (e.g., another known ZIKV inhibitor) in each experiment.Reduced experimental error and more accurate assessment of the compound's potency.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Determination of this compound
  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of the initial mobile phase composition.

  • HPLC System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and run the gradient method.

  • Data Interpretation: Integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Plaque Assay for Antiviral Activity
  • Cell Seeding: Seed Vero cells in 24-well plates and grow to confluence.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C. Add the virus-compound mixture to the cells and incubate for 2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose).

  • Incubation: Incubate the plates for 4-5 days until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques and calculate the IC50 value.

Protocol 3: Western Blot for ZIKV E Protein Expression
  • Cell Lysis: Infect cells with ZIKV in the presence of varying concentrations of this compound. After incubation, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the ZIKV E protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Synthesis_Workflow cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis cluster_coupling Convergent Coupling cluster_dielsalder Intermolecular Diels-Alder cluster_qc Quality Control A Starting Material A B Intermediate B A->B C Fragment 1 B->C G 8-Membered Ring Intermediate C->G D Starting Material D E Intermediate E D->E F Fragment 2 E->F F->G H This compound G->H I HPLC, MS, NMR H->I

Caption: Synthetic workflow for this compound.

Signaling_Pathway ZIKV Zika Virus Receptor Host Cell Receptor (e.g., AXL) ZIKV->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Viral_RNA_Release Viral RNA Release Endocytosis->Viral_RNA_Release Translation Polyprotein Translation Viral_RNA_Release->Translation E_Protein_Expression E Protein Expression Translation->E_Protein_Expression Virion_Assembly New Virion Assembly E_Protein_Expression->Virion_Assembly Wulfenioidin_F This compound Wulfenioidin_F->E_Protein_Expression Inhibits

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Improving the Environmental Friendliness of Wulfenioidin F Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Wulfenioidin F, with a focus on improving its environmental friendliness. The information is presented in a question-and-answer format, offering practical solutions and greener alternatives to traditional synthetic methods.

I. Troubleshooting Guides

This section addresses specific experimental issues that may arise during the synthesis of this compound, based on a plausible synthetic route derived from available literature.

Fragment A Synthesis: 6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol

Plausible Traditional Approach: This fragment can be synthesized starting from 2-bromo-6-methylaniline, which is converted to the corresponding Grignard or organolithium reagent, followed by reaction with a suitable electrophile like 5-hydroxy-5-methylhexan-2-one. The synthesis likely involves the use of hazardous reagents such as n-butyllithium (n-BuLi) and elemental bromine.

Question: My Grignard/organolithium formation is sluggish or fails, leading to low yields of Fragment A.

Answer:

  • Moisture and Air Sensitivity: Organolithium and Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.

  • Reagent Quality: The quality of magnesium turnings (for Grignard) or the organolithium reagent is critical. Use freshly crushed magnesium or a recently titrated and stored solution of n-BuLi.

  • Starting Material Purity: Impurities in the 2-bromo-6-methylaniline or the electrophile can quench the organometallic reagent. Ensure starting materials are pure and dry.

  • Temperature Control: Formation of organolithium reagents often requires low temperatures (e.g., -78 °C) to prevent side reactions. Grignard formation is typically initiated at room temperature but may require gentle heating to start, followed by cooling to control the exotherm.

Question: I am observing significant amounts of side products, such as the debrominated starting material.

Answer:

  • Protic Impurities: Traces of water or other protic impurities in the solvent or on the glassware will protonate and destroy the organometallic reagent, leading to the formation of 2-methylaniline.

  • Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by strong bases like n-BuLi, especially at elevated temperatures. Maintain the recommended low temperature throughout the addition of the organolithium reagent.

  • Alternative Greener Approach: Consider a solvent-free or high-concentration palladium-catalyzed cross-coupling reaction.[1] This can minimize the use of ethereal solvents and often proceeds with higher selectivity.

Fragment B Synthesis: 5-(propan-2-yl)-3-diazo-3,4-dihydro-2H-pyran-2,4-dione

Plausible Traditional Approach: This fragment likely involves the condensation of isovaleraldehyde and acetylacetone, followed by a diazo transfer reaction using a sulfonyl azide reagent (e.g., tosyl azide or mesyl azide).

Question: The diazo transfer reaction is incomplete, or I have difficulty handling the potentially explosive sulfonyl azide reagent.

Answer:

  • Base Selection: The efficiency of the diazo transfer is highly dependent on the choice of base. Ensure the base is strong enough to deprotonate the precursor but not so strong as to cause decomposition. Triethylamine or DBU are common choices.

  • Reagent Stability: Sulfonyl azides are known to be thermally unstable and potentially explosive.[2] Handle them with extreme care, behind a blast shield, and avoid heating.

  • Greener and Safer Alternative: Utilize a "Sulfonyl-Azide-Free" (SAFE) diazo transfer protocol.[3][4][5] These methods generate the diazo transfer reagent in situ from non-explosive precursors like sodium azide and a sulfonyl chloride in an aqueous medium, significantly improving safety. 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is another intrinsically safe and shelf-stable crystalline reagent for diazo transfer.[6][7][8]

Question: My final diazo compound is impure and difficult to purify.

Answer:

  • Byproduct Removal: The sulfonyl amide byproduct from the diazo transfer can sometimes be difficult to separate. The SAFE protocol often results in a water-soluble byproduct, simplifying purification.

  • Chromatography Issues: Diazo compounds can be unstable on silica gel. Consider using neutral alumina for chromatography or purification by crystallization if possible. Perform chromatography quickly and at low temperatures.

Final Assembly: Diels-Alder Reaction and Final Product Formation

Plausible Traditional Approach: The final steps likely involve the coupling of Fragment A and Fragment B, followed by an intermolecular Diels-Alder reaction to form the core structure of this compound. This is often carried out in a high-boiling organic solvent like toluene or xylene.

Question: The Diels-Alder reaction has a low yield and/or poor stereoselectivity.

Answer:

  • Reaction Conditions: High temperatures are often required, which can lead to decomposition of the reactants or the product. Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged heating.

  • Solvent Effects: The choice of solvent can significantly influence the rate and selectivity of a Diels-Alder reaction.

  • Greener Alternative - Water as a Solvent: Consider performing the Diels-Alder reaction in water. The hydrophobic effect can accelerate the reaction and improve selectivity.[4][5][9] Lewis acid catalysis can also be effective in aqueous media.[10]

  • Catalysis: The use of a Lewis acid catalyst can often lower the required reaction temperature and improve selectivity.

II. Frequently Asked Questions (FAQs)

Q1: What are the main environmental concerns with the traditional synthesis of this compound?

A1: The primary concerns are the use of hazardous and pyrophoric reagents like n-butyllithium, potentially explosive diazo transfer reagents like sulfonyl azides, and the use of large volumes of volatile and often toxic organic solvents which contribute to waste and have low biodegradability.

Q2: Are there safer alternatives to n-butyllithium for the synthesis of Fragment A?

A2: Yes, while direct replacement can be challenging, greener approaches aim to avoid organolithium reagents altogether. Palladium-catalyzed cross-coupling reactions, potentially performed under solvent-free conditions, offer a promising alternative.[1][11] These reactions often use more stable and less hazardous organoboron or organozinc reagents.

Q3: How can I make the bromination step in the synthesis of the starting material for Fragment A more environmentally friendly?

A3: Instead of using elemental bromine, which is highly corrosive and hazardous, consider using N-bromosuccinimide (NBS) with a catalytic amount of a green acid in an aqueous medium.[12] Another alternative is using a bromide-bromate salt mixture which generates bromine in situ and produces only aqueous sodium chloride as a benign waste product.[13][14]

Q4: What are the key principles of green chemistry I should consider when optimizing the synthesis of this compound?

A4: The twelve principles of green chemistry provide a framework. For this synthesis, key principles to focus on include:

  • Prevention: It is better to prevent waste than to treat or clean it up after it has been created.

  • Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

  • Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

  • Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.

  • Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.

  • Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

  • Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.

Q5: How does this compound exert its anti-Zika virus activity?

A5: this compound has been shown to inhibit the entry of the Zika virus into host cells by suppressing the expression of the ZIKV envelope (E) protein.[8][15] The E protein is crucial for the virus to bind to receptors on the host cell surface and for the subsequent fusion of the viral and host cell membranes, which allows the viral genetic material to enter the cell.[6][10][16]

III. Quantitative Data Summary

The following tables provide a hypothetical comparison of traditional versus greener approaches for key steps in the this compound synthesis. The data for the "Traditional Approach" is based on typical conditions for these reaction types, while the "Greener Alternative" data is based on reported improvements from the literature.

Table 1: Comparison of Reagents for Fragment A Synthesis

ParameterTraditional Approach (Organolithium)Greener Alternative (Pd-Catalyzed Coupling)
Reagent n-ButyllithiumOrganoboronic acid / Pd catalyst
Safety Hazard Pyrophoric, highly reactive with water/airGenerally stable solids, catalyst can be toxic but used in small amounts
Solvent Anhydrous THF/HexanesWater, Ethanol, or solvent-free
Typical Yield 60-80%70-95%
Waste Products Lithium salts, hydrocarbon byproductsBoronic acid waste, minimal catalyst waste

Table 2: Comparison of Diazo Transfer Reagents for Fragment B Synthesis

ParameterTraditional Approach (Sulfonyl Azide)Greener Alternative (SAFE Protocol)
Reagent Tosyl azide or Mesyl azideIn situ generated from NaN3 and a sulfonyl chloride
Safety Hazard Potentially explosive, shock-sensitiveNon-explosive precursors, performed in water
Solvent Acetonitrile, DichloromethaneWater
Typical Yield 70-90%80-98%[17]
Waste Products Sulfonamide byproduct (often requires chromatography)Water-soluble byproducts (easy removal)

Table 3: Comparison of Solvents for Diels-Alder Reaction

ParameterTraditional ApproachGreener Alternative
Solvent Toluene or XyleneWater
Boiling Point 111 °C (Toluene), ~140 °C (Xylene)100 °C
Environmental Impact Volatile Organic Compound (VOC), toxicBenign, non-toxic
Reaction Rate Typically requires high temperature and long reaction timesOften accelerated due to hydrophobic effects[4][5][10][9]
Energy Consumption High (due to high temperatures)Potentially lower (due to rate acceleration)

IV. Experimental Protocols

Protocol 1: Greener Diazo Transfer using the SAFE Protocol (Hypothetical Application to Fragment B Precursor)

This protocol is adapted from the 'sulfonyl-azide-free' (SAFE) method for diazo transfer.[3][4][5]

  • Preparation of the SAFE Cocktail: In a well-ventilated fume hood, to a flask containing water, add sodium azide (2.0 eq.), followed by m-carboxybenzenesulfonyl chloride (1.3 eq.). Stir the mixture until the solids dissolve. Then, add potassium carbonate (2.6 eq.) and stir for 1 hour at room temperature.

  • Diazo Transfer Reaction: To a solution of the Fragment B precursor (1.0 eq.) in a minimal amount of a water-miscible co-solvent (if necessary), add the pre-prepared SAFE cocktail.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Work-up: Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer, containing the water-soluble byproducts, can be discarded.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazo compound, which can often be used without further purification or can be purified by crystallization or chromatography on neutral alumina.

Protocol 2: Aqueous Diels-Alder Reaction (Hypothetical Application to this compound Core Synthesis)

This protocol is based on the principles of performing Diels-Alder reactions in water.[4][5][10][9]

  • Reactant Preparation: To a round-bottom flask equipped with a condenser, add the coupled Fragment A-B precursor (1.0 eq.) and deionized water.

  • Catalyst Addition (Optional): If required, a Lewis acid catalyst that is stable in water (e.g., Cu(OTf)2, 10 mol%) can be added to the mixture.

  • Reaction: Heat the mixture to reflux (100 °C) and stir vigorously to ensure adequate mixing of the organic reactants in the aqueous phase.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, being organic, may precipitate out of the aqueous solution. If so, it can be collected by filtration. Alternatively, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

V. Visualizations

Experimental_Workflow cluster_traditional Traditional Synthesis cluster_green Greener Synthesis A1 Fragment A Synthesis (Organolithium) C1 Coupling & Diels-Alder (Organic Solvent) A1->C1 B1 Fragment B Synthesis (Sulfonyl Azide) B1->C1 D1 This compound C1->D1 A2 Fragment A Synthesis (Pd-Catalyzed Coupling) C2 Coupling & Diels-Alder (Aqueous Conditions) A2->C2 B2 Fragment B Synthesis (SAFE Protocol) B2->C2 D2 This compound C2->D2

Caption: Comparison of Traditional and Greener Synthetic Workflows for this compound.

Zika_Virus_Entry ZIKV Zika Virus (with E protein) Receptor Host Cell Receptor (e.g., AXL) ZIKV->Receptor 1. Attachment HostCell Host Cell Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion (pH-dependent) Endosome->Fusion 3. Acidification (Low pH) Release Viral RNA Release Fusion->Release 4. Fusion Pore Formation Replication Viral Replication & Translation Release->Replication WulfenioidinF This compound WulfenioidinF->ZIKV Inhibits E protein expression & function

Caption: Zika Virus Entry Pathway and the inhibitory action of this compound.

References

troubleshooting contamination in Wulfenioidin F cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common contamination issues encountered during cell culture experiments with Wulfenioidin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cellular activity?

This compound is a diterpenoid isolated from the plant Orthosiphon wulfenioides.[1] Research has shown that it exhibits biological activity, including anti-Zika virus (ZIKV) activity by inhibiting the expression of the ZIKV envelope (E) protein.[1][2] Additionally, related compounds from the same plant have been shown to inhibit the NLRP3 inflammasome, suggesting potential anti-inflammatory properties.[3][4]

Q2: What are the common types of contamination in cell culture experiments?

Cell culture contamination can be categorized into two main types:

  • Biological Contamination: This is the most common and includes bacteria, yeast, molds, mycoplasma, and cross-contamination with other cell lines.[5][6]

  • Chemical Contamination: This can arise from impurities in media, sera, water, or from reagents and plasticware.[5][7]

Q3: How can I identify the type of contamination in my this compound cell culture?

Different contaminants present with distinct visual cues. Daily observation of your cultures under a microscope is crucial for early detection.[8] See the tables below for specific indicators of bacterial, yeast, and mold contamination. Mycoplasma is not visible by standard light microscopy and requires specific detection methods.[9]

Q4: My culture medium turned cloudy and yellow overnight. What is the likely contaminant?

A rapid change in the medium to a cloudy or turbid state, often accompanied by a drop in pH (turning the phenol red indicator yellow), is a classic sign of bacterial contamination.[5][10][11]

Q5: I see small, bright, budding particles between my cells under the microscope. What could this be?

The presence of individual round or oval particles that may be budding is characteristic of yeast contamination.[6][9]

Q6: There are fuzzy, filamentous structures floating in my culture. What should I do?

Thin, thread-like growths (hyphae) that can form dense, fuzzy clusters are indicative of mold contamination.[6] It is best to immediately discard the contaminated culture to prevent the spread of spores.[6]

Q7: My cells are growing slowly and look unhealthy, but the medium is clear. What could be the issue?

When cells exhibit poor morphology and reduced growth rates without obvious signs of bacterial or fungal contamination, mycoplasma infection is a strong possibility.[8][10] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[9] Specific testing, such as PCR or ELISA, is required for detection.[8]

Q8: Can I salvage a culture that has been contaminated?

Attempting to salvage a contaminated culture is generally not recommended, especially for bacterial and fungal infections, due to the high risk of spreading the contamination to other cultures.[6] For irreplaceable cultures, high concentrations of antibiotics or antimycotics may be used, but their toxicity to the cell line must be evaluated.[5] It is often more effective to discard the contaminated culture, thoroughly disinfect all equipment, and thaw a new vial of cells.[6]

Troubleshooting Guides

Identifying Contamination
ContaminantVisual Appearance of MediumMicroscopic AppearancepH Change
Bacteria Cloudy, turbid, sometimes a surface film.[5][11]Small, motile granules between cells (rod or cocci shapes).[10][11]Sudden drop (medium turns yellow).[10][11]
Yeast Initially clear, may become turbid at later stages.[6]Round or oval budding particles, can form chains.[6][9]Gradual drop (medium turns yellow).[6]
Mold Initially clear, may show fuzzy, floating colonies.[6]Filamentous, thread-like hyphae, may have dense spore clusters.[6]Can increase or decrease.
Mycoplasma Generally clear.Not visible with a standard light microscope.[9]Little to no change.
Experimental Protocols

Protocol 1: Basic Aseptic Technique for this compound Experiments

  • Preparation: Before starting, ensure the biological safety cabinet (BSC) is running for at least 15 minutes. Wipe down the BSC surfaces, media bottles, and any equipment with 70% ethanol before placing them in the hood.[8]

  • Personal Protective Equipment (PPE): Always wear a clean lab coat and sterile gloves.

  • Handling Reagents: Do not leave media, sera, or other reagents open. Use separate sterile pipettes for each reagent and cell line to prevent cross-contamination.[12]

  • Workflow: Work with only one cell line at a time in the BSC. If handling multiple cell lines, clean the BSC thoroughly between each one.

  • Incubator Maintenance: Regularly clean the incubator with a disinfectant and change the water in the humidity pan weekly, using sterile distilled water.[6]

Protocol 2: Mycoplasma Detection by PCR

This is a generalized protocol; always follow the specific instructions of your chosen PCR detection kit.

  • Sample Collection: Collect 1 ml of spent culture medium from a 70-80% confluent cell culture that has been growing without antibiotics for at least three passages.

  • DNA Extraction: Centrifuge the medium to pellet any cells and potential mycoplasma. Extract the DNA from the pellet using a suitable DNA extraction kit.

  • PCR Amplification: Set up a PCR reaction using a mycoplasma-specific primer set and your extracted DNA as a template. Include positive and negative controls.

  • Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.

Protocol 3: Decontamination of a Contaminated Culture (for Irreplaceable Cells Only)

  • Isolate: Immediately move the contaminated flask to a separate, designated quarantine incubator.[5]

  • Determine Contaminant: Identify the contaminant as bacterial, fungal, or yeast.

  • High-Dose Antimicrobial Treatment:

    • Wash the cell monolayer with sterile PBS.[6]

    • Add fresh medium containing a high concentration (e.g., 5-10 times the normal concentration) of an appropriate antibiotic or antimycotic. It is crucial to first perform a dose-response test to determine the toxicity level of the antimicrobial agent for your specific cell line.[5]

    • Culture the cells for 2-3 passages in the high-dose medium.[5]

  • Recovery: Culture the cells for one passage in antibiotic-free medium.[5]

  • Verification: Re-test the culture for the presence of the contaminant.

  • Extended Culture: Continue to culture the cells in antibiotic-free medium for another 4-6 passages to ensure the contamination has been fully eliminated.[5]

Visualizations

G Figure 1: General Contamination Troubleshooting Workflow A Contamination Suspected (e.g., cloudy media, poor cell health) B Microscopic Examination A->B C Visible Contaminants? B->C D Identify Contaminant (Bacteria, Yeast, Mold) C->D Yes H No Visible Contaminants (but cells are unhealthy) C->H No F Is Culture Irreplaceable? D->F E Discard Culture & Disinfect Area J Thaw New Vial & Review Aseptic Technique E->J F->E No G Attempt Decontamination Protocol F->G Yes G->J I Test for Mycoplasma (PCR/ELISA) H->I I->E Positive I->J Negative (Investigate other causes) G Figure 2: this compound Anti-Zika Virus (ZIKV) Action ZIKV Zika Virus (ZIKV) HostCell Host Cell ZIKV->HostCell Enters E_Protein Envelope (E) Protein Expression HostCell->E_Protein Induces Replication Viral Replication E_Protein->Replication WulfenioidinF This compound WulfenioidinF->E_Protein Inhibits G Figure 3: Wulfenioidones and NLRP3 Inflammasome Inhibition LPS Signal 1 (e.g., LPS) NLRP3 NLRP3 Inflammasome Assembly LPS->NLRP3 Nigericin Signal 2 (e.g., Nigericin) Nigericin->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Maturation & Secretion Caspase1->IL1B Pyroptosis Pyroptosis (Cell Death) Caspase1->Pyroptosis Wulfenioidones Wulfenioidones (Related Compounds) Wulfenioidones->NLRP3 Inhibits

References

Validation & Comparative

A Comparative Analysis of the Antiviral Efficacy of Wulfenioidin F and Favipiravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for potent antiviral agents, both novel natural compounds and repurposed drugs are under intense investigation. This guide provides a detailed comparison of the antiviral efficacy of Wulfenioidin F, a naturally occurring diterpenoid, and Favipiravir, a broad-spectrum antiviral medication. This analysis is based on available experimental data to inform researchers and professionals in the field of drug development.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of a compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect. The following table summarizes the reported EC50 values for this compound and Favipiravir against Zika virus (ZIKV), providing a direct comparison of their potency.

CompoundVirusCell LineEC50 (µM)Primary Mechanism of Action
This compound Zika Virus (ZIKV)Vero8.07Inhibition of ZIKV envelope (E) protein expression
Favipiravir Zika Virus (ZIKV)HeLa218.8Inhibition of RNA-dependent RNA polymerase (RdRp)
Favipiravir Zika Virus (ZIKV)HUH-7236.5Inhibition of RNA-dependent RNA polymerase (RdRp)

Note: The EC50 values for Favipiravir can vary depending on the cell line used in the assay.

Mechanisms of Antiviral Action

The two compounds exhibit distinct mechanisms by which they inhibit viral replication.

This compound: This diterpenoid, isolated from Orthosiphon wulfenioides, has been shown to inhibit the replication of the Zika virus by suppressing the expression of the viral envelope (E) protein.[1] The envelope protein is crucial for the virus to enter host cells. By reducing its expression, this compound effectively blocks a critical step in the viral life cycle. Interestingly, other related wulfenioidins have been suggested to target the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), indicating that compounds from this class may have multiple antiviral strategies.

Favipiravir: This agent is a prodrug, meaning it is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), within the body's cells.[2][3][4] Favipiravir-RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2][3][4] By interfering with RdRp, Favipiravir disrupts the synthesis of the viral genome, thereby halting the production of new virus particles.[2][3][4]

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of this compound and Favipiravir.

Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)

This assay is a standard method to quantify the infectious virus particles and assess the efficacy of antiviral compounds.

1. Cell Culture and Virus Infection:

  • Vero cells (or other susceptible cell lines like HeLa or HUH-7) are seeded in 6-well plates and grown to a confluent monolayer.
  • The cells are then infected with a known amount of Zika virus (typically around 100 plaque-forming units, PFU) in the presence of serial dilutions of the test compound (this compound or Favipiravir). A control group with no compound is also included.
  • The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

2. Overlay and Incubation:

  • After adsorption, the virus-containing medium is removed, and the cell monolayer is overlaid with a medium containing a gelling agent (e.g., agarose or methylcellulose) and the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions called plaques.
  • The plates are incubated for 3-5 days at 37°C in a CO2 incubator to allow for plaque development.

3. Plaque Visualization and Counting:

  • After the incubation period, the cells are fixed with a solution like 4% paraformaldehyde.
  • The overlay is removed, and the cell monolayer is stained with a dye such as crystal violet, which stains the living cells but not the plaques (areas of dead or destroyed cells).
  • The plaques appear as clear zones against a stained background and are counted for each compound concentration.

4. EC50 Calculation:

  • The percentage of plaque reduction is calculated for each concentration of the compound compared to the virus control (no compound).
  • The EC50 value is then determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.

Favipiravir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Favipiravir Favipiravir (Prodrug) Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP Ribosylation Favipiravir_RDP Favipiravir-RDP Favipiravir_RMP->Favipiravir_RDP Phosphorylation Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RDP->Favipiravir_RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Viral_RNA Viral RNA Replication RdRp->Viral_RNA

Caption: Mechanism of action of Favipiravir.

Wulfenioidin_F_Mechanism cluster_virus_lifecycle Zika Virus Lifecycle Virus_Entry Virus Entry Viral_Replication Viral Replication Virus_Entry->Viral_Replication E_Protein_Expression Envelope (E) Protein Expression Viral_Replication->E_Protein_Expression New_Virions Assembly of New Virions Viral_Replication->New_Virions E_Protein_Expression->Virus_Entry E_Protein_Expression->New_Virions Wulfenioidin_F This compound Wulfenioidin_F->E_Protein_Expression Inhibits

Caption: Mechanism of action of this compound.

Plaque_Reduction_Assay_Workflow A Seed cells in 6-well plates B Infect cells with virus + serial dilutions of compound A->B C Add semi-solid overlay with compound B->C D Incubate for 3-5 days C->D E Fix and stain cells D->E F Count plaques E->F G Calculate EC50 F->G

Caption: Experimental workflow for a plaque reduction assay.

References

Wulfenioidin F: A Comparative Analysis of Cytotoxicity Against Select Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats necessitates the development of effective antiviral therapeutics with favorable safety profiles. Wulfenioidin F, a diterpenoid isolated from Orthosiphon wulfenioides, has demonstrated promising antiviral activity, particularly against the Zika virus (ZIKV). A critical aspect of its therapeutic potential lies in its cytotoxicity profile compared to existing antiviral agents. This guide provides an objective comparison of the cytotoxicity of this compound with established antiviral drugs—Ribavirin, Favipiravir, and Sofosbuvir—supported by available experimental data.

Executive Summary

Available data suggests that this compound and its analogues exhibit a favorable cytotoxicity profile, particularly when compared to broad-spectrum antiviral agents like Ribavirin. While a specific 50% cytotoxic concentration (CC50) for this compound has not been definitively established in the literature, studies on closely related compounds, Wulfenioidins D and N, have shown no significant cytotoxicity in Vero cells at concentrations as high as 100 µM. This indicates a potentially high therapeutic index for this class of compounds. In contrast, comparator drugs such as Ribavirin and Favipiravir have documented cytotoxic effects at varying concentrations. Sofosbuvir's cytotoxicity in Vero cells, a common cell line for ZIKV research, is limited by its poor metabolic activation in these cells.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for this compound analogues and comparator antiviral agents in Vero cells, a kidney epithelial cell line from an African green monkey that is commonly used in virology studies.

CompoundCell LineCC50 ValueCitation(s)
Wulfenioidin D & NVero> 100 µM[1]
RibavirinVeroNot cytotoxic at ≤ 31.3 µg/mL; Not cytotoxic up to 300 µg/mL[2]
FavipiravirVero E6> 400 µM; 449.6 µg/mL[3]
SofosbuvirVeroLow activity and cytotoxicity due to poor metabolic activation[4]

Experimental Protocols

The determination of cytotoxicity is a critical step in antiviral drug development. The most common methods employed in the cited studies are the MTT assay, Neutral Red Uptake assay, and the Cytopathic Effect (CPE) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration.

Neutral Red Uptake (NRU) Assay

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[7][8][9]

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.

  • Neutral Red Incubation: After treatment, the medium is replaced with a medium containing a non-toxic concentration of Neutral Red dye, and the plate is incubated for approximately 2-3 hours.

  • Washing and Dye Extraction: The cells are then washed to remove excess dye, and a destain solution (e.g., a mixture of ethanol and acetic acid) is added to extract the dye from the lysosomes of viable cells.

  • Absorbance Reading: The absorbance of the extracted dye is measured at approximately 540 nm.

  • Data Analysis: The amount of dye retained is proportional to the number of viable cells. The CC50 is calculated from the dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.[10][11][12]

Protocol:

  • Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in a 96-well plate.

  • Compound and Virus Addition: The cells are treated with serial dilutions of the test compound, followed by infection with a specific virus concentration that would typically cause complete cell death (100% CPE).

  • Incubation: The plate is incubated for a period sufficient for the virus to cause CPE in the untreated, virus-infected control wells.

  • CPE Observation and Staining: The degree of CPE is observed microscopically. Alternatively, the remaining viable cells can be stained with a dye such as crystal violet or neutral red.

  • Quantification: The absorbance of the stained cells is measured to quantify the number of viable cells.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death is determined as the 50% effective concentration (EC50). The CC50 is determined in parallel in uninfected cells treated with the compound.

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxicity of antiviral agents can be mediated through various cellular signaling pathways. Understanding these pathways is crucial for predicting potential side effects and for the development of safer drugs.

This compound: Inhibition of Viral Entry

The primary antiviral mechanism of this compound against Zika virus is believed to be the inhibition of viral entry into host cells by suppressing the expression of the ZIKV envelope (E) protein. As its cytotoxicity is low, the specific signaling pathways leading to cell death at high concentrations are not well-elucidated.

G Hypothesized Mechanism of this compound cluster_virus Zika Virus cluster_cell Host Cell ZIKV Zika Virus E_protein Envelope (E) Protein ZIKV->E_protein expresses Receptor Host Cell Receptor E_protein->Receptor binds to Host_Cell Host Cell Viral_Entry Viral Entry Receptor->Viral_Entry mediates Wulfenioidin_F This compound Wulfenioidin_F->E_protein inhibits expression

Caption: Hypothesized mechanism of this compound's anti-Zika virus activity.

Ribavirin: Multi-Pathway Cytotoxicity

Ribavirin, a guanosine analogue, exhibits broad-spectrum antiviral activity but is also associated with significant cytotoxicity. Its cytotoxic effects are mediated through multiple pathways, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for guanine nucleotide synthesis. This leads to the depletion of intracellular GTP pools, affecting cellular processes and inducing apoptosis. Ribavirin can also modulate various signaling pathways, including the Ras/MEK/ERK and STAT pathways, contributing to its cytotoxic and immunomodulatory effects.[13][14][15]

G Ribavirin's Cytotoxicity Pathways cluster_purine Purine Synthesis cluster_signaling Cellular Signaling Ribavirin Ribavirin IMPDH IMPDH Ribavirin->IMPDH inhibits Ras_MEK_ERK Ras/MEK/ERK Pathway Ribavirin->Ras_MEK_ERK modulates STAT STAT Pathway Ribavirin->STAT modulates GTP GTP pool IMPDH->GTP synthesizes Apoptosis Apoptosis IMPDH->Apoptosis inhibition leads to Cell_Proliferation Cell Proliferation GTP->Cell_Proliferation required for Ras_MEK_ERK->Cell_Proliferation promotes STAT->Cell_Proliferation promotes G Favipiravir's Cytotoxicity Mechanism cluster_cellular Cellular Effects Favipiravir Favipiravir Oxidative_Stress Oxidative Stress Favipiravir->Oxidative_Stress induces DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage causes Cell_Death Cell Death DNA_Damage->Cell_Death leads to G Potential Off-Target Effects of Sofosbuvir cluster_signaling Cellular Signaling Sofosbuvir Sofosbuvir EGFR_Pathway EGFR Signaling Pathway Sofosbuvir->EGFR_Pathway can modulate Cell_Proliferation Cell Proliferation EGFR_Pathway->Cell_Proliferation promotes Cell_Survival Cell Survival EGFR_Pathway->Cell_Survival promotes

References

Validating the Anti-Zika Virus Activity of Wulfenioidin F: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Wulfenioidin F's anti-Zika virus (ZIKV) activity, alongside alternative compounds. This document summarizes key experimental data, details relevant methodologies, and visualizes critical workflows and pathways to support further research and development in the fight against Zika virus.

Introduction to this compound

This compound is a diterpenoid compound isolated from Orthosiphon wulfenioides, a plant found in Southern China. Recent studies have identified this compound and its analogs as promising candidates for anti-Zika virus therapeutics. The primary mechanism of action for these compounds appears to be the inhibition of the Zika virus envelope (E) protein expression, which is crucial for the virus's entry into host cells. Some related compounds, like biswulfenioidins, have also been shown to inhibit the NS5 protein, which is involved in viral replication. This dual-target potential within the wulfenoidin class of compounds makes them an area of significant interest for antiviral drug discovery.

Comparative Analysis of Anti-Zika Virus Activity

While experimental data on this compound's anti-ZIKV activity is currently limited to Vero cells, a common cell line for virological studies, a comparison with other known ZIKV inhibitors across a range of cell lines provides valuable context for its potential efficacy. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and other compounds in various cell lines relevant to Zika virus pathogenesis, including those of renal (Vero), pulmonary (A549), hepatic (Huh7), neuronal (SH-SY5Y), and placental (JEG-3) origin.

Table 1: Anti-Zika Virus Activity (EC50 in µM) of this compound and Comparative Compounds in Different Cell Lines

CompoundVeroA549Huh7SH-SY5YJEG-3
This compound 8.50[1]N/AN/AN/AN/A
Wulfenioidin D8.07[1]N/AN/AN/AN/A
Ribavirin->10---
SofosbuvirIneffective-0.4 - 5~32-
Chloroquine9.82-2.72--
Baicalein-124.88---
Isoquercitrin-15.514.09.7-

N/A: Data not available from the searched sources. '-': Not specified or not applicable in the searched sources.

Table 2: Cytotoxicity (CC50 in µM) of this compound and Comparative Compounds in Different Cell Lines

CompoundVeroA549Huh7SH-SY5YJEG-3
This compound >100[1]N/AN/AN/AN/A
Wulfenioidin D>100[1]N/AN/AN/AN/A
Ribavirin>200>50---
Sofosbuvir>100->100>100-
Chloroquine134.54->50--
Baicalein->800---
Isoquercitrin-551.2326.8582.2-

N/A: Data not available from the searched sources. '-': Not specified or not applicable in the searched sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-Zika virus activity and cytotoxicity of compounds like this compound.

Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for quantifying the titer of infectious virus and assessing the neutralizing capacity of antiviral compounds.

a. Cell Seeding:

  • Seed susceptible cells (e.g., Vero cells) into 24-well plates at a density that will result in a confluent monolayer the following day.

  • Incubate overnight at 37°C with 5% CO2.

b. Compound and Virus Preparation:

  • Prepare serial dilutions of the test compound (e.g., this compound) in a serum-free culture medium.

  • Dilute the Zika virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units [PFU]/well).

  • Mix equal volumes of each compound dilution with the diluted virus and incubate for 1-2 hours at 37°C to allow the compound to neutralize the virus.

c. Infection and Overlay:

  • Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Incubate for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes to ensure even distribution of the virus.

  • Aspirate the inoculum and overlay the cells with a medium containing a gelling agent (e.g., 1% methylcellulose or agarose) to restrict virus spread and form localized plaques.

d. Incubation and Staining:

  • Incubate the plates at 37°C with 5% CO2 for 3-5 days, allowing plaques to form.

  • Fix the cells with a solution such as 4% paraformaldehyde.

  • Stain the cells with a solution like crystal violet, which stains the cells but leaves the viral plaques clear.

e. Quantification:

  • Count the number of plaques in each well.

  • The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

a. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

b. Compound Treatment:

  • Prepare serial dilutions of the test compound in a culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

c. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

d. Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

e. Calculation:

  • The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Western Blot for ZIKV E Protein Expression

This technique is used to detect and quantify the expression of specific proteins, such as the Zika virus envelope (E) protein.

a. Cell Lysis:

  • Infect cells with Zika virus in the presence or absence of the test compound.

  • After the desired incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

b. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

c. Gel Electrophoresis and Transfer:

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the ZIKV E protein.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

e. Detection:

  • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Immunofluorescence Assay for ZIKV Infection

This assay allows for the visualization of viral proteins within infected cells.

a. Cell Culture and Infection:

  • Grow cells on coverslips in a 24-well plate.

  • Infect the cells with Zika virus in the presence or absence of the test compound.

b. Fixation and Permeabilization:

  • After incubation, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent like Triton X-100 to allow antibodies to enter the cells.

c. Immunostaining:

  • Block the cells to prevent non-specific antibody binding.

  • Incubate with a primary antibody against a ZIKV protein (e.g., envelope protein).

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the cell nuclei with DAPI.

d. Imaging:

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The presence of fluorescence indicates infected cells.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Antiviral_Activity cluster_cell_prep Cell Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis Cell_Seeding Seed Vero/other cells in 24-well plate Infection Infect cell monolayer Cell_Seeding->Infection Compound_Dilution Prepare serial dilutions of this compound Incubation Pre-incubate ZIKV with this compound Compound_Dilution->Incubation Virus_Prep Prepare ZIKV stock Virus_Prep->Incubation Incubation->Infection Overlay Add methylcellulose overlay Infection->Overlay Plaque_Formation Incubate for 3-5 days Overlay->Plaque_Formation Staining Fix and stain cells Plaque_Formation->Staining Quantification Count plaques and calculate EC50 Staining->Quantification

Caption: Workflow for Plaque Reduction Neutralization Assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement Seed_Cells Seed cells in 96-well plate Treat_Cells Add compound to cells Seed_Cells->Treat_Cells Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilizing agent Incubate_MTT->Solubilize Read_Absorbance Measure absorbance and calculate CC50 Solubilize->Read_Absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

Wulfenioidin_F_Mechanism_of_Action cluster_entry Viral Entry cluster_replication Viral Replication ZIKV Zika Virus Attachment Attachment to Host Receptors ZIKV->Attachment Host_Cell Host Cell Wulfenioidin_F This compound E_Protein_Expression Envelope (E) Protein Expression Wulfenioidin_F->E_Protein_Expression Inhibits Internalization Endocytosis Attachment->Internalization Internalization->E_Protein_Expression Replication_Complex Formation of Replication Complex E_Protein_Expression->Replication_Complex New_Virions Assembly of New Virions Replication_Complex->New_Virions New_Virions->ZIKV Release

Caption: Proposed Mechanism of Action of this compound.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity against the Zika virus in Vero cells, with a favorable cytotoxicity profile. Its mechanism of action, targeting the viral envelope protein, presents a compelling avenue for antiviral development. However, to fully validate its potential, further research is imperative. Key future directions should include:

  • Broad-spectrum cell line testing: Evaluating the efficacy of this compound in a wider range of human cell lines, particularly those of neuronal and placental origin, is critical to understanding its potential for treating the most severe manifestations of Zika virus infection.

  • In vivo studies: Animal model studies are necessary to assess the pharmacokinetics, safety, and in vivo efficacy of this compound.

  • Mechanism of action studies: Further elucidation of the precise molecular interactions between this compound and the ZIKV E protein could aid in the development of more potent derivatives.

By pursuing these research avenues, the scientific community can better ascertain the therapeutic potential of this compound and its analogs as a novel treatment for Zika virus infection.

References

Comparative Analysis of Antiviral Potency: Wulfenioidin F, L, and H Against Zika Virus

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-ZIKV properties of Wulfenioidin F, L, and H, focusing on their comparative potency, mechanism of action, and the experimental protocols used for their evaluation.

Researchers have identified a series of diterpenoids, known as Wulfenioidins, from the plant Orthosiphon wulfenioides, which exhibit promising antiviral activity against the Zika virus (ZIKV). This guide provides a comparative analysis of the antiviral potency of three of these compounds: this compound, L, and H. The data presented is compiled from peer-reviewed research and is intended for an audience of researchers, scientists, and drug development professionals.

Quantitative Analysis of Antiviral Potency

The antiviral efficacy of this compound and H against the Zika virus has been quantified, with Wulfenioidin L being qualitatively described as less potent. The following table summarizes the available data.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Zika Virus (ZIKV)Vero8.07>100>12.39[1]
Wulfenioidin H Zika Virus (ZIKV)Vero8.50>100>11.76[1]
Wulfenioidin L Zika Virus (ZIKV)VeroLess potent than F and HNot ReportedNot Reported[2]

EC50: Half-maximal effective concentration. The concentration of a drug that gives half of the maximal response. CC50: 50% cytotoxic concentration. The concentration of a drug that kills 50% of the cells. Selectivity Index (SI): The ratio of CC50 to EC50, which indicates the therapeutic window of a compound.

Mechanism of Action: Inhibition of ZIKV Envelope Protein Expression

Studies have shown that this compound and H interfere with the replication of the Zika virus by inhibiting the expression of the ZIKV envelope (E) protein[1]. The E protein is crucial for the virus's entry into host cells and is a key component of the viral particle's structure. By suppressing the expression of this protein, these compounds effectively halt the viral life cycle.

The precise signaling pathway through which Wulfenioidins inhibit ZIKV E protein expression is a subject of ongoing research. However, a proposed mechanism involves interference with the viral replication complex and the host cell machinery co-opted by the virus for protein synthesis.

G cluster_virus_lifecycle Zika Virus Life Cycle cluster_inhibition Inhibition by Wulfenioidins ZIKV Zika Virus Attachment Attachment to Host Cell (via Envelope Protein) ZIKV->Attachment Entry Viral Entry (Endocytosis) Attachment->Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Replication RNA Replication Translation->Replication Inhibition_Point Inhibition of Envelope Protein Expression Translation->Inhibition_Point Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release Wulfenioidin This compound & H Wulfenioidin->Inhibition_Point Inhibition_Point->Assembly Disruption

Proposed mechanism of action for this compound and H against Zika Virus.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound and H's antiviral activity.

Cell Culture and Virus
  • Cell Line: African green monkey kidney epithelial cells (Vero) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Virus: The Zika virus (strain ZIKV/SZ01/2016) was propagated in Vero cells. Viral titers were determined by a plaque assay on Vero cell monolayers.

Cytotoxicity Assay
  • Vero cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.

  • The cell culture medium was replaced with fresh medium containing various concentrations of the Wulfenioidin compounds (typically in a serial dilution).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The 50% cytotoxic concentration (CC50) was calculated from the dose-response curves.

Antiviral Activity Assay (Plaque Reduction Assay)
  • Vero cells were seeded in 12-well plates and grown to confluence.

  • The cells were infected with ZIKV at a multiplicity of infection (MOI) of 0.1 for 2 hours at 37°C.

  • After viral adsorption, the inoculum was removed, and the cells were washed with PBS.

  • The cells were then overlaid with DMEM containing 1% low-melting-point agarose and various concentrations of the Wulfenioidin compounds.

  • The plates were incubated at 37°C for 4-5 days until viral plaques were visible.

  • The cells were fixed with 4% paraformaldehyde and stained with 1% crystal violet.

  • The number of plaques was counted, and the half-maximal effective concentration (EC50) was calculated by comparing the number of plaques in treated wells to that in untreated control wells.

G cluster_workflow Antiviral Assay Workflow start Seed Vero Cells in 12-well plates infect Infect with ZIKV (MOI=0.1) start->infect adsorb Viral Adsorption (2 hours) infect->adsorb wash Wash with PBS adsorb->wash overlay Overlay with Agarose + Wulfenioidins wash->overlay incubate Incubate for 4-5 days overlay->incubate fix_stain Fix with Paraformaldehyde & Stain with Crystal Violet incubate->fix_stain count Count Plaques & Calculate EC50 fix_stain->count

Workflow for the plaque reduction assay to determine antiviral activity.

Conclusion

This compound and H demonstrate notable in vitro antiviral activity against the Zika virus, with a clear mechanism of action involving the inhibition of the viral envelope protein expression. Their high selectivity indices suggest a favorable safety profile, making them promising candidates for further preclinical development. While Wulfenioidin L is reported to be less potent, its potential as an alternative warrants further quantitative investigation. The experimental protocols provided here offer a basis for the replication and extension of these findings in other research settings. Future studies should focus on elucidating the precise molecular targets within the host or viral machinery and evaluating the in vivo efficacy of these compounds.

References

confirming the mechanism of action of Wulfenioidin F in viral entry inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Wulfenioidin F and its potential as a viral entry inhibitor, specifically against the Zika virus (ZIKV). By comparing its mechanism and efficacy with other known viral entry inhibitors, this document serves as a valuable resource for researchers in the field of antiviral drug discovery and development.

Introduction to this compound

This compound is a diterpenoid compound isolated from the plant Orthosiphon wulfenioides. Recent studies have highlighted the potential of a class of compounds known as Wulfenioidins as potent anti-Zika virus agents. The primary mechanism of action for these compounds is the inhibition of viral entry by suppressing the expression of the Zika virus envelope (E) protein, a crucial component for the virus to enter host cells. While specific quantitative data for this compound is still emerging, studies on closely related Wulfenioidins provide strong evidence of their antiviral efficacy.

Mechanism of Action: Inhibition of Viral E Protein Expression

This compound and its analogues interfere with the replication of the Zika virus by specifically targeting the expression of the viral envelope (E) protein.[1] This inhibition of E protein synthesis prevents the formation of new, infectious viral particles, thereby halting the spread of the virus.

cluster_virus_lifecycle Zika Virus Lifecycle cluster_inhibition Mechanism of this compound ZIKV Zika Virus ViralEntry Viral Entry ZIKV->ViralEntry Attachment & Fusion HostCell Host Cell Replication Viral RNA Replication & Protein Synthesis ViralEntry->Replication Uncoating Assembly Virion Assembly Replication->Assembly Structural Proteins (including E protein) Release New Virions Released Assembly->Release WulfenioidinF This compound Inhibition Inhibition of E Protein Expression WulfenioidinF->Inhibition Inhibition->Replication

Caption: Mechanism of this compound in inhibiting Zika virus replication.

Comparative Performance Data

While the specific EC50 value for this compound in a viral entry inhibition assay is not yet published, the following tables provide a comparison with its close analogues and other known Zika virus entry inhibitors.

Table 1: Anti-Zika Virus Activity of Wulfenioidin Compounds
CompoundEC50 (µM)Mechanism of ActionCell LineReference
Wulfenioidin Analogue (Compound 3)8.07Inhibition of ZIKV E Protein ExpressionVero[1]
Wulfenioidin H (Compound 5)8.50Inhibition of ZIKV E Protein ExpressionVero[1][2]
Table 2: Comparative Efficacy of Other Zika Virus Entry Inhibitors
CompoundTargetIC50/EC50 (µM)Cell LineReference
Small Molecules
Pyrimidine-Der1E ProteinIC50 = 4.23Vero-E6[3]
CurcuminE ProteinIC50 = 1.90Vero[4]
NanchangmycinClathrin-mediated endocytosisIC50 = 0.1 - 0.4U2OS, HBMEC, Jeg-3[4]
NiclosamidePost-entryIC50 = 0.37 (RNA levels)SNB-19[5]
PHA-690509Post-entryIC50 = 1.72 (RNA levels)SNB-19[5]
Peptide Inhibitors
Ev37EndosomeReduces 87% of infection at 10 µMHuh-7[4]
Antibodies
AZ1p (scFv)Fusion LoopIC50 = 397.4 nMVero[6]
AZ6m (scFv)Fusion LoopIC50 = 311.4 nMVero[6]
2F-8 (mAb)E Protein Domain IIIPotent in vitro neutralizationVero

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other viral entry inhibitors.

Zika Virus Propagation and Titration

A standardized protocol is essential for consistent and reproducible results in antiviral assays.

start Start seed_cells Seed Vero cells start->seed_cells infect_cells Infect cells with ZIKV (low MOI) seed_cells->infect_cells incubate Incubate for 3-9 days infect_cells->incubate harvest Harvest supernatant incubate->harvest purify Purify and concentrate virus harvest->purify titrate Titrate virus stock (Plaque Assay or TCID50) purify->titrate end End titrate->end

Caption: Experimental workflow for Zika virus propagation and titration.

Protocol:

  • Cell Culture: Vero E6 cells are cultured in MEM supplemented with 2% FBS.

  • Infection: Confluent cell monolayers are infected with ZIKV at a low multiplicity of infection (MOI) of 0.2-0.4.

  • Incubation: The infected cells are incubated for 3-9 days, monitoring for cytopathic effect (CPE).

  • Harvesting: The supernatant containing the virus is harvested and clarified by centrifugation.

  • Purification: The virus is concentrated by precipitation with PEG 8000 and further purified by sucrose cushion ultracentrifugation.

  • Titration: The final virus titer is determined by a standard plaque assay or TCID50 assay on Vero E6 cells.

Western Blot for ZIKV E Protein Expression

This protocol is representative of the method used to determine the effect of Wulfenioidins on ZIKV E protein expression.

start Start treat_cells Infect Vero cells with ZIKV & treat with this compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with anti-ZIKV E primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL and image secondary_ab->detection end End detection->end

Caption: Western blot workflow for detecting ZIKV E protein.

Protocol:

  • Cell Treatment: Vero cells are seeded and infected with ZIKV. Concurrently, cells are treated with varying concentrations of this compound or a vehicle control.

  • Cell Lysis: At 48-72 hours post-infection, cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the ZIKV envelope protein. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Immunofluorescence Assay for ZIKV E Protein

This assay provides a visual confirmation of the inhibition of ZIKV E protein expression within the host cells.

Protocol:

  • Cell Seeding and Infection: Vero cells are seeded on coverslips in a 24-well plate. The following day, cells are infected with ZIKV at an MOI of 1 and treated with this compound.

  • Fixation and Permeabilization: At 48-72 hours post-infection, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Blocking: Non-specific binding is blocked with 3% BSA in PBS.

  • Antibody Staining: Cells are incubated with a primary antibody against the ZIKV envelope protein, followed by a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

  • Imaging: The cells are visualized using a fluorescence microscope to assess the level of E protein expression.

Conclusion

This compound, as part of the broader class of Wulfenioidin compounds, demonstrates significant promise as a Zika virus entry inhibitor. Its mechanism of action, involving the suppression of the viral envelope protein expression, presents a distinct and valuable target for antiviral therapy. While further studies are required to quantify the specific efficacy of this compound, the data from its analogues suggest a potency comparable to or exceeding that of other known small molecule inhibitors. The experimental protocols provided herein offer a framework for the continued investigation and comparative analysis of this compound and other novel antiviral candidates.

References

Wulfenioidin F: An Inquiry into its Anti-Zika Virus Potential and the Quest for Independent Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Executive Summary

Wulfenioidin F, a diterpenoid isolated from Orthosiphon wulfenioides, has emerged as a compound of interest in the search for novel antiviral agents against the Zika virus (ZIKV). Initial studies have suggested its potential as a potent inhibitor of ZIKV replication, purportedly by targeting the viral envelope (E) protein. However, a thorough review of the current scientific literature reveals a critical gap: the absence of independent studies to cross-validate these initial findings. This guide provides a comprehensive overview of the existing data on this compound and its analogs, juxtaposed with the established anti-ZIKV drug, Ribavirin, and other natural compounds. While the preliminary data is promising, the lack of independent verification underscores a crucial next step for the research community to confirm the therapeutic potential of this compound.

Comparative Analysis of Anti-Zika Virus Activity

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound and related compounds against Zika virus. It is important to note that the data for Wulfenioidins originates from a single research group, and awaits independent confirmation.

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound Not SpecifiedNot SpecifiedPotent (details not fully available)Not SpecifiedNot Specified[1]
Wulfenioidin D Not SpecifiedVero8.07>100>12.39[2][3]
Wulfenioidin H Not SpecifiedVero8.50>100>11.76[2][3]
Biswulfenioidin (cpd 5) Not SpecifiedVeroPotent (superior to Ribavirin)Negligible cytotoxicityNot Specified
Biswulfenioidin (cpd 6) Not SpecifiedVeroPotent (superior to Ribavirin)Negligible cytotoxicityNot Specified
Ribavirin ZIKVVeroNot SpecifiedNot SpecifiedNot Specified[1][4]
Ribavirin ZIKVSH-SY5YPartial suppression at 10 µg/mLNot SpecifiedNot Specified[5]
Ribavirin ZIKVC6/36Significant inhibition at 10 µg/mLNot SpecifiedNot Specified[5]

Key Observations:

  • Wulfenioidins D and H, structurally related to this compound, have demonstrated anti-ZIKV activity with EC₅₀ values in the low micromolar range and showed no significant cytotoxicity in Vero cells at concentrations up to 100 µM[2][3].

  • Biswulfenioidins, dimers of diterpenoids from the same plant, are reported to have potent anti-ZIKV activity, even superior to Ribavirin, with negligible cytotoxicity.

  • While this compound is qualitatively described as potent, specific EC₅₀ and CC₅₀ values from peer-reviewed, independent studies are not currently available in the public domain. One source mentions that this compound and H are more potent than Wulfenioidin L and Ribavirin[1][4].

Proposed Mechanism of Action: Targeting the Zika Virus Envelope Protein

The primary mechanism of action proposed for Wulfenioidins, including this compound, is the inhibition of Zika virus entry into host cells by suppressing the expression of the ZIKV envelope (E) protein[1]. The E protein is a critical component of the viral surface and is essential for binding to host cell receptors and mediating membrane fusion. By inhibiting the E protein, Wulfenioidins may prevent the initial stages of viral infection.

In contrast, Ribavirin, a guanosine analog, has a broader mechanism of action, primarily by inhibiting the viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of the viral genome[5].

Below is a conceptual diagram illustrating the proposed signaling pathway of this compound's anti-Zika virus activity.

G ZIKV Zika Virus Particle Receptor Host Cell Receptor ZIKV->Receptor Binding E_Protein ZIKV Envelope (E) Protein HostCell Host Cell Receptor->HostCell Internalization WulfenioidinF This compound WulfenioidinF->E_Protein Inhibits Expression caption Proposed mechanism of this compound.

Caption: Proposed mechanism of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on common practices for testing anti-Zika virus compounds.

In Vitro Anti-Zika Virus Assay (Plaque Reduction Assay)

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

G A 1. Seed Vero cells in 24-well plates B 2. Incubate for 24h to form a monolayer A->B E 5. Infect cell monolayers with the virus-compound mixture B->E C 3. Prepare serial dilutions of this compound D 4. Pre-incubate ZIKV with compound dilutions C->D D->E F 6. Incubate for 1-2h for viral adsorption E->F G 7. Overlay with medium containing agarose and compound F->G H 8. Incubate for 3-5 days for plaque formation G->H I 9. Fix and stain cells (e.g., with crystal violet) H->I J 10. Count plaques and calculate EC₅₀ I->J caption Workflow for Plaque Reduction Assay.

Caption: Workflow for Plaque Reduction Assay.

Detailed Steps:

  • Cell Culture: Vero cells (a monkey kidney epithelial cell line) are cultured in appropriate media and seeded into 24-well plates to form a confluent monolayer.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Infection: The cell monolayers are infected with a known amount of Zika virus that has been pre-incubated with the different concentrations of this compound.

  • Overlay: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (containing agarose or methylcellulose) and the corresponding concentration of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.

  • Quantification: After several days of incubation, the cells are fixed and stained. The number of plaques in the presence of the compound is compared to the number in the untreated control wells. The 50% effective concentration (EC₅₀) is then calculated, representing the concentration of the compound that inhibits plaque formation by 50%.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Detailed Steps:

  • Cell Seeding: Vero cells are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with the same serial dilutions of this compound as used in the antiviral assay.

  • Incubation: The plates are incubated for a period similar to the duration of the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Quantification: The formazan is solubilized, and the absorbance is measured using a spectrophotometer. The 50% cytotoxic concentration (CC₅₀) is calculated, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The initial data on this compound and its analogs from Orthosiphon wulfenioides present a compelling case for further investigation into their potential as anti-Zika virus therapeutics. The proposed mechanism of targeting the viral envelope protein is a promising strategy for inhibiting viral entry.

However, the paramount importance of independent cross-validation cannot be overstated. The scientific community, particularly researchers in virology and natural product drug discovery, is encouraged to undertake independent studies to replicate and expand upon the initial findings. Future research should focus on:

  • Independent verification of the anti-ZIKV activity of this compound in various cell lines and with different ZIKV strains.

  • Elucidation of the precise molecular interactions between this compound and the ZIKV E protein.

  • In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

  • Structure-activity relationship (SAR) studies to potentially design more potent and specific analogs.

Without such independent validation, this compound remains a promising but unconfirmed candidate in the fight against Zika virus. Collaborative and transparent research efforts will be essential to determine if this natural compound can be translated into a clinically effective antiviral drug.

References

A Head-to-Head Comparison of Wulfenioidin F and Other Natural Product-Based Antivirals Against Zika Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In the ongoing search for effective antiviral therapies derived from natural sources, a comprehensive head-to-head comparison of Wulfenioidin F with other promising natural product-based antivirals has been conducted. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance against Zika virus (ZIKV), supported by experimental data, to inform future research and development efforts.

Executive Summary

This guide focuses on the anti-Zika virus properties of this compound, a diterpenoid isolated from Orthosiphon wulfenioides, and compares its efficacy to other well-known natural antiviral compounds: Gossypol, Berberine, Emodin, Quercetin, and Curcumin. The comparison is based on their half-maximal effective concentration (EC50), cytotoxic concentration (CC50), and their distinct mechanisms of action. While direct comparative studies under identical conditions are limited, this guide synthesizes available data from studies utilizing comparable cell lines (primarily Vero cells) to provide an objective overview.

Data Presentation: Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and other selected natural products against Zika virus. It is important to note that the data is compiled from various studies, and experimental conditions may have differed.

Natural ProductVirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Mechanism of Action
This compound ZIKVVero8.07[1][2][3]>100[1][2][3]>12.39Inhibition of ZIKV envelope (E) protein expression[1][2][3][4]
Gossypol ZIKVVero E62.29 - 4.9822.82 - 72.134.3 - 17.1Targets the ZIKV envelope (E) protein, particularly the domain III region[5][6]
Berberine ZIKVVero0.7 - 5.7>200>35.1 - >285.7Impairs the formation of infectious viral particles; may involve inhibition of p38 signaling[7][8][9][10]
Emodin ZIKVVero E6~3.20~68.60~21.44Direct virucidal effect on ZIKV particles[11][12][13]
Quercetin ZIKVVero~2.30>500>217Inhibition of ZIKV NS5 RNA-dependent RNA polymerase (RdRp)[14][15]
Curcumin ZIKVVeroActivity at 12.5-50--Interferes with the binding of the virus to host cells[16][17]

Mechanisms of Action and Signaling Pathways

The diverse antiviral strategies of these natural products are a key aspect of this comparison. This compound and Gossypol both target the ZIKV envelope (E) protein, which is crucial for viral entry into host cells. In contrast, Berberine acts at a later stage, affecting the maturation of new virus particles. Emodin exhibits a direct virucidal effect, inactivating the virus before it can infect cells. Quercetin inhibits a critical viral enzyme, the RNA-dependent RNA polymerase (RdRp), thereby halting the replication of the viral genome. Curcumin's mechanism involves preventing the initial attachment of the virus to the host cell surface.

ZIKV_Lifecycle_Inhibition Zika Virus Lifecycle and Inhibition by Natural Products Cell Surface Receptors Cell Surface Receptors Attachment & Entry Attachment & Entry Cell Surface Receptors->Attachment & Entry Endosome Endosome Attachment & Entry->Endosome Uncoating & RNA Release Uncoating & RNA Release Endosome->Uncoating & RNA Release Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating & RNA Release->Translation & Polyprotein Processing RNA Replication (RdRp) RNA Replication (RdRp) Translation & Polyprotein Processing->RNA Replication (RdRp) Virion Assembly Virion Assembly RNA Replication (RdRp)->Virion Assembly Virion Maturation & Release Virion Maturation & Release Virion Assembly->Virion Maturation & Release New ZIKV Particles New ZIKV Particles Virion Maturation & Release->New ZIKV Particles Emodin Emodin ZIKV Particle ZIKV Particle Emodin->ZIKV Particle Virucidal Curcumin Curcumin Curcumin->Attachment & Entry Inhibits Binding Wulfenioidin_F This compound Wulfenioidin_F->Attachment & Entry Inhibits E Protein Gossypol Gossypol Gossypol->Attachment & Entry Inhibits E Protein Quercetin Quercetin Quercetin->RNA Replication (RdRp) Inhibits RdRp Berberine Berberine Berberine->Virion Maturation & Release Inhibits Maturation

Caption: ZIKV lifecycle and points of inhibition by natural products.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: the Plaque Reduction Assay for determining antiviral efficacy and the MTT Assay for assessing cytotoxicity.

Plaque Reduction Assay (for EC50 Determination)

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Seeding: Vero cells are seeded into 6- or 12-well plates and cultured until they form a confluent monolayer.

  • Compound Dilution: The natural product is serially diluted to a range of concentrations.

  • Virus Infection: The cell monolayers are infected with a known amount of Zika virus (expressed as plaque-forming units, PFU) in the presence of the various concentrations of the natural product. A control group is infected in the absence of the compound.

  • Incubation and Overlay: After a short incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions called plaques.

  • Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: The number of plaques in each well is counted. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

MTT Assay (for CC50 Determination)

The MTT assay is a colorimetric assay used to assess cell viability and, conversely, the cytotoxicity of a compound.

  • Cell Seeding: Vero cells are seeded into 96-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of the natural product for a period that typically corresponds to the duration of the antiviral assay.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Conclusion

This compound demonstrates promising anti-Zika virus activity with a favorable cytotoxicity profile. Its mechanism of targeting the viral envelope protein is shared by other potent natural products like Gossypol. The diverse mechanisms of action exhibited by the compared natural products highlight the rich chemical diversity available in nature for antiviral drug discovery. Further research, including in vivo studies and investigations into synergistic combinations, is warranted to fully elucidate the therapeutic potential of these compounds. This guide serves as a valuable resource for researchers in the field, providing a foundation for the continued exploration of natural products in the fight against viral diseases.

References

Wulfenioidin F: A Favorable Toxicity Profile in Comparison to Ribavirin for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Emerging research on Wulfenioidin F, a novel diterpenoid isolated from Orthosiphon wulfenioides, suggests a potentially safer alternative to the broad-spectrum antiviral agent Ribavirin. While direct comparative toxicity studies are limited, available data indicates that this compound and related compounds exhibit a lower toxicity profile, a critical consideration for drug development professionals. This guide provides a comprehensive comparison based on current scientific literature, including available quantitative data, detailed experimental methodologies for key toxicity assays, and visual representations of experimental workflows.

Executive Summary

Ribavirin, a cornerstone of antiviral therapy for decades, is well-known for its significant dose-limiting toxicities, primarily hemolytic anemia and teratogenicity. These adverse effects often complicate patient management and restrict its use in certain populations. This compound, a compound with demonstrated anti-Zika virus activity, is emerging as a promising candidate with preliminary data suggesting a more favorable safety profile. This guide synthesizes the available toxicity data for both compounds to aid researchers and drug developers in evaluating the potential of this compound as a next-generation antiviral agent.

Comparative Toxicity Analysis

The following tables summarize the available quantitative and qualitative toxicity data for this compound and Ribavirin. It is important to note that direct, head-to-head comparative studies are not yet available in the public domain. Data for this compound is based on studies of closely related diterpenoids isolated from the same plant source.

Toxicity Parameter This compound (and related Diterpenoids) Ribavirin References
In Vitro Cytotoxicity (Vero Cells) No significant cytotoxicity observed at 100 μM (for related wulfenioidins)Data not available in a comparable format[1][2]
Hemolytic Activity Data not availablePrimary dose-limiting toxicity is hemolytic anemia
Teratogenicity/Embryotoxicity Data not availableTeratogenic and embryotoxic in all animal species studied

Table 1: Comparison of Key Toxicity Parameters

In-Depth Toxicity Profiles

This compound

Research into the toxicity of this compound is still in its early stages. However, a study on structurally similar diterpenoids, wulfenioidins D-N, isolated from Orthosiphon wulfenioides, provides initial safety insights. In this study, compounds 3 and 5 demonstrated no significant cytotoxicity towards Vero cells at a concentration of 100 μM[1][2]. This suggests that compounds from this class may possess a wide therapeutic window. There is currently no published data on the hemolytic activity or teratogenicity of this compound. The general sentiment in the existing literature suggests a potential for lower toxicity compared to Ribavirin, particularly concerning damage to red blood cells[3].

Ribavirin

The toxicity profile of Ribavirin is well-documented. Its primary and most significant adverse effect is hemolytic anemia, which can be severe and necessitates dose reduction or discontinuation of therapy. The mechanism involves the accumulation of Ribavirin triphosphate in erythrocytes, leading to oxidative stress and cell lysis.

Furthermore, Ribavirin is a potent teratogen and embryotoxin. Studies across multiple animal species have demonstrated its ability to cause fetal malformations and death. Consequently, its use is strictly contraindicated in pregnant women and their male partners. Other notable adverse effects include cardiac events, pancreatitis, and neuropsychiatric symptoms.

Experimental Protocols

To facilitate further research and standardized comparison, this section details the methodologies for key toxicity assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., Vero cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or Ribavirin) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50

Figure 1: Workflow for the In Vitro Cytotoxicity (MTT) Assay.
Hemolysis Assay

This assay determines the ability of a compound to damage red blood cells.

Principle: Hemolysis results in the release of hemoglobin from red blood cells, which can be quantified spectrophotometrically.

Protocol:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in the presence of an anticoagulant.

  • Erythrocyte Isolation: Centrifuge the blood to separate the plasma and buffy coat. Wash the red blood cells (RBCs) multiple times with an isotonic buffer (e.g., PBS).

  • RBC Suspension: Prepare a standardized suspension of RBCs (e.g., 2% v/v) in the buffer.

  • Compound Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the test compound. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant containing the released hemoglobin.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis isolate_rbcs Isolate & Wash Red Blood Cells prepare_suspension Prepare RBC Suspension isolate_rbcs->prepare_suspension mix_samples Mix RBCs with Test Compound prepare_suspension->mix_samples incubate_samples Incubate (37°C) mix_samples->incubate_samples centrifuge_plate Centrifuge Plate incubate_samples->centrifuge_plate collect_supernatant Collect Supernatant centrifuge_plate->collect_supernatant read_absorbance Measure Absorbance (540 nm) collect_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis

Figure 2: Workflow for the Hemolysis Assay.
In Vitro Teratogenicity Assay (Embryonic Stem Cell Test - EST)

The EST is an in vitro method to assess the teratogenic potential of a compound.

Principle: The assay evaluates the effect of a compound on the differentiation of embryonic stem cells into contracting cardiomyocytes and the cytotoxicity in both embryonic stem cells and differentiated fibroblasts.

Protocol:

  • Cell Culture: Culture murine embryonic stem (ES) cells and 3T3 fibroblasts under standard conditions.

  • Cytotoxicity Assessment: Determine the IC50 (50% inhibitory concentration) of the test compound on both ES cells and 3T3 fibroblasts using a standard cytotoxicity assay.

  • Differentiation Assay: a. Induce the differentiation of ES cells into embryoid bodies (EBs) using the hanging drop method. b. Expose the developing EBs to various concentrations of the test compound over several days. c. Monitor the EBs for the presence of contracting cardiomyocytes at specific time points.

  • Data Analysis: Determine the ID50 (50% inhibition of differentiation) of the test compound. Use the IC50 values from both cell lines and the ID50 value in a predictive model to classify the teratogenic potential of the compound.

EST_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_differentiation Differentiation Assay cluster_prediction Prediction es_cells Embryonic Stem Cells treat_es Treat with Compound es_cells->treat_es form_ebs Form Embryoid Bodies (EBs) es_cells->form_ebs fibroblasts 3T3 Fibroblasts treat_fibroblasts Treat with Compound fibroblasts->treat_fibroblasts ic50_es Determine IC50 (ES) treat_es->ic50_es ic50_fibroblasts Determine IC50 (3T3) treat_fibroblasts->ic50_fibroblasts predictive_model Predictive Model ic50_es->predictive_model ic50_fibroblasts->predictive_model treat_ebs Treat EBs with Compound form_ebs->treat_ebs monitor_diff Monitor for Cardiomyocyte Differentiation treat_ebs->monitor_diff id50 Determine ID50 monitor_diff->id50 id50->predictive_model

Figure 3: Workflow for the Embryonic Stem Cell Test (EST).

Conclusion and Future Directions

The available evidence, though preliminary, positions this compound as a compound of interest for antiviral research, potentially offering a safer alternative to Ribavirin. The lack of significant cytotoxicity of related wulfenioidins at high concentrations is a promising indicator. However, to fully validate its lower toxicity profile, further rigorous studies are imperative. Direct comparative studies evaluating the cytotoxicity, hemolytic activity, and teratogenic potential of this compound against Ribavirin are critical next steps. The experimental protocols provided in this guide offer a framework for conducting such essential research. As the scientific community continues to explore novel antiviral agents, a focus on compounds with improved safety profiles, such as this compound, will be paramount in developing more effective and tolerable treatments for viral diseases.

References

Assessing the Synergistic Antiviral Effects of Wulfenioidin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for assessing the synergistic antiviral effects of Wulfenioidin F, a novel diterpenoid with promising activity against Zika virus (ZIKV), when used in combination with other antiviral drugs. This document is intended for researchers, scientists, and drug development professionals interested in exploring new therapeutic strategies for viral infections. While direct experimental data on the synergistic effects of this compound is not yet available, this guide outlines the established methodologies and proposes a framework for such investigations.

Introduction to this compound

This compound is a structurally diverse diterpenoid isolated from the plant Orthosiphon wulfenioides. Recent studies have demonstrated its potential as an antiviral agent, particularly against the Zika virus. Research indicates that this compound and related compounds exhibit anti-Zika virus activity by interfering with viral replication through the inhibition of the ZIKV envelope (E) protein expression[1]. Notably, wulfenioidins F and H have been identified as more potent than other analogues like wulfenioidin L[2]. Given its mechanism of action, exploring its synergistic potential with other antiviral drugs that target different stages of the viral life cycle is a logical and promising area of research.

Potential for Synergistic Combinations

The principle of synergistic drug combination in antiviral therapy is to achieve a greater therapeutic effect than the sum of the individual drugs, potentially at lower concentrations, which can also help in reducing toxicity and the emergence of drug-resistant viral strains[3][4][5]. An ideal combination would involve drugs with different mechanisms of action.

Given that this compound inhibits the ZIKV E protein, potential candidates for synergistic studies could include drugs that target other viral or host factors, such as:

  • Viral RNA-dependent RNA polymerase (RdRp) inhibitors: This class of drugs targets the viral enzyme responsible for replicating the viral genome.

  • Viral protease inhibitors: These drugs block the processing of viral polyproteins, a crucial step in the production of mature, functional viral proteins.

  • Host-targeting agents: These compounds inhibit host cell factors that are essential for viral replication.

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic effects of this compound with other antiviral drugs, the following experimental protocols are recommended.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to evaluate the interaction between two antimicrobial agents[6][7][8].

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two drugs (synergy, additivity, or antagonism).

Methodology:

  • Cell Culture and Virus Infection:

    • Seed susceptible cells (e.g., Vero cells) in 96-well plates and incubate until a confluent monolayer is formed.

    • Infect the cells with a predetermined titer of the virus (e.g., ZIKV) for a specified period to allow for viral adsorption.

  • Drug Dilution Series:

    • Prepare serial twofold dilutions of this compound and the other test antiviral drug in a cell culture medium.

    • In a 96-well plate, add the dilutions of this compound along the rows and the dilutions of the other antiviral drug along the columns. This creates a matrix of drug combinations.

  • Incubation and Observation:

    • Remove the viral inoculum from the infected cells and add the drug combination-containing medium to the respective wells.

    • Include wells with each drug alone as controls, as well as untreated virus-infected and uninfected cell controls.

    • Incubate the plates for a period sufficient to observe viral cytopathic effect (CPE) or to allow for viral replication.

  • Assessment of Antiviral Activity:

    • Antiviral activity can be assessed by various methods, such as:

      • CPE Inhibition Assay: Visually scoring the inhibition of virus-induced cell death.

      • Plaque Reduction Assay: Quantifying the reduction in the number of viral plaques.

      • Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) to measure viral replication.

      • Quantitative PCR (qPCR): Measuring the reduction in viral RNA levels.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined.

    • The FIC for each drug is calculated as follows:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The FIC Index is the sum of the individual FICs:

      • FIC Index = FIC of Drug A + FIC of Drug B

    • The interaction is interpreted based on the FIC Index[8][9]:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Data Presentation

The quantitative data from the checkerboard assay should be summarized in a clear and structured table to facilitate easy comparison.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Antiviral Drug X against Zika Virus

This compound (µM)Antiviral Drug X (µM)% Inhibition of Viral ReplicationFIC of this compoundFIC of Antiviral Drug XFIC IndexInteraction
MIC alone: 8
MIC alone: 10
22.5950.250.250.5Synergy
41.25920.50.1250.625Additive
15900.1250.50.625Additive
.....................

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the synergistic effects of this compound and another antiviral drug.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Cell_Seeding Seed Vero Cells in 96-well plates Virus_Infection Infect Cells with Zika Virus Cell_Seeding->Virus_Infection Add_Drugs Add Drug Combinations to Infected Cells Virus_Infection->Add_Drugs Drug_Dilution Prepare Serial Dilutions of this compound & Drug X Drug_Dilution->Add_Drugs Incubation Incubate for 48-72h Add_Drugs->Incubation Measure_Inhibition Measure Viral Inhibition (e.g., CPE, qPCR) Incubation->Measure_Inhibition Calculate_FIC Calculate FIC Index Measure_Inhibition->Calculate_FIC Determine_Interaction Determine Interaction (Synergy, Additive, Antagonism) Calculate_FIC->Determine_Interaction

Caption: Workflow for the checkerboard assay to assess antiviral synergy.

Hypothetical Signaling Pathway of Synergistic Action

This diagram illustrates a hypothetical mechanism of synergistic action where this compound and a hypothetical RdRp inhibitor target different stages of the Zika virus life cycle.

G cluster_virus Zika Virus Life Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release Wulfenioidin_F This compound Wulfenioidin_F->Assembly Inhibits Envelope Protein Expression RdRp_Inhibitor RdRp Inhibitor (Hypothetical Drug X) RdRp_Inhibitor->Replication Inhibits RdRp

Caption: Hypothetical synergistic mechanism of this compound and an RdRp inhibitor.

Conclusion

The exploration of synergistic combinations of this compound with other antiviral agents represents a promising avenue for the development of more effective and robust therapies against Zika virus and potentially other viral infections. The methodologies and frameworks presented in this guide provide a solid foundation for researchers to undertake these critical investigations. Future studies are essential to generate the experimental data needed to validate these hypotheses and to unlock the full therapeutic potential of this compound in combination therapies.

References

Wulfenioidin F: A Comparative Analysis of its Anti-Zika Virus Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral efficacy of Wulfenioidin F against the Zika virus (ZIKV), benchmarked against the established antiviral agent Ribavirin. The data presented is derived from published experimental findings, offering a clear perspective on this compound's potential as a novel therapeutic agent. Detailed experimental protocols are provided to ensure transparency and reproducibility.

Data Presentation: Antiviral Efficacy

The antiviral activity of this compound and related compounds was evaluated in cell-based assays, with the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) being key metrics for efficacy and safety, respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Zika Virus (ZIKV)Vero8.50>100>11.76[1]
Wulfenioidin DZika Virus (ZIKV)Vero8.07>100>12.39[1]
RibavirinZika Virus (ZIKV)Vero386.85Not specifiedNot applicable[2]

Key Observations:

  • This compound demonstrates potent anti-Zika virus activity with an EC50 value of 8.50 µM in Vero cells.[1]

  • Notably, this compound exhibited no significant cytotoxicity at concentrations up to 100 µM, indicating a favorable preliminary safety profile.[1]

  • When compared to Ribavirin, a broad-spectrum antiviral drug, this compound is significantly more potent in inhibiting ZIKV replication in this specific assay.[1][2] The lower EC50 value of this compound suggests that a much lower concentration is needed to achieve a similar level of viral inhibition as Ribavirin.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound's antiviral activity. These are based on standard methodologies for antiviral drug screening.

Cell Culture and Virus Propagation
  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for ZIKV propagation and antiviral assays due to their high susceptibility to infection.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Stock: Zika virus (e.g., a contemporary strain) is propagated in Vero cells. The virus titer is determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Vero cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with serial dilutions of this compound (or control compounds) and incubated for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

  • Cell Seeding: Vero cells are seeded in 24-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with ZIKV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and 1% methylcellulose.

  • Incubation: The plates are incubated for 4-5 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed with formaldehyde and stained with crystal violet to visualize the plaques.

  • EC50 Calculation: The number of plaques is counted for each compound concentration, and the 50% effective concentration (EC50) is calculated as the concentration that inhibits plaque formation by 50% compared to the virus-only control.

Western Blot for Viral Protein Expression

This method is used to determine if the compound inhibits the synthesis of viral proteins.

  • Cell Lysis: ZIKV-infected Vero cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for a ZIKV protein (e.g., the envelope protein).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the level of protein expression.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the proposed mechanism of action for this compound and related compounds.

Caption: Experimental workflow for evaluating the antiviral efficacy and mechanism of this compound.

Mechanism_of_Action ZIKV Zika Virus Receptor Host Cell Receptor ZIKV->Receptor 1. Attachment HostCell Host Cell Entry Viral Entry Receptor->Entry 2. Endocytosis Uncoating Uncoating Entry->Uncoating Translation Viral RNA Translation Uncoating->Translation Replication Viral RNA Replication (NS5 RdRp) Translation->Replication E_Protein Envelope (E) Protein Expression Translation->E_Protein Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release WulfenioidinF This compound WulfenioidinF->E_Protein Inhibition E_Protein->Assembly

Caption: Proposed mechanism of action of this compound against Zika virus replication.

References

Wulfenioidin F: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Wulfenioidin F, a novel diterpenoid compound isolated from Orthosiphon wulfenioides, has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive comparison of its documented in vitro efficacy against viral and inflammatory targets and explores the prospective in vivo applications based on available data for related compounds and extracts.

In Vitro Efficacy: Potent Antiviral and Anti-inflammatory Actions

Current research highlights the dual therapeutic potential of this compound and its analogs in antiviral and anti-inflammatory contexts. Laboratory studies have demonstrated significant activity, positioning these compounds as promising candidates for further investigation.

Antiviral Activity against Zika Virus (ZIKV)

This compound and its related compounds, Wulfenioidin H, have shown potent inhibitory effects against the Zika virus. The primary mechanism of action is the suppression of the ZIKV envelope (E) protein, which is crucial for viral entry into host cells.

Table 1: In Vitro Anti-Zika Virus Efficacy of Wulfenioidins

CompoundEC50 (µM)TargetCell LineCytotoxicity (CC50 in Vero cells)
Wulfenioidin analog8.07ZIKV Envelope (E) ProteinVero> 100 µM[1]
Wulfenioidin H8.50ZIKV Envelope (E) ProteinVeroNot specified[2]
Ribavirin (Control)-Viral RNA Polymerase-Known to cause red blood cell damage

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Anti-inflammatory Activity via NLRP3 Inflammasome Inhibition

Several diterpenoids isolated from Orthosiphon wulfenioides have demonstrated potent anti-inflammatory effects by selectively inhibiting the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[3][4][5] The mechanism involves the downstream inhibition of caspase-1 activation and the release of pro-inflammatory cytokines.[3][6]

Table 2: In Vitro Anti-inflammatory Efficacy of Diterpenoids from Orthosiphon wulfenioides

CompoundIC50 (µM)TargetMechanism
Wulfenioidin C1.05NLRP3 InflammasomeInhibition of pyroptosis
Wulfenioidones (various)0.23 - 3.43NLRP3 InflammasomeInhibition of LDH release
Wulfenioidones L-W (Compound 1)5.81NLRP3 InflammasomeInhibition of LDH release, decreased CASP1 and IL-1β activation[7]
MCC950 (Control)0.027NLRP3 InflammasomeSelective inhibitor

IC50: Half-maximal inhibitory concentration. LDH: Lactate dehydrogenase, a marker of cell death.

In Vivo Efficacy: An Emerging Picture

Direct in vivo studies on the efficacy of isolated this compound are currently limited in publicly available literature. However, preliminary evidence from studies on crude extracts of Orthosiphon wulfenioides and the known in vivo effects of other diterpenoids provide a strong rationale for its potential therapeutic efficacy in animal models.

An ethanol extract from the roots of Orthosiphon wulfenioides has been shown to inhibit ear edema in mice and ankle swelling in rats, indicating that the constituent compounds, including diterpenoids, possess in vivo anti-inflammatory activity.[8] Furthermore, other diterpenoids have demonstrated in vivo anti-inflammatory effects in models such as carrageenan-induced paw edema.[9] These findings suggest a promising avenue for future in vivo investigations of this compound for inflammatory conditions.

To date, no specific in vivo studies for this compound in Zika virus infection models have been reported. However, the potent in vitro activity against the ZIKV E protein suggests that it could be a candidate for future in vivo evaluation.

Experimental Protocols

The following are generalized methodologies for the key in vitro assays cited in this guide.

Zika Virus (ZIKV) Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: Vero cells (or other susceptible cell lines) are seeded in multi-well plates and grown to confluence.

  • Viral Infection: The cell monolayers are infected with a known amount of Zika virus.

  • Compound Treatment: Serial dilutions of this compound are added to the infected cells.

  • Incubation: The plates are incubated to allow for viral replication and plaque formation.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the treated wells is compared to the untreated control to calculate the EC50 value.

NLRP3 Inflammasome Inhibition Assay

This assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome in immune cells, typically macrophages.

  • Cell Priming: Macrophages (e.g., J774A.1 or bone marrow-derived macrophages) are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Compound Pre-treatment: The primed cells are pre-treated with various concentrations of this compound.

  • Inflammasome Activation: The NLRP3 inflammasome is activated with a second stimulus, such as nigericin or ATP.

  • Measurement of Inflammatory Markers: The cell supernatants are collected to measure the levels of lactate dehydrogenase (LDH) release (as a marker of pyroptosis) and secreted IL-1β (using ELISA).

  • Data Analysis: The reduction in LDH release and IL-1β secretion in the treated cells compared to the untreated control is used to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

ZIKV_Inhibition This compound Anti-Zika Virus Mechanism ZIKV Zika Virus E_Protein Envelope (E) Protein ZIKV->E_Protein HostCell Host Cell Binding Binding to Host Receptor E_Protein->Binding Wulfenioidin_F This compound Wulfenioidin_F->E_Protein Inhibition Inhibition Entry Viral Entry Binding->Entry Replication Viral Replication Entry->Replication Inhibition->Entry

Caption: Mechanism of this compound against Zika Virus.

NLRP3_Inhibition This compound Anti-inflammatory Mechanism cluster_0 NLRP3 Inflammasome Activation PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b GSDMD Gasdermin D Casp1->GSDMD IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation GSDMD_NT GSDMD-NT GSDMD->GSDMD_NT Pyroptosis Pyroptosis GSDMD_NT->Pyroptosis Wulfenioidin_F This compound Wulfenioidin_F->NLRP3 Inhibition Inhibition

Caption: Inhibition of the NLRP3 Inflammasome Pathway.

Experimental_Workflow General In Vitro Efficacy Workflow cluster_antiviral Antiviral Assay cluster_anti_inflammatory Anti-inflammatory Assay A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Treat with this compound A2->A3 A4 Incubate A3->A4 A5 Measure Viral Inhibition (e.g., Plaque Assay) A4->A5 B1 Culture Immune Cells B2 Prime with LPS B1->B2 B3 Treat with this compound B2->B3 B4 Activate Inflammasome B3->B4 B5 Measure Inflammatory Markers (e.g., IL-1β, LDH) B4->B5

Caption: Workflow for In Vitro Efficacy Assays.

References

Wulfenioidin F vs. Approved Zika Virus Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative benchmark of Wulfenioidin F against a selection of currently available, repurposed FDA-approved drugs that have demonstrated inhibitory activity against the Zika virus (ZIKV). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of the current landscape of potential ZIKV therapeutics.

While there are currently no FDA-approved drugs specifically for Zika virus, several existing medications have been identified as potential inhibitors. This guide synthesizes available in vitro data to facilitate a comparative understanding of their efficacy. It is important to note that the presented data is collated from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of this compound and repurposed FDA-approved drugs against the Zika virus. The half-maximal effective concentration (EC50) and, where available, the 50% cytotoxic concentration (CC50) and selectivity index (SI) are provided. A higher SI value (CC50/EC50) indicates a more favorable safety profile.

CompoundTypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell Line(s)Reference(s)
This compound (and related compounds) Natural Product (Diterpenoid)8.07 - 8.50¹> 100> 11.8 - 12.4Vero[1]
Chloroquine FDA-Approved (Antimalarial)5.31 - 14.294.95 - >200~6.7 - 34Vero, hBMEC, Huh-7, Cervical Cells[2][3][4]
Sofosbuvir FDA-Approved (Antiviral - HCV)0.4 - 5.0²> 200≥ 40Huh-7, Jar, SH-Sy5y[5][6][7]
Mycophenolic Acid FDA-Approved (Immunosuppressant)0.1 - 1.0Not consistently reportedNot consistently reportedHuH-7[8]
Amodiaquine FDA-Approved (Antimalarial)~3.07> 50> 16Vero[9]
Ivermectin FDA-Approved (Antiparasitic)1.0 - 10.0Not consistently reportedNot consistently reportedHuH-7[8]

¹Data for Wulfenioidins D and H, structurally related to this compound and isolated from the same source.[1] ²EC50 values for Sofosbuvir can be higher in other cell lines (e.g., ~32 µM in neuronal stem cells).[7]

Mechanism of Action and Signaling Pathways

The inhibitory mechanisms of this compound and the comparator drugs target different stages of the Zika virus life cycle.

This compound and related diterpenoids have been shown to interfere with ZIKV replication by inhibiting the expression of the viral envelope (E) protein.[1] The precise upstream signaling pathway leading to this inhibition is still under investigation.

G cluster_virus Zika Virus cluster_inhibitor Mechanism of this compound ZIKV_RNA ZIKV RNA ZIKV_Polyprotein Polyprotein ZIKV_RNA->ZIKV_Polyprotein Translation ZIKV_E_Protein Envelope (E) Protein ZIKV_Polyprotein->ZIKV_E_Protein Processing Wulfenioidin_F This compound Wulfenioidin_F->ZIKV_E_Protein Inhibits Expression G cluster_host_cell Host Cell Entry Virus Entry (Endocytosis) Uncoating Endosomal Uncoating Entry->Uncoating Translation Translation Uncoating->Translation Replication RNA Replication (via RdRp) Translation->Replication Assembly Virion Assembly Replication->Assembly Egress Virus Egress Assembly->Egress ZIKV Zika Virus ZIKV->Entry Chloroquine Chloroquine Chloroquine->Uncoating Inhibits Sofosbuvir Sofosbuvir Sofosbuvir->Replication Inhibits RdRp Wulfenioidin_F This compound Wulfenioidin_F->Assembly Inhibits E Protein Expression G Start Start Cell_Seeding Seed Host Cells in Multi-well Plates Start->Cell_Seeding Compound_Addition Add Serial Dilutions of Test Compounds Cell_Seeding->Compound_Addition ZIKV_Infection Infect Cells with Zika Virus Compound_Addition->ZIKV_Infection Incubation Incubate for 24-72h ZIKV_Infection->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Plaque_Assay Plaque Reduction Assay Endpoint_Assay->Plaque_Assay Option 1 IFA Immunofluorescence Assay Endpoint_Assay->IFA Option 2 qRT_PCR qRT-PCR for Viral RNA Endpoint_Assay->qRT_PCR Option 3 Data_Analysis Data Analysis (EC50, CC50, SI) Plaque_Assay->Data_Analysis IFA->Data_Analysis qRT_PCR->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Therapeutic Potential of Wulfenioidin F Against Zika Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the peer-reviewed validation of Wulfenioidin F's therapeutic potential, with a primary focus on its activity against the Zika virus (ZIKV). Data is presented to compare its performance with alternative compounds, supported by detailed experimental methodologies and visual diagrams of relevant biological pathways and workflows.

Introduction to this compound

This compound is a diterpenoid compound isolated from the plant Orthosiphon wulfenioides.[1] Recent peer-reviewed studies have highlighted its potential as an antiviral agent, specifically demonstrating inhibitory activity against the Zika virus. This guide synthesizes the available data to offer a clear comparison of its efficacy and mechanism of action against other relevant compounds.

Comparative Efficacy Against Zika Virus

The primary therapeutic potential of this compound identified in peer-reviewed literature is its anti-Zika virus activity. The following table summarizes its in vitro efficacy compared to other compounds, including related diterpenoids isolated from the same plant and the established antiviral drug, Ribavirin.

CompoundTypeTarget OrganismAssay Cell LineEfficacy (EC₅₀/IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Source
This compound (Compound 3) DiterpenoidZika Virus (ZIKV)Vero8.07 μM (EC₅₀) >100 μM>12.39[2][3]
Wulfenioidin H (Compound 5) DiterpenoidZika Virus (ZIKV)Vero8.50 μM (EC₅₀)>100 μM>11.76[2][3]
Biswulfenioidin C (Compound 5) Diterpenoid DimerZika Virus (ZIKV)VeroPotent activity (superior to Ribavirin)NegligibleNot specified[4]
Biswulfenioidin D (Compound 6) Diterpenoid DimerZika Virus (ZIKV)VeroPotent activity (superior to Ribavirin)NegligibleNot specified[4]
Ribavirin Guanosine analogZika Virus (ZIKV)Vero~33.2 μM (IC₅₀)Not specifiedNot specified[5]

EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration. CC₅₀: 50% cytotoxic concentration. Selectivity Index (SI): CC₅₀/EC₅₀ or CC₅₀/IC₅₀. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

Mechanism of Action

This compound exerts its antiviral effect by interfering with the replication of the Zika virus. Studies have shown that it inhibits the expression of the ZIKV envelope (E) protein.[2][3] This protein is crucial for the virus's ability to enter host cells.[1][6] In comparison, some related compounds, the Biswulfenioidins, inhibit the expression of both the E protein and the non-structural protein 5 (NS5).[4][7] The NS5 protein is essential for replicating the viral RNA genome.[2][7]

Zika Virus Replication Cycle and Points of Inhibition

The following diagram illustrates the key stages of the Zika virus replication cycle within a host cell and highlights the points where this compound and related compounds are believed to exert their inhibitory effects.

G cluster_cell Host Cell Entry 1. Virus Entry (Attachment & Endocytosis) Fusion 2. Fusion & RNA Release Entry->Fusion Translation 3. Polyprotein Translation Fusion->Translation Cleavage 4. Polyprotein Cleavage Translation->Cleavage Replication 5. RNA Replication (via NS5) Cleavage->Replication Assembly 6. Virion Assembly Cleavage->Assembly Structural Proteins (E, prM, C) Replication->Assembly Genomic RNA Release 7. Virus Release Assembly->Release ZIKV Zika Virion ZIKV->Entry WulfF This compound WulfF->Cleavage Inhibits E Protein Expression BisWulf Biswulfenioidins BisWulf->Cleavage Inhibits E Protein Expression BisWulf->Replication Inhibits NS5 Protein Expression

Caption: Inhibition points of this compound and Biswulfenioidins in the ZIKV life cycle.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's therapeutic potential.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Principle: Metabolically active cells with viable mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5][8] The concentration of the resulting formazan, which is proportional to the number of viable cells, is measured spectrophotometrically.

Protocol:

  • Cell Seeding: Seed Vero cells (or other appropriate host cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 200 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a solvent (e.g., DMSO) control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the viability percentage against the compound concentration.

2. Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)

This assay quantifies the ability of a compound to inhibit virus-induced cell death, thereby measuring its antiviral efficacy.

Principle: A known quantity of virus is incubated with serial dilutions of the test compound before being added to a monolayer of susceptible host cells. If the compound has neutralizing activity, it will inhibit viral infection and thus reduce the number of plaques (areas of cell death) that form.[3]

Protocol:

  • Cell Seeding: Seed Vero cells in 24-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: In a separate plate, mix a constant amount of Zika virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound. Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the Vero cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose or another viscous agent to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator until visible plaques develop.

  • Staining: Fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

3. Analysis of Viral Protein Expression (Western Blot)

This technique is used to confirm the mechanism of action by detecting changes in the expression levels of specific viral proteins (e.g., ZIKV E protein) in infected cells treated with the compound.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using antibodies specific to the target viral protein.[9]

G cluster_workflow Western Blot Workflow A 1. Cell Lysis (Infected & Treated Cells) B 2. Protein Quantification (BCA or Bradford Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Electrotransfer (Gel to PVDF Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation (e.g., anti-ZIKV-E) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H

Caption: A simplified workflow for the Western Blotting protocol.

Protocol:

  • Sample Preparation: Infect Vero cells with ZIKV and treat with this compound at a non-toxic concentration (e.g., near its EC₅₀). Include infected-untreated and uninfected controls. After 48 hours, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 10-12% polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the ZIKV E protein overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in band intensity in the this compound-treated sample compared to the infected-untreated control indicates inhibition of protein expression.

Conclusion

Peer-reviewed data demonstrates that this compound is a promising anti-Zika virus agent with a favorable in vitro efficacy and selectivity profile. Its mechanism of action, involving the inhibition of the viral envelope protein expression, presents a clear target for antiviral therapy. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential. This guide provides researchers with the foundational data and methodologies to build upon this promising research.

References

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